(5-Bromo-2-(trifluoromethoxy)phenyl)methanol
Description
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Properties
IUPAC Name |
[5-bromo-2-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJMORZJWISOPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676441 | |
| Record name | [5-Bromo-2-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685126-86-7 | |
| Record name | [5-Bromo-2-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical properties of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol
An In-Depth Technical Guide to the Physical Properties of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol
Prepared by: Gemini, Senior Application Scientist
Introduction
5-Bromo-2-(trifluoromethoxy)benzyl alcohol (CAS No. 685126-86-7) is a halogenated aromatic alcohol that serves as a versatile building block in modern synthetic chemistry.[1] Its utility in the development of novel pharmaceutical agents and advanced materials necessitates a thorough understanding of its fundamental physical properties. The presence of three distinct functional moieties—a bromo group, a trifluoromethoxy group, and a primary benzyl alcohol—imparts a unique combination of steric and electronic characteristics that dictate its behavior in chemical systems.
This guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just data, but also the underlying scientific principles and field-proven methodologies essential for its effective handling, characterization, and application.
Molecular Structure and Its Physicochemical Implications
The structure of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol is fundamental to all its physical properties. The aromatic ring is substituted with a powerful electron-withdrawing trifluoromethoxy group (-OCF₃) ortho to the hydroxymethyl group, and a moderately electron-withdrawing bromo group (-Br) meta to it.
-
Inductive Effects: Both the -Br and -OCF₃ groups exert strong negative inductive effects (-I) due to the high electronegativity of the halogen atoms. The -OCF₃ group is one of the most powerful electron-withdrawing groups, significantly reducing electron density in the aromatic ring.
-
Resonance Effects: The oxygen in the -OCF₃ group and the bromine atom possess lone pairs that can be donated to the ring (+R effect). However, for halogens and particularly for the -OCF₃ group, the inductive effect overwhelmingly dominates the resonance effect. This net electron withdrawal is critical to the molecule's reactivity and acidity.
Summary of Physical Properties
The following table summarizes the available quantitative data for 5-Bromo-2-(trifluoromethoxy)benzyl alcohol.
| Property | Value | Source(s) |
| CAS Number | 685126-86-7 | [1] |
| Molecular Formula | C₈H₆BrF₃O₂ | [1] |
| Molecular Weight | 271.03 g/mol | [1][2] |
| Physical Form | Solid | [2][3] |
| Boiling Point | 255.7 °C (at 760 mmHg) | [2][3][4][5] |
| Density | 1.696 g/cm³ | [2][3][4][5] |
| Flash Point | 108.4 °C | [2][3][4] |
| pKa (Predicted) | 13.82 | [6] |
| Melting Point | Data not available | [1][5] |
| Aqueous Solubility | Data not available | [1] |
Detailed Analysis of Physicochemical Properties
Melting Point and Physical State
Commercial suppliers list 5-Bromo-2-(trifluoromethoxy)benzyl alcohol as a solid at ambient temperature.[2][3] However, an experimental melting point has not been reported in publicly available literature or data sheets.[1][5] The high boiling point and the presence of strong intermolecular forces (dipole-dipole, hydrogen bonding) are consistent with its solid state. The combination of the heavy bromine atom and the highly polar -OCF₃ and -OH groups contributes to a stable crystal lattice, suggesting a moderately high melting point is to be expected.
Expert Insight: For a molecule of this nature, precise melting point determination is the primary and most reliable method for assessing purity. A sharp melting range (typically < 2 °C) is indicative of high purity, while a broad or depressed range suggests the presence of impurities.
Acidity (pKa)
The acidity of the benzylic alcohol proton is significantly influenced by the substituents on the aromatic ring. A predicted pKa value for this compound is 13.82.[6] This is substantially more acidic than unsubstituted benzyl alcohol (pKa ≈ 15.40).[7]
Causality: This increase in acidity is a direct consequence of the powerful electron-withdrawing nature of the bromo and trifluoromethoxy groups. These groups stabilize the conjugate base (the benzyloxide anion) formed upon deprotonation. By pulling electron density away from the negatively charged oxygen atom through the aromatic system, they delocalize the charge, making the anion more stable and, therefore, the parent alcohol a stronger acid.
Solubility Profile
While quantitative solubility data is not currently available, the molecular structure allows for a qualitative prediction based on the "like dissolves like" principle.
-
Aqueous Solubility: Expected to be very low. The molecule has a single polar hydroxyl group capable of hydrogen bonding with water. However, this is counteracted by the large, nonpolar, and hydrophobic brominated aromatic ring system. Benzyl alcohol itself has only moderate solubility in water (approx. 4 g/100 mL), and the addition of the large bromine atom and lipophilic trifluoromethoxy group will further decrease its affinity for aqueous media.[8]
-
Organic Solubility: Expected to be soluble in a range of common organic solvents. Good solubility is predicted in moderately polar to polar aprotic solvents such as dichloromethane, ethyl acetate, acetone, and tetrahydrofuran (THF). It should also be soluble in polar protic solvents like methanol and ethanol, facilitated by hydrogen bonding with the solvent.
Predicted Spectroscopic Profile
No experimental spectra are publicly available. The following predictions are based on the known effects of the functional groups and can be used to verify the compound's identity.
-
¹H NMR (Proton NMR):
-
Aromatic Protons (3H): The three protons on the aromatic ring will appear in the δ 7.0-8.0 ppm range. Due to their positions relative to the substituents, they will exhibit a complex splitting pattern (likely a doublet, a singlet-like peak, and a doublet of doublets).
-
Methylene Protons (2H): The -CH₂ OH protons will likely appear as a singlet around δ 4.5-5.0 ppm.
-
Hydroxyl Proton (1H): The -OH proton will appear as a broad singlet, with a chemical shift that is highly dependent on concentration and solvent (typically δ 2.0-4.0 ppm).
-
-
¹³C NMR (Carbon NMR):
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to the bromine and the trifluoromethoxy group will be significantly affected. The carbon of the -OC F₃ group will show a characteristic quartet due to coupling with the three fluorine atoms.
-
Methylene Carbon (1C): The C H₂OH carbon signal is expected around δ 60-70 ppm.
-
Trifluoromethyl Carbon (1C): The -OC F₃ carbon will appear as a quartet around δ 120-125 ppm with a large C-F coupling constant.
-
-
IR (Infrared) Spectroscopy:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the alcohol's hydroxyl group.
-
C-H Stretch (Aromatic & Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).
-
C-F Stretch: Strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region, indicative of the trifluoromethoxy group.
-
C-O Stretch: A signal in the 1000-1250 cm⁻¹ range for the alcohol C-O bond.
-
C-Br Stretch: A weak signal in the fingerprint region, typically 500-600 cm⁻¹.
-
Standardized Experimental Protocols
For researchers requiring definitive values for the unreported properties, adherence to standardized, self-validating protocols is paramount for generating reliable and reproducible data.
Protocol: Melting Point Determination (USP <741> / Apparatus I)
This protocol describes the capillary method, which is the standard for regulatory and research purposes.[9][10]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry, as moisture will depress the melting point. Gently pulverize a small amount of the solid to a fine powder.
-
Capillary Loading: Charge a standard capillary tube (0.8-1.2 mm internal diameter) with the dry powder to form a tightly packed column of 2.5-3.5 mm.[9]
-
Heating: Place the capillary in a calibrated melting point apparatus. Heat the block rapidly to a temperature approximately 10°C below the expected melting point.
-
Equilibration & Ramping: Allow the temperature to equilibrate, then begin heating at a controlled rate of 1 ± 0.5 °C per minute.[11]
-
Observation & Recording:
-
Onset Temperature (T_onset): Record the temperature at which the column is first observed to collapse or shrink.
-
Clear Point (T_clear): Record the temperature at which the last solid particle melts and the substance becomes a completely clear liquid.
-
-
Reporting: The melting range is reported as T_onset – T_clear. For a pure substance, this range should be narrow.
Protocol: Aqueous Solubility Determination (OECD 105 / Shake-Flask Method)
This method is the gold standard for determining the water solubility of compounds and is suitable for substances with solubilities above 10⁻² g/L.[12][13]
Methodology:
-
Preparation: Add an excess amount of the solid compound to a flask containing high-purity water. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the flask and agitate it in a thermostatically controlled water bath or shaker at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge or filter the solution through a non-adsorptive filter (e.g., PTFE) to obtain a clear, particle-free saturated aqueous phase.
-
Quantification: Accurately measure the concentration of the compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reporting: The determined concentration represents the aqueous solubility of the compound at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.
Conclusion
5-Bromo-2-(trifluoromethoxy)benzyl alcohol is a solid compound characterized by a high density and boiling point, reflecting strong intermolecular forces. Its most significant chemical property is its enhanced acidity (predicted pKa 13.82) compared to simple benzyl alcohols, a direct result of the powerful inductive effects of its bromo and trifluoromethoxy substituents. While key experimental data such as melting point and aqueous solubility are not yet reported, this guide provides the theoretical framework and standardized protocols necessary for their rigorous determination. A complete understanding of these properties is essential for leveraging this valuable synthetic intermediate in research and development.
References
- 1. biomall.in [biomall.in]
- 2. (5-Bromo-2-(trifluoromethoxy)phenyl)methanol CAS 685126-86-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. This compound CAS 685126-86-7 [homesunshinepharma.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 6. Factory Supply High Purity this compound Top Purity 99% 685126-86-7 Efficient Shipping | Huarong Pharm [huarongpharm.com]
- 7. Benzyl Alcohol [commonorganicchemistry.com]
- 8. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 9. thinksrs.com [thinksrs.com]
- 10. uspbpep.com [uspbpep.com]
- 11. drugfuture.com [drugfuture.com]
- 12. OECD 105 - Phytosafe [phytosafe.com]
- 13. filab.fr [filab.fr]
- 14. enamine.net [enamine.net]
An In-depth Technical Guide to GSK583, a Potent and Selective RIPK2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of GSK583, a highly potent and selective inhibitor of Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2). GSK583 has emerged as a critical tool compound for elucidating the role of the NOD-RIPK2 signaling pathway in inflammatory and autoimmune diseases. This document details the chemical structure, physicochemical properties, mechanism of action, and preclinical characterization of GSK583. Furthermore, it provides insights into its synthesis, biological activity, and key experimental protocols for its evaluation. While a promising investigational tool, this guide also addresses the known liabilities of GSK583 that have precluded its advancement as a clinical drug candidate, offering valuable lessons for future drug discovery efforts targeting RIPK2.
Introduction: The Therapeutic Potential of Targeting RIPK2
Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2) is a critical intracellular kinase that functions as an essential downstream signaling node for the nucleotide-binding oligomerization domain-containing proteins NOD1 and NOD2. The NOD-RIPK2 signaling pathway is a key component of the innate immune system, responsible for recognizing bacterial peptidoglycans and initiating inflammatory responses. Dysregulation of this pathway has been implicated in a range of chronic inflammatory and autoimmune conditions, including inflammatory bowel disease, sarcoidosis, and certain autoinflammatory syndromes. Consequently, the development of selective RIPK2 inhibitors has become a significant focus for therapeutic intervention. GSK583 stands out as a first-generation, highly potent and selective inhibitor that has been instrumental in validating RIPK2 as a druggable target.
Chemical Profile of GSK583
GSK583, also known as 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, is a synthetic small molecule with the chemical formula C20H19FN4O2S and a molecular weight of 398.45 g/mol .[1][2]
Chemical Structure
The chemical structure of GSK583 is characterized by a 4-aminoquinoline core linked to a fluorinated indazole moiety and a tert-butylsulfonyl group.
Caption: 2D Chemical Structure of GSK583.
Physicochemical Properties
A summary of the key physicochemical properties of GSK583 is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1346547-00-9 | [1] |
| Molecular Formula | C20H19FN4O2S | [1][2] |
| Molecular Weight | 398.45 g/mol | [1][2] |
| Solubility | DMSO: 79 mg/mL (198.26 mM)Ethanol: 28 mg/mLWater: Insoluble | [1] |
| Appearance | Solid | [3] |
| SMILES | CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=NNC4=C3C=C(C=C4)F | [1] |
| InChI Key | XLOGLWKOHPIJLV-UHFFFAOYSA-N | [2] |
Mechanism of Action: Potent and Selective Inhibition of RIPK2
GSK583 is a highly potent, ATP-competitive inhibitor of RIPK2 kinase.[4] It exerts its inhibitory effect by binding to the ATP-binding pocket of the kinase domain of RIPK2, thereby preventing the phosphorylation of its downstream substrates and subsequent activation of inflammatory signaling pathways.
Kinase Selectivity
GSK583 demonstrates remarkable selectivity for RIPK2. In a broad kinase panel of 300 kinases, GSK583 at a concentration of 1 µM showed excellent selectivity, with minimal off-target inhibition of kinases such as p38α and VEGFR2.[2][4] While it exhibits comparable binding affinity for RIPK3 in biochemical assays (IC50 = 16 nM), it shows little to no functional inhibition of RIPK3-dependent necroptosis in cellular assays at concentrations up to 10 µM.[1]
Cellular Activity
In cellular assays, GSK583 potently inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, upon stimulation of NOD1 and NOD2 receptors.[1][4] It effectively blocks MDP-stimulated TNF-α production in primary human monocytes with an IC50 of 8 nM.[1] The inhibitory activity is maintained in more complex biological matrices, with IC50 values of 237 nM and 133 nM in human and rat whole blood, respectively.[4]
Caption: Simplified NOD2-RIPK2 Signaling Pathway and the Point of Inhibition by GSK583.
Preclinical Characterization
In Vitro Potency
The inhibitory potency of GSK583 against RIPK2 has been determined using various assays, with consistent low nanomolar IC50 values.
| Assay Type | Species | IC50 | Reference |
| RIPK2 Kinase Assay | Human | 5 nM | [1][4] |
| RIPK2 Kinase Assay | Rat | 2 nM | [2] |
| MDP-stimulated TNF-α Production | Human Primary Monocytes | 8 nM | [1] |
| MDP-stimulated TNF-α Production | Human Whole Blood | 237 nM | [4] |
| MDP-stimulated TNF-α Production | Rat Whole Blood | 133 nM | [4] |
| TNF-α and IL-6 Production | Explant Cultures | ~200 nM | [1] |
In Vivo Profile
GSK583 is orally bioavailable and has shown efficacy in in vivo models. It exhibits low clearance, moderate volumes of distribution, and moderate oral bioavailability in both rats and mice.[1][5]
Synthesis Overview
While detailed, step-by-step synthesis protocols are proprietary, the general synthetic route for compounds like GSK583 involves the coupling of a substituted 4-aminoquinoline with a functionalized indazole. The synthesis of the precursor, (5-bromo-2-(trifluoromethoxy)phenyl)methanol (CAS 685126-86-7), involves the reduction of 5-bromo-2-trifluoromethoxy benzaldehyde with borane-tetrahydrofuran complex.[6]
Caption: Generalized Workflow for the Synthesis of GSK583.
Experimental Protocols
RIPK2 Fluorescent Polarization (FP) Binding Assay
This assay quantitatively measures the binding of test compounds to the ATP-binding pocket of RIPK2.
Principle: The assay relies on the competition between a fluorescently labeled ATP-competitive ligand and the test compound (GSK583) for binding to purified RIPK2 kinase. Binding of the fluorescent ligand to the larger kinase results in a high fluorescence polarization signal. Displacement of the fluorescent ligand by the test compound leads to a decrease in the polarization signal.
Methodology:
-
Reagents and Buffers:
-
Purified full-length FLAG-His tagged RIPK2 kinase (baculovirus expression system).
-
Fluorescently labeled ATP-competitive ligand.
-
Assay buffer (e.g., Tris-based buffer with appropriate salts and detergents).
-
Test compound (GSK583) serially diluted in DMSO.
-
-
Procedure: a. Add a fixed concentration of RIPK2 kinase (typically twice the apparent KD) to the wells of a microplate. b. Add the fluorescently labeled ligand at a fixed concentration (e.g., 5 nM). c. Add serial dilutions of GSK583 or control compounds. d. Incubate the plate at room temperature to allow the binding to reach equilibrium. e. Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for MDP-Stimulated TNF-α Production
This assay assesses the functional activity of GSK583 in inhibiting NOD2-mediated cytokine production in a cellular context.
Principle: Muramyl dipeptide (MDP), a component of bacterial peptidoglycan, activates the intracellular NOD2 receptor, leading to RIPK2-dependent signaling and the production and release of TNF-α. GSK583 is expected to inhibit this process.
Methodology:
-
Cell Culture:
-
Use primary human monocytes or a suitable cell line expressing the necessary signaling components (e.g., THP-1 cells).
-
Culture cells under standard conditions.
-
-
Procedure: a. Plate the cells in a multi-well plate. b. Pre-incubate the cells with serial dilutions of GSK583 or vehicle control (DMSO) for a specified period (e.g., 1 hour). c. Stimulate the cells with a fixed concentration of MDP. d. Incubate for an appropriate time to allow for TNF-α production and secretion (e.g., 6-24 hours). e. Collect the cell culture supernatants.
-
TNF-α Quantification: a. Measure the concentration of TNF-α in the supernatants using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a bead-based immunoassay.
-
Data Analysis: a. Plot the TNF-α concentration against the logarithm of the inhibitor concentration. b. Calculate the IC50 value by fitting the data to a dose-response curve.
Limitations and Future Directions
Despite its excellent potency and selectivity for RIPK2, GSK583 possesses certain liabilities that have prevented its progression as a clinical candidate. It has been shown to inhibit the hERG ion channel and cytochrome P450 3A4 (Cyp3A4), both of which are associated with significant safety concerns in drug development.[1][5] These off-target activities highlight the challenges in developing kinase inhibitors with pristine safety profiles.
The learnings from GSK583 have been invaluable for the development of next-generation RIPK2 inhibitors with improved safety profiles. Medicinal chemistry efforts have focused on modifying the GSK583 scaffold to reduce hERG and Cyp3A4 activity while retaining or improving potency for RIPK2.[5]
Conclusion
GSK583 is a seminal tool compound that has significantly advanced our understanding of the role of RIPK2 in health and disease. Its high potency and selectivity have enabled the pharmacological validation of RIPK2 as a therapeutic target for a variety of inflammatory disorders. While its own clinical development has been halted due to off-target liabilities, the knowledge gained from the study of GSK583 continues to guide the design and development of safer and more effective RIPK2 inhibitors for the potential treatment of a range of human diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK 583 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 3. This compound CAS 685126-86-7 [homesunshinepharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Solubility of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol in Organic Solvents
Abstract: The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive technical overview of the solubility characteristics of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol, a key building block in modern medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on molecular structure, present a predictive solubility profile in a range of common organic solvents, and provide a detailed, field-proven protocol for empirical solubility determination. This document is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this compound.
Introduction: The Role of this compound in Synthesis
This compound (Molecular Formula: C₈H₆BrF₃O₂) is a substituted benzyl alcohol derivative.[1][2][3] Its utility in organic synthesis stems from the unique combination of functional groups: a reactive benzyl alcohol for further elaboration, a bromo-substituent ideal for cross-coupling reactions, and an electron-withdrawing trifluoromethoxy group that modulates the electronic properties of the aromatic ring. Understanding its solubility is paramount for its effective use, influencing everything from solvent selection for synthesis and chromatography to the design of crystallization procedures.
Physicochemical Properties:
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the foundation for predicting solubility.[4][5] A solute's ability to dissolve in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For complex organic molecules, a more nuanced approach like the Hansen Solubility Parameters (HSP) provides a robust predictive model.[4][6]
HSP theory deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion forces): Weak forces arising from temporary dipoles in molecules.
-
δP (Polar forces): Interactions between permanent dipoles.
-
δH (Hydrogen bonding forces): Strong dipole-dipole interactions involving H-N, H-O, or H-F bonds.
A solute will have high solubility in a solvent when their respective HSP values are closely matched.[7][8]
Molecular Structure Analysis of this compound
The solubility behavior of the title compound is a direct consequence of its distinct functional domains:
-
Hydroxymethyl Group (-CH₂OH): This is the primary polar, protic site. It can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This feature promotes solubility in polar protic solvents like alcohols.
-
Aromatic Ring: The benzene ring itself is largely nonpolar and contributes to solubility in solvents with significant dispersion forces.
-
Trifluoromethoxy Group (-OCF₃): This is a highly polar, aprotic, and electron-withdrawing group. While it increases the molecule's overall polarity, its ability to hydrogen bond is limited to acting as a weak acceptor.
-
Bromo Group (-Br): This substituent adds to the molecular weight and contributes to both polar and dispersion forces.
The interplay of these groups results in a molecule of moderate overall polarity with both hydrogen bonding and significant dispersion characteristics.
References
- 1. This compound CAS 685126-86-7 [homesunshinepharma.com]
- 2. This compound CAS 685126-86-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. This compound | 685126-86-7 [chemicalbook.com]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 6. researchgate.net [researchgate.net]
- 7. paint.org [paint.org]
- 8. specialchem.com [specialchem.com]
1H NMR spectrum of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol
An In-Depth Technical Guide to the ¹H NMR Spectrum of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol
Introduction: The Role of NMR in Modern Drug Discovery
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of small molecules.[1][2] In the fast-paced environment of drug discovery and development, obtaining unambiguous confirmation of a molecule's structure is a critical checkpoint.[3] The ¹H NMR spectrum, in particular, offers a wealth of information regarding the electronic environment, connectivity, and relative number of protons within a molecule, making it an indispensable tool for synthetic chemists and medicinal chemists.[4][5]
This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound (CAS No: 685126-86-7).[6][7][8] This compound serves as a valuable building block in medicinal chemistry, incorporating a trifluoromethoxy group, which can enhance metabolic stability and lipophilicity, and a bromine atom, which provides a handle for further synthetic transformations. We will delve into a theoretical prediction of the spectrum based on fundamental principles, provide a field-proven experimental protocol for data acquisition, and offer insights into the interpretation of the resulting data.
Part 1: Theoretical Analysis and Spectral Prediction
A robust understanding of a molecule's ¹H NMR spectrum begins with a thorough analysis of its structure and the electronic effects of its constituent functional groups. The interplay of these effects governs the chemical shift (δ), multiplicity, and coupling constants (J) for each proton.
Molecular Structure and Substituent Effects
The structure of this compound contains three distinct types of protons: aromatic, benzylic (methylene), and hydroxyl. The chemical environment of each is heavily influenced by the three substituents on the benzene ring.
-
Trifluoromethoxy Group (-OCF₃): This is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect significantly deshields nearby protons, causing their signals to appear at a higher chemical shift (downfield).[9][10]
-
Bromo Group (-Br): The bromine atom is electronegative and exerts an electron-withdrawing inductive effect. It also possesses anisotropic properties that can influence the chemical shifts of nearby protons, often leading to deshielding of protons in the ortho position.[11][12]
-
Hydroxymethyl Group (-CH₂OH): This group is generally considered to be weakly electron-donating or near-neutral in its overall electronic effect on the aromatic ring. The hydroxyl proton itself is exchangeable, and its chemical shift is highly sensitive to solvent, concentration, and temperature.[5][13]
Caption: Structure of this compound with proton labeling.
Predicted ¹H NMR Parameters
Based on the substituent effects, we can predict the approximate chemical shifts and coupling patterns for each unique proton.
-
Aromatic Protons (δ 6.5-8.0 ppm):
-
H3: This proton is ortho to the strongly electron-withdrawing -OCF₃ group. This proximity will cause the most significant deshielding among the aromatic protons, pushing its signal far downfield. It is coupled only to H4. Prediction: A doublet (d) with a typical ortho coupling constant (³J) of 8-9 Hz.
-
H4: This proton is para to the bromine atom and ortho to H3. It will experience deshielding from the bromine and the adjacent proton. It is coupled to both H3 (ortho) and H6 (meta). Prediction: A doublet of doublets (dd) with ³J ≈ 8-9 Hz and a smaller meta coupling constant (⁴J) of 2-3 Hz.[14][15]
-
H6: This proton is ortho to the bromine atom. The deshielding effect of the bromine will shift this signal downfield. It is only coupled to H4 via a weak meta interaction. Prediction: A doublet (d) with ⁴J ≈ 2-3 Hz.[15]
-
-
Benzylic Methylene Protons (-CH₂OH):
-
These protons are on a carbon directly attached to the aromatic ring and are ortho to the -OCF₃ group. The combined proximity to the aromatic ring and the powerful inductive effect of the trifluoromethoxy group will shift this signal significantly downfield from a typical benzylic range. Prediction: A singlet (s) if hydroxyl proton exchange is rapid, or a doublet (d) if coupled to the OH proton, appearing around δ 4.8-5.0 ppm.
-
-
Hydroxyl Proton (-OH):
-
The chemical shift of the OH proton is highly variable. It often appears as a broad singlet due to hydrogen bonding and chemical exchange.[13] Its signal can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the OH signal to disappear. Prediction: A broad singlet (br s), but could appear as a triplet (t) if coupled to the adjacent CH₂ group.
-
Summary of Predicted Data
The predicted ¹H NMR data are summarized in the table below.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H3 | ~7.65 - 7.80 | Doublet (d) | ³J ≈ 8.5 | 1H |
| H4 | ~7.45 - 7.60 | Doublet of Doublets (dd) | ³J ≈ 8.5, ⁴J ≈ 2.5 | 1H |
| H6 | ~7.30 - 7.45 | Doublet (d) | ⁴J ≈ 2.5 | 1H |
| -CH₂OH | ~4.80 - 5.00 | Singlet (s) or Doublet (d) | ³J ≈ 5-7 (if coupled) | 2H |
| -OH | Variable | Broad Singlet (br s) or Triplet (t) | ³J ≈ 5-7 (if coupled) | 1H |
Part 2: Experimental Protocol for Data Acquisition
Adherence to a rigorous and validated protocol is essential for acquiring high-quality, reproducible NMR data. The following procedure is a self-validating system designed for small organic molecules.
Materials and Reagents
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and bulb
-
Small vial for dissolution
-
Cotton or glass wool for filtration
Step-by-Step Sample Preparation
The quality of the NMR spectrum is profoundly affected by the quality of the sample preparation.[17]
-
Weighing the Sample: Accurately weigh 10-15 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[16] CDCl₃ is a common choice, but if solubility is an issue, DMSO-d₆ can be used. Note that the hydroxyl proton is more likely to show coupling in DMSO-d₆.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for proper magnetic field shimming.[18]
-
Filtration and Transfer: Place a small plug of glass wool or cotton into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter, which can severely degrade spectral resolution.[17][19]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer.
Instrumental Parameters (400 MHz Spectrometer)
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This is crucial for achieving sharp lines and high resolution.
-
Acquisition Parameters:
-
Experiment: Standard 1D proton acquisition.
-
Number of Scans (NS): 8 to 16 scans.
-
Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): 0-12 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm) as a secondary reference.[20]
-
Integrate all signals and analyze the multiplicities and coupling constants.
-
-
(Optional) D₂O Exchange: To confirm the identity of the -OH proton, acquire a spectrum, remove the sample, add one drop of D₂O, shake well, and re-acquire the spectrum. The -OH signal will disappear or significantly diminish.[13]
Caption: Standard workflow for acquiring a high-quality ¹H NMR spectrum.
Part 3: Interpreting the Spectrum - A Practical Walkthrough
Analysis of the processed ¹H NMR spectrum involves a systematic evaluation of the four key pieces of information: chemical shift, integration, multiplicity, and coupling constants.[13][21]
-
Integration: The relative area under each signal should correspond to the number of protons it represents. We expect to see three distinct signals in the aromatic region with an integral ratio of 1:1:1, a signal for the benzylic protons integrating to 2H, and the hydroxyl proton integrating to 1H.[5]
-
Chemical Shift Analysis: The positions of the signals on the x-axis are compared to the predicted values. The downfield signal around δ 7.7 ppm would be assigned to H3, being ortho to the -OCF₃ group. The signals for H4 and H6 would be assigned based on their multiplicity. The peak around δ 4.9 ppm is characteristic of the deshielded benzylic -CH₂OH protons.
-
Coupling Pattern Analysis: The splitting pattern provides direct evidence of proton connectivity.
-
The doublet of doublets (dd) pattern confirms that H4 is coupled to two non-equivalent neighbors (H3 and H6).
-
The two doublets in the aromatic region confirm that H3 and H6 are each coupled to only one other aromatic proton.
-
By measuring the J-values, we can confirm the coupling relationships. The larger J-value (³J) from the H4 multiplet should match the J-value of the H3 doublet. The smaller J-value (⁴J) should match the J-value of the H6 doublet. This cross-validation is a hallmark of a trustworthy assignment.
-
Caption: J-coupling relationships in this compound. *Coupling may not be observed.
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of how substituent effects dictate spectral appearance. The strong deshielding influence of the trifluoromethoxy and bromo groups results in a well-resolved aromatic region, while the benzylic protons are shifted significantly downfield. A systematic approach, combining theoretical prediction with a robust experimental protocol, allows for the confident and unambiguous structural confirmation of this important chemical building block, underscoring the indispensable role of NMR spectroscopy in modern chemical research and drug development.
References
- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. edu.rsc.org [edu.rsc.org]
- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. This compound CAS 685126-86-7 [homesunshinepharma.com]
- 7. This compound CAS 685126-86-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. This compound | 685126-86-7 [chemicalbook.com]
- 9. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. modgraph.co.uk [modgraph.co.uk]
- 13. acdlabs.com [acdlabs.com]
- 14. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. acdlabs.com [acdlabs.com]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 18. organomation.com [organomation.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. emerypharma.com [emerypharma.com]
13C NMR chemical shifts for (5-Bromo-2-(trifluoromethoxy)phenyl)methanol
An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established principles of NMR spectroscopy, substituent chemical shift (SCS) effects, and data from analogous structures to predict and interpret its ¹³C NMR spectrum. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development by providing a detailed rationale for spectral assignment, a robust experimental protocol for data acquisition, and a discussion of the structural insights that can be gained from the ¹³C NMR data.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic alcohol. The unique arrangement of its functional groups—a bromine atom, a trifluoromethoxy group, and a hydroxymethyl group on a benzene ring—makes it a potentially valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethoxy group is of particular interest as it can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.
Accurate structural elucidation is paramount in chemical synthesis and drug development. ¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, and the chemical shift (δ) of that signal is highly sensitive to the local electronic environment. Therefore, a thorough understanding of the ¹³C NMR spectrum of this compound is essential for its unambiguous identification, purity assessment, and as a reference for the characterization of its derivatives.
Predicted ¹³C NMR Chemical Shifts and Rationale
The prediction of ¹³C NMR chemical shifts for substituted benzenes can be approached by considering the additive effects of each substituent on the parent benzene ring. Aromatic carbons typically resonate in the range of 120-150 ppm[1]. The chemical shifts of the carbon atoms in this compound are influenced by the electronic effects (inductive and resonance) of the bromo, trifluoromethoxy, and hydroxymethyl substituents.
Substituent Effects on the Aromatic Ring
-
Hydroxymethyl Group (-CH₂OH): This group is a weak electron-donating group. It is expected to cause a slight shielding (upfield shift) of the ortho and para carbons and a minor deshielding (downfield shift) of the ipso carbon to which it is attached.
-
Trifluoromethoxy Group (-OCF₃): The oxygen atom of the trifluoromethoxy group can donate electron density to the aromatic ring via resonance, which would tend to shield the ortho and para positions. However, the strong electron-withdrawing inductive effect of the three fluorine atoms dominates, leading to a net deshielding of the ipso carbon and influencing the shifts of the other ring carbons. The carbon of the -OCF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms (¹JCF)[2][3].
-
Bromine Atom (-Br): Bromine is an electronegative halogen that exerts an electron-withdrawing inductive effect, deshielding the carbon to which it is directly attached (ipso carbon). It also has a weak electron-donating resonance effect that can slightly shield the ortho and para carbons. The "heavy atom effect" of bromine can also cause a significant upfield shift for the directly attached carbon[4].
Predicted Chemical Shift Assignments
Based on these principles and data from similar compounds, the following table summarizes the predicted ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C1 | ~135-140 | Ipso-carbon attached to the hydroxymethyl group. Deshielded by the electronegativity of the oxygen and influenced by the adjacent trifluoromethoxy group. |
| C2 | ~145-150 (quartet, ³JCF ≈ 1-3 Hz) | Ipso-carbon attached to the strongly electron-withdrawing -OCF₃ group. Expected to be significantly deshielded and show a small quartet coupling to the fluorine atoms[2]. |
| C3 | ~115-120 | Ortho to the -OCF₃ group and meta to the -Br and -CH₂OH groups. Shielded by the resonance effect of the oxygen in the -OCF₃ group. |
| C4 | ~130-135 | Meta to both the -OCF₃ and -CH₂OH groups, and ortho to the -Br atom. Deshielded by the inductive effect of the bromine. |
| C5 | ~118-123 | Ipso-carbon attached to the bromine atom. The chemical shift is a balance between the inductive deshielding and the heavy atom shielding effect of bromine[4]. |
| C6 | ~132-137 | Ortho to the -CH₂OH group and meta to the -OCF₃ and -Br groups. |
| -CH₂OH | ~60-65 | Typical chemical shift for a benzylic alcohol carbon. |
| -OCF₃ | ~120-125 (quartet, ¹JCF ≈ 255 Hz) | The carbon of the trifluoromethoxy group itself, showing a characteristic large one-bond coupling to the three fluorine atoms[2]. |
Experimental Protocol for ¹³C NMR Data Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (ideally >95%) to avoid interference from impurities.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound. Acetone-d₆ is another good option, especially for ensuring complete dissolution[2].
-
Concentration: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent. A higher concentration may be necessary to obtain a good signal-to-noise ratio for quaternary carbons and the carbon of the -OCF₃ group in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern spectrometers can reference the spectrum to the residual solvent signal (e.g., CDCl₃ at δ = 77.16 ppm).
Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Probe Tuning and Matching: Tune and match the NMR probe to the ¹³C frequency to ensure optimal sensitivity.
-
Temperature: Conduct the experiment at a constant temperature, typically 25 °C (298 K), to ensure chemical shift reproducibility.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0 to 220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, especially quaternary carbons, ensuring more accurate integration if needed.
-
Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. A starting point could be 1024 scans, which can be increased as necessary.
-
-
Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum by removing ¹H-¹³C couplings, which collapses multiplets into singlets and enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE)[5].
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Chemical Shift Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent signal.
Visualization of Molecular Structure and Logical Workflow
To aid in the understanding of the ¹³C NMR assignments and the experimental workflow, the following diagrams are provided.
Caption: Molecular structure of this compound with carbon numbering for ¹³C NMR assignment.
Caption: Experimental workflow for acquiring the ¹³C NMR spectrum.
Conclusion
This technical guide has provided a detailed prediction and interpretation of the ¹³C NMR chemical shifts for this compound. By understanding the additive effects of the various substituents on the benzene ring, researchers can confidently assign the signals in an experimentally acquired spectrum. The provided experimental protocol offers a robust methodology for obtaining high-quality data. This guide serves as a foundational resource for scientists working with this compound, enabling its accurate characterization and facilitating its use in further research and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
A Senior Application Scientist's Guide to 5-Bromo-2-(trifluoromethoxy)benzyl Alcohol for Advanced Research and Development
This guide provides an in-depth technical overview of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol, a key building block for researchers, medicinal chemists, and professionals in drug development. We will explore its commercial availability, chemical properties, synthesis, and applications, offering practical insights to accelerate your research endeavors.
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties. It is highly lipophilic, enhancing a molecule's ability to cross cell membranes, and is metabolically stable, increasing the half-life of a potential drug candidate. When combined with a bromine atom on a benzyl alcohol scaffold, as in 5-Bromo-2-(trifluoromethoxy)benzyl alcohol, it becomes a versatile synthon for creating complex molecular architectures. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of further molecular diversity. This guide will delve into the practical aspects of sourcing and utilizing this valuable compound.
Commercial Sourcing and Availability
Reliable access to high-purity starting materials is paramount for reproducible research and development. 5-Bromo-2-(trifluoromethoxy)benzyl alcohol (CAS No. 685126-86-7) is available from a number of specialized chemical suppliers. When selecting a supplier, researchers should consider not only the purity of the compound but also the available quantities, lead times, and the quality of the accompanying analytical data.
Below is a comparative table of some commercial suppliers:
| Supplier | Purity | Available Quantities | Website |
| Home Sunshine Pharma | ≥98.0% | Inquire for bulk | --INVALID-LINK--[1] |
| Apollo Scientific | min 98% | 5g | --INVALID-LINK--[2][3] |
| Toronto Research Chemicals | Not specified | 250mg | --INVALID-LINK--[4] |
| ChemicalBook | Varies by supplier | Varies by supplier | --INVALID-LINK--[5] |
| BLD Pharmatech | Not specified | Inquire | --INVALID-LINK--[6] |
| CymitQuimica | 97% | 1g, 5g | --INVALID-LINK--[7] |
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and analysis.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 685126-86-7 | [1][2][5] |
| Molecular Formula | C₈H₆BrF₃O₂ | [1][5] |
| Molecular Weight | 271.03 g/mol | [1][5] |
| Appearance | Solid | [1] |
| Boiling Point | 255.7 °C at 760 mmHg | [1] |
| Density | 1.696 g/cm³ | [1] |
| Flash Point | 108.4 °C | [1] |
Spectroscopic Data:
Synthesis and Reaction Pathways
5-Bromo-2-(trifluoromethoxy)benzyl alcohol is typically synthesized from its corresponding benzoic acid derivative, 5-Bromo-2-(trifluoromethoxy)benzoic acid. The most common and industrially scalable method for this transformation is the reduction of the carboxylic acid.
Figure 1: General synthesis pathway for 5-Bromo-2-(trifluoromethoxy)benzyl alcohol.
Experimental Protocol: Reduction of a Substituted Benzoic Acid
The following is a representative protocol for the reduction of a substituted benzoic acid to a benzyl alcohol, which can be adapted for the synthesis of the title compound.
Materials:
-
5-Bromo-2-(trifluoromethoxy)benzoic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Reducing agent (e.g., Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄))[8]
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-Bromo-2-(trifluoromethoxy)benzoic acid in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the reducing agent portion-wise, maintaining the temperature at 0 °C. Caution: The reaction with LiAlH₄ is highly exothermic and releases hydrogen gas.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by slowly adding water, followed by 1 M HCl to dissolve the aluminum salts (if LiAlH₄ was used).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Applications in Research and Drug Development
The unique structural features of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol make it a valuable intermediate in the synthesis of a wide range of biologically active molecules.
Figure 2: Potential synthetic transformations of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol.
The trifluoromethoxy group can improve metabolic stability and cell permeability, while the bromo substituent provides a site for introducing various functionalities through cross-coupling reactions. This allows for the construction of novel scaffolds for screening in drug discovery programs. While specific examples in publicly available literature are limited, this class of compounds is frequently found in patents for novel therapeutic agents.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromo-2-(trifluoromethoxy)benzyl alcohol.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[1]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
5-Bromo-2-(trifluoromethoxy)benzyl alcohol is a strategically important building block for the synthesis of novel compounds in medicinal chemistry and materials science. Its commercial availability, coupled with its versatile reactivity, makes it an attractive starting material for a wide range of research and development projects. This guide has provided a comprehensive overview of its properties, sourcing, synthesis, and potential applications to empower researchers in their scientific pursuits.
References
- 1. (5-Bromo-2-(trifluoromethoxy)phenyl)methanol CAS 685126-86-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 5-Bromo-2-(trifluoromethoxy)benzyl alcohol | 685126-86-7 [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. biomall.in [biomall.in]
- 5. This compound | 685126-86-7 [chemicalbook.com]
- 6. 2092564-68-4|3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol|BLD Pharm [bldpharm.com]
- 7. 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol [cymitquimica.com]
- 8. rsc.org [rsc.org]
An In-Depth Technical Guide to (5-Bromo-2-(trifluoromethoxy)phenyl)methanol: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for medicinal chemists. The unique physicochemical properties imparted by moieties such as the trifluoromethoxy (-OCF₃) group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[1][2]. (5-Bromo-2-(trifluoromethoxy)phenyl)methanol emerges as a particularly valuable synthetic intermediate, combining the electronic and steric advantages of the trifluoromethoxy group with the versatile reactivity of a benzyl alcohol and a strategically placed bromine atom. This guide provides an in-depth technical overview of this compound, from its fundamental properties to its synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals.
The presence of the electron-withdrawing trifluoromethoxy group can significantly enhance the metabolic stability of the molecule by shielding adjacent positions from oxidative metabolism[1]. Simultaneously, its high lipophilicity can improve a compound's ability to cross cellular membranes, a critical factor for bioavailability[2]. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity. The primary alcohol function provides a reactive site for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. This trifecta of functional groups makes this compound a highly sought-after building block for constructing novel pharmaceutical candidates.
Physicochemical and Structural Properties
This compound is a solid at room temperature, possessing a unique combination of properties derived from its substituents. A comprehensive summary of its key characteristics is presented below.
| Property | Value | Reference(s) |
| CAS Number | 685126-86-7 | [3] |
| Molecular Formula | C₈H₆BrF₃O₂ | [3] |
| Molecular Weight | 271.03 g/mol | [3] |
| Appearance | Solid | [4] |
| Density | 1.696 g/cm³ | [4] |
| Boiling Point | 255.7 °C at 760 mmHg | [4] |
| Flash Point | 108.4 °C | [4] |
| Purity (Typical) | ≥98.0% | [4] |
| Synonyms | 5-Bromo-2-(trifluoromethoxy)benzyl alcohol | [4] |
Synthesis and Purification: A Validated Approach
The most direct and reliable synthetic route to this compound is the selective reduction of the corresponding benzaldehyde, 5-Bromo-2-(trifluoromethoxy)benzaldehyde[1]. This transformation is typically achieved with high fidelity using mild hydride reducing agents.
Rationale for Synthetic Strategy
The choice of reducing the aldehyde precursor is based on several key principles of synthetic chemistry:
-
Chemoselectivity: Sodium borohydride (NaBH₄) is an excellent choice for this transformation as it selectively reduces aldehydes and ketones without affecting the trifluoromethoxy group or the carbon-bromine bond under standard conditions. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially be used but require more stringent anhydrous conditions and present a greater risk of side reactions.
-
Operational Simplicity: The reduction with NaBH₄ is operationally simple, can be performed in standard laboratory glassware, and typically proceeds to completion at or below room temperature. The workup procedure is straightforward, involving an aqueous quench to destroy excess reagent.
-
Precursor Availability: The starting material, 5-Bromo-2-(trifluoromethoxy)benzaldehyde, is commercially available, making this a convergent and efficient route.
Experimental Protocol: Synthesis
Reaction: Reduction of 5-Bromo-2-(trifluoromethoxy)benzaldehyde
Caption: Synthetic workflow for the preparation of the target compound.
Materials:
-
5-Bromo-2-(trifluoromethoxy)benzaldehyde (1.0 eq)
-
Sodium borohydride (1.1 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-(trifluoromethoxy)benzaldehyde and dissolve it in methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride in small portions over 20-30 minutes. The portion-wise addition is a critical control measure to manage the exothermic reaction and prevent excessive gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).
-
Workup:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 1 M HCl until the effervescence ceases and the pH is acidic. This step neutralizes the borate salts and destroys any remaining NaBH₄.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between dichloromethane and water. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Experimental Protocol: Purification
The crude product is typically a solid and can be purified by column chromatography followed by recrystallization to achieve high purity (>98%).
1. Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh). The mass of silica should be approximately 50-100 times the mass of the crude product.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The polarity of the eluent is chosen to ensure good separation of the more polar alcohol product from any less polar impurities.
-
Procedure:
-
Dry-load the crude product onto a small amount of silica gel.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
2. Recrystallization:
-
Rationale: Recrystallization is a self-validating purification technique that relies on the differential solubility of the product and impurities in a given solvent system at varying temperatures. A successful recrystallization is a strong indicator of high purity.
-
Solvent System: A common choice is a binary solvent system such as hexanes/ethyl acetate or toluene/hexanes.
-
Procedure:
-
Dissolve the product from chromatography in a minimum amount of the more soluble solvent (e.g., ethyl acetate or toluene) at an elevated temperature.
-
Slowly add the less soluble solvent (e.g., hexanes) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer to promote the formation of well-defined crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Structural Characterization and Analytical Data
Unambiguous characterization of this compound is essential. The following section details the expected analytical data based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.
Caption: Chemical structure and key proton/carbon assignments.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.65 | d | 1H | H-6 | Aromatic proton ortho to the bromine, showing doublet coupling from H-4. Deshielded by adjacent Br. |
| ~ 7.45 | dd | 1H | H-4 | Aromatic proton coupled to both H-3 and H-6. |
| ~ 7.15 | d | 1H | H-3 | Aromatic proton ortho to the -OCF₃ group, showing doublet coupling from H-4. |
| ~ 4.80 | s | 2H | -CH₂OH | Methylene protons of the benzyl alcohol. Appears as a singlet, though may broaden due to exchange. |
| ~ 2.0 (variable) | br s | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent. |
¹³C NMR (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 150 | C-2 (-OCF₃) | Quaternary carbon attached to the highly electronegative -OCF₃ group. |
| ~ 138 | C-1 (-CH₂OH) | Quaternary carbon attached to the methylene group. |
| ~ 135 | C-4 | Aromatic CH carbon. |
| ~ 132 | C-6 | Aromatic CH carbon, deshielded by the adjacent bromine. |
| ~ 122 | C-3 | Aromatic CH carbon. |
| ~ 120.5 (q, J ≈ 257 Hz) | -OCF₃ | Carbon of the trifluoromethoxy group, exhibiting a characteristic quartet due to coupling with the three fluorine atoms. The large coupling constant is typical for a C-F bond. |
| ~ 118 | C-5 (-Br) | Quaternary carbon attached to bromine. |
| ~ 61 | -CH₂OH | Methylene carbon of the primary alcohol. |
Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Expected Molecular Ion ([M]+): A characteristic isotopic pattern for a molecule containing one bromine atom will be observed, with two peaks of nearly equal intensity at m/z 270 and 272, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
-
Key Fragmentation: A prominent fragment would be the loss of the hydroxyl group or water, leading to the formation of the corresponding benzyl cation.
Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in the orthogonal reactivity of its three key functional groups.
Caption: Reactivity map illustrating the synthetic potential of the title compound.
-
As a Precursor to Electrophiles: The benzylic alcohol can be easily oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This aldehyde is a valuable electrophile for reactions such as Wittig olefination, Grignard additions, or reductive aminations, enabling the extension of the carbon skeleton.
-
As a Nucleophile: The alcohol can act as a nucleophile in esterification or Williamson ether synthesis to attach the entire bromo-trifluoromethoxy-benzyl scaffold to other molecules of interest.
-
As a Cross-Coupling Partner: The aryl bromide is arguably its most powerful functional group for strategic bond formation. It readily participates in palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of a wide variety of substituents at the C-5 position, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups. This is a cornerstone strategy for exploring the structure-activity relationship (SAR) in a lead optimization campaign.
Safety, Handling, and Storage
As a research chemical, this compound must be handled with appropriate care, adhering to standard laboratory safety protocols.
| Hazard Class | GHS Statements |
| Signal Word | Warning |
| Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
Handling:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (e.g., nitrile).
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its unique combination of a metabolically robust trifluoromethoxy group, a synthetically versatile bromine atom, and a reactive benzyl alcohol function provides a powerful platform for the synthesis of complex and novel molecular architectures. The protocols and data presented in this guide offer a comprehensive resource for researchers looking to leverage the strategic advantages of this important chemical intermediate in their research and development programs.
References
- 1. 5-Bromo-2-(trifluoromethoxy)benzaldehyde | 923281-52-1 [sigmaaldrich.com]
- 2. 5-Bromo-1,2,3-trifluorobenzene(138526-69-9) 13C NMR [m.chemicalbook.com]
- 3. This compound | 685126-86-7 [chemicalbook.com]
- 4. This compound CAS 685126-86-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
A Technical Guide to the Spectroscopic Characterization of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the spectroscopic profile of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol (CAS No. 685126-86-7). Designed for researchers, chemists, and quality control professionals in the pharmaceutical and fine chemical industries, this document outlines the predicted spectroscopic data derived from first principles and spectral analysis of analogous structures. It covers Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide includes detailed experimental protocols, in-depth data interpretation, and a logical workflow for the structural elucidation and purity assessment of this compound, establishing a benchmark for its analytical characterization.
Introduction and Physicochemical Properties
This compound is a substituted benzyl alcohol derivative. Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group, makes it a valuable building block in medicinal chemistry and materials science. The bromine provides a handle for cross-coupling reactions, while the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.
Accurate and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and suitability for downstream applications. Spectroscopic techniques are the cornerstone of this characterization, providing an unambiguous fingerprint of the molecular structure. This guide details the expected outcomes from the primary spectroscopic methods used for small molecule analysis.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
|---|---|
| CAS Number | 685126-86-7 |
| Molecular Formula | C₈H₆BrF₃O₂ |
| Molecular Weight | 271.03 g/mol |
| Appearance | Solid |
| Density | 1.696 g/cm³ |
| Boiling Point | 255.7 °C at 760 mmHg |
| Flash Point | 108.4 °C |
Molecular Structure and Spectroscopic Overview
The structural features of this compound dictate its spectroscopic signature. The key components are:
-
A trisubstituted aromatic ring.
-
A benzylic alcohol group (-CH₂OH).
-
An electron-withdrawing trifluoromethoxy group (-OCF₃).
-
A bromine atom (-Br).
These groups give rise to characteristic signals in each spectroscopic technique, which, when combined, provide conclusive structural confirmation.
Figure 1: Structure of this compound.
Experimental Methodologies
The data presented in this guide are predicted values based on established spectroscopic principles. The following protocols describe standard, validated methods for acquiring experimental data for this type of compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol:
-
Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). For referencing without a reactive standard, the residual solvent peak can be used.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. A standard single-pulse experiment is sufficient.
-
Acquire ¹³C{¹H} NMR (proton-decoupled) spectra on the same instrument. A larger sample quantity (50-100 mg) or an increased number of scans may be necessary to achieve an adequate signal-to-noise ratio.
-
-
Causality: Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single, well-defined residual peak. A field strength of at least 400 MHz is chosen to ensure sufficient resolution of aromatic proton multiplets. Proton decoupling for ¹³C NMR simplifies the spectrum to single lines for each unique carbon atom, aiding in assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Protocol:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum of the empty accessory.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–650 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Causality: The ATR-FTIR method is selected for its speed and simplicity, requiring minimal sample preparation and being non-destructive.[3] This technique is ideal for obtaining a high-quality spectrum from a solid powder.
Mass Spectrometry (MS)
-
Protocol:
-
Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with Gas Chromatography (GC-MS).
-
For structural information, use Electron Ionization (EI) at 70 eV. This "hard" ionization technique induces reproducible fragmentation, which is crucial for structural elucidation.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50–350 Da.
-
-
Causality: EI-MS is the standard method for creating searchable mass spectral libraries due to its highly reproducible fragmentation patterns.[1][4][5] A 70 eV electron energy is used as it provides sufficient energy to ionize and fragment most organic molecules effectively, yielding a rich and characteristic fragmentation pattern.
Spectroscopic Data Analysis and Interpretation
Note: The following data are predicted based on spectroscopic theory and analysis of analogous compounds. Experimental values may vary slightly.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show four distinct signals: three in the aromatic region and one for the benzylic CH₂ group, plus a broad signal for the alcohol proton.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.60 | d | 1H | H-6 | Ortho to the electron-donating -CH₂OH group and meta to the -Br, expected to be the most downfield of the aromatic protons. |
| ~ 7.45 | dd | 1H | H-4 | Ortho to the -Br and meta to the -OCF₃, deshielded by bromine. |
| ~ 7.15 | d | 1H | H-3 | Ortho to the strongly electron-withdrawing -OCF₃ group. |
| ~ 4.80 | s | 2H | -CH₂OH | Benzylic protons adjacent to an oxygen atom. The signal is a singlet as there are no adjacent protons. |
| ~ 2.0-3.0 | br s | 1H | -OH | The chemical shift is variable and depends on concentration and solvent. It appears as a broad singlet. |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display 8 distinct signals corresponding to the 8 carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 147.0 (q, JCF ≈ 2 Hz) | C-2 | Attached to the electronegative -OCF₃ group. Shows a small quartet coupling to the three fluorine atoms. |
| ~ 138.0 | C-1 | Quaternary carbon attached to the -CH₂OH group. |
| ~ 134.0 | C-4 | Aromatic CH carbon, shifted downfield by the attached bromine. |
| ~ 131.0 | C-6 | Aromatic CH carbon. |
| ~ 122.0 | C-5 | Quaternary carbon attached to bromine, shifted upfield relative to other substituted carbons. |
| ~ 121.0 (q, JCF ≈ 257 Hz) | -OCF₃ | Carbon of the trifluoromethoxy group, exhibits a large one-bond C-F coupling, appearing as a quartet. |
| ~ 119.0 | C-3 | Aromatic CH carbon, influenced by the adjacent -OCF₃ group. |
| ~ 61.0 | -CH₂OH | Benzylic carbon attached to an oxygen atom. |
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands (ATR)
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| ~ 3350 | Strong, Broad | O-H stretch | Alcohol (-OH) |
| ~ 3080 | Medium | C-H stretch | Aromatic C-H |
| ~ 2930 | Medium | C-H stretch | Aliphatic C-H (-CH₂) |
| ~ 1580, 1480 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~ 1250 | Strong | C-F stretch | Trifluoromethoxy (-OCF₃) |
| ~ 1210 | Strong | C-O stretch | Ether (Ar-O) |
| ~ 1050 | Strong | C-O stretch | Alcohol (C-OH) |
| ~ 820 | Strong | C-H bend | Out-of-plane bending for 1,2,4-substituted ring |
Mass Spectrometry (EI-MS)
The mass spectrum will confirm the molecular weight and provide structural clues through its fragmentation pattern. A key diagnostic feature will be the isotopic pattern of the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Molecular Ion (M⁺): Expected at m/z 270 and 272 with nearly equal intensity (~1:1 ratio), corresponding to [C₈H₆⁷⁹BrF₃O₂]⁺ and [C₈H₆⁸¹BrF₃O₂]⁺. The nominal mass is 271.
-
Major Fragmentation Pathways:
-
Loss of H₂O: [M - 18]⁺ at m/z 252/254. A common fragmentation for benzyl alcohols.
-
Loss of CHO: [M - 29]⁺ from the benzyl alcohol moiety, leading to ions at m/z 241/243.
-
Loss of CH₂OH: [M - 31]⁺, cleavage of the hydroxymethyl group, resulting in a stable benzylic cation at m/z 239/241. This is often a significant peak.
-
Loss of Br: [M - 79/81]⁺, yielding a fragment at m/z 191.
-
Loss of OCF₃: [M - 85]⁺, giving a fragment at m/z 185/187.
-
Integrated Spectroscopic Analysis Workflow
Confirming the structure of this compound requires a synergistic approach, where each technique provides complementary information. The logical workflow below ensures a confident identification.
Figure 2: Integrated workflow for spectroscopic confirmation.
Conclusion
The comprehensive spectroscopic profile detailed in this guide serves as a robust analytical standard for this compound. The combination of NMR, IR, and MS provides orthogonal data points that, when taken together, unambiguously confirm the molecular structure and can be used to assess the purity of the material. The predicted chemical shifts, absorption frequencies, and mass fragments herein provide researchers and analysts with the necessary benchmarks for quality control and characterization in a drug discovery or chemical development setting.
References
Methodological & Application
using (5-Bromo-2-(trifluoromethoxy)phenyl)methanol in medicinal chemistry
An Application Guide to (5-Bromo-2-(trifluoromethoxy)phenyl)methanol in Medicinal Chemistry
Introduction: A Privileged Scaffold for Modern Drug Discovery
This compound is a key building block in medicinal chemistry, valued for its unique combination of functional groups that address several critical aspects of drug design. The strategic placement of a bromine atom, a trifluoromethoxy group, and a versatile benzyl alcohol moiety on a central phenyl ring offers chemists a powerful platform for generating novel molecular architectures with desirable pharmacological properties.
The trifluoromethoxy (-OCF3) group is a highly sought-after substituent in contemporary drug design.[1][2] It serves as a bioisostere for other groups but possesses unique electronic and physicochemical properties. Its high electronegativity and metabolic stability can significantly enhance a drug candidate's profile.[3][4] Specifically, the -OCF3 group is one of the most lipophilic substituents, which can improve membrane permeability and bioavailability, while simultaneously being resistant to metabolic degradation, thereby increasing a compound's half-life.[4][5]
The bromo-substituent acts as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the efficient and modular construction of carbon-carbon and carbon-heteroatom bonds, enabling rapid exploration of the chemical space around the core scaffold. The benzylic alcohol provides a further point for diversification, allowing for the introduction of various functional groups through oxidation, substitution, or etherification.
This guide provides detailed application notes and protocols for the effective utilization of this compound as a strategic starting material in drug discovery programs.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling.
| Property | Value | Source |
| CAS Number | 685126-86-7 | [6] |
| Molecular Formula | C8H6BrF3O2 | [6] |
| Molecular Weight | 271.03 g/mol | [6] |
| Appearance | Solid | [7][8] |
| Boiling Point | 255.7°C at 760 mmHg | [7][8] |
| Density | 1.696 g/cm³ | [7][8] |
| Flash Point | 108.4°C | [7][8] |
Safety Information: Researchers must consult the full Safety Data Sheet (SDS) before use.
-
GHS Pictogram: GHS07 (Exclamation mark)[9]
-
Signal Word: Warning[7]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[7]
Core Synthetic Applications & Protocols
The true power of this compound lies in its ability to serve as a precursor to multiple key intermediates. The following protocols detail its three primary modes of reactivity.
Oxidation to the Benzaldehyde: A Gateway to Imines and Alkenes
The oxidation of the benzylic alcohol to the corresponding aldehyde, 5-bromo-2-(trifluoromethoxy)benzaldehyde, furnishes a crucial intermediate for reactions such as reductive amination, Wittig olefination, and aldol condensations. The Dess-Martin Periodinane (DMP) oxidation is often preferred for its mild conditions and high efficiency.
Protocol 1: Dess-Martin Oxidation
-
Rationale: DMP is a hypervalent iodine reagent that provides a clean and selective oxidation of primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The reaction proceeds at room temperature and is tolerant of many functional groups, making it ideal for complex molecule synthesis.
-
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) under a nitrogen atmosphere, add solid Dess-Martin Periodinane (1.2 eq).
-
Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) and a saturated aqueous solution of sodium bicarbonate (NaHCO3) (1:1 ratio, equal volume to the DCM).
-
Stir the biphasic mixture for 15-20 minutes until the solid dissolves and both layers become clear.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
The crude aldehyde can be purified by flash column chromatography on silica gel if necessary.
-
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The aryl bromide functionality is a prime handle for palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction enables the formation of a C(sp²)-C(sp²) bond, linking the core scaffold to another aryl or heteroaryl moiety, a common structural motif in pharmaceuticals.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Rationale: This protocol uses a standard palladium catalyst and ligand combination effective for aryl bromides. The choice of a mild base like potassium carbonate is suitable for substrates that may be sensitive to stronger bases. The solvent system (e.g., dioxane/water) ensures solubility for both the organic and inorganic reagents.
-
Step-by-Step Methodology:
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (e.g., Phenylboronic Acid, 1.2 eq), and potassium carbonate (K2CO3, 2.5 eq).
-
Add a palladium catalyst such as Pd(PPh3)4 (0.05 eq) or a combination of Pd(OAc)2 (0.02 eq) and a ligand like SPhos (0.04 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, approx. 0.1 M concentration).
-
Heat the reaction mixture to 80-100°C and stir until TLC or LC-MS analysis indicates complete consumption of the starting aryl bromide (typically 4-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Conversion to Benzylic Halide: An Electrophilic Handle for Nucleophilic Substitution
Converting the benzylic alcohol to a more reactive leaving group, such as a benzyl bromide, transforms the molecule into an electrophile. This allows for the introduction of a wide range of nucleophiles (amines, thiols, azides, etc.) via SN2 displacement, providing a direct route to diverse compound libraries.
Protocol 3: Appel Reaction for Conversion to Benzyl Bromide
-
Rationale: The Appel reaction, using carbon tetrabromide (CBr4) and triphenylphosphine (PPh3), is a mild and efficient method for converting primary alcohols to the corresponding alkyl bromides. It avoids the strongly acidic conditions of reagents like HBr and proceeds at or below room temperature.
-
Step-by-Step Methodology:
-
Dissolve triphenylphosphine (PPh3, 1.5 eq) in anhydrous DCM in a flask under a nitrogen atmosphere and cool the solution to 0°C in an ice bath.
-
Add carbon tetrabromide (CBr4, 1.5 eq) portion-wise to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Slowly add the alcohol solution to the cold reagent mixture via syringe or dropping funnel.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture directly onto silica gel under reduced pressure.
-
Purify the product by flash column chromatography. The triphenylphosphine oxide byproduct is relatively polar and can be separated from the less polar benzyl bromide product.
-
Strategic Workflow Visualization
The utility of this compound is best understood by visualizing its role in a divergent synthetic plan. The following workflow illustrates how this single starting material can be rapidly elaborated into a diverse library of drug-like molecules using the protocols described above.
Caption: A divergent synthetic workflow starting from the title compound.
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. The trifluoromethoxy group offers intrinsic advantages in metabolic stability and lipophilicity, while the orthogonal reactivity of the benzyl alcohol and aryl bromide functionalities provides chemists with a reliable and flexible platform for rapid analog synthesis. By leveraging the protocols and strategies outlined in this guide, drug discovery professionals can efficiently navigate complex structure-activity relationships and accelerate the development of next-generation therapeutics.
References
- 1. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 685126-86-7 [chemicalbook.com]
- 7. This compound CAS 685126-86-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. alfa-labotrial.com [alfa-labotrial.com]
- 9. (5-bromo-2-(trifluoromethoxy)phenyl)(phenyl)methanol [sigmaaldrich.com]
Synthesis of Pharmaceutical Intermediates from 5-Bromo-2-(trifluoromethoxy)benzyl alcohol: An Application and Protocol Guide
Introduction: The Strategic Importance of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol in Medicinal Chemistry
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, profoundly influencing key pharmacokinetic and pharmacodynamic properties of bioactive molecules. The trifluoromethoxy (-OCF3) group, in particular, is of significant interest due to its ability to enhance metabolic stability, increase lipophilicity, and improve membrane permeability of drug candidates.[1] 5-Bromo-2-(trifluoromethoxy)benzyl alcohol emerges as a highly versatile and valuable building block in this context. Its unique trifunctionalized scaffold, featuring a reactive benzyl alcohol, a readily displaceable bromine atom, and the beneficial trifluoromethoxy group, offers a powerful platform for the synthesis of a diverse array of complex pharmaceutical intermediates.
This guide provides detailed application notes and step-by-step protocols for the transformation of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol into key pharmaceutical intermediates. We will explore its selective oxidation to the corresponding aldehyde and its application in palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These transformations open avenues for the construction of novel molecular architectures with significant potential in drug discovery and development.
Part 1: Selective Oxidation to 5-Bromo-2-(trifluoromethoxy)benzaldehyde
The selective oxidation of the primary alcohol in 5-Bromo-2-(trifluoromethoxy)benzyl alcohol to the corresponding aldehyde is a critical initial step in many synthetic pathways. The resulting benzaldehyde is a versatile intermediate for a variety of subsequent reactions, including but not limited to, Wittig reactions, aldol condensations, and reductive aminations. Given the presence of other sensitive functional groups, a mild and selective oxidizing agent is paramount to avoid over-oxidation to the carboxylic acid or other unwanted side reactions.
Principle of the Reaction: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) oxidation is a highly efficient and mild method for the selective oxidation of primary alcohols to aldehydes.[2][3] The reaction proceeds under neutral conditions at room temperature, offering excellent functional group tolerance and typically high yields.[3] The mechanism involves the formation of a periodinane intermediate, followed by an intramolecular elimination to yield the aldehyde, acetic acid, and a reduced iodine species.[2][4]
Caption: Experimental workflow for the Dess-Martin Periodinane oxidation.
Detailed Protocol: Dess-Martin Periodinane Oxidation
Materials:
-
5-Bromo-2-(trifluoromethoxy)benzyl alcohol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column and accessories
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, dissolve 5-Bromo-2-(trifluoromethoxy)benzyl alcohol (1.0 eq) in anhydrous DCM (approx. 0.1 M solution).
-
With vigorous stirring, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with DCM and quench by the slow addition of a saturated aqueous solution of Na2S2O3. Stir vigorously until the solid dissolves and the solution becomes clear.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-Bromo-2-(trifluoromethoxy)benzaldehyde.
Expected Outcome & Characterization:
The product, 5-Bromo-2-(trifluoromethoxy)benzaldehyde, is typically obtained as a white to off-white solid. The structure and purity can be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
| Parameter | Expected Value |
| Typical Yield | 90-98% |
| Appearance | White to off-white solid |
| 1H NMR (CDCl3) | δ ~10.3 (s, 1H, CHO), 7.8-7.5 (m, 3H, Ar-H) |
| 13C NMR (CDCl3) | δ ~188 (C=O), 150-120 (Ar-C), 120.4 (q, J ≈ 259 Hz, OCF3) |
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol and its aldehyde derivative serves as a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex pharmaceutical intermediates, enabling the introduction of a wide range of molecular diversity.
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[5] This reaction is widely used in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.[6]
Principle of the Reaction:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-(trifluoromethoxy)benzaldehyde
Materials:
-
5-Bromo-2-(trifluoromethoxy)benzaldehyde
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2)
-
Base (e.g., K2CO3, Cs2CO3)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine 5-Bromo-2-(trifluoromethoxy)benzaldehyde (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K2CO3, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2, 0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC. Upon completion (typically 2-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Typical Value |
| Catalyst Loading | 2-5 mol% |
| Reaction Temperature | 80-110 °C |
| Typical Yield | 70-95% |
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[7] It is an invaluable tool for synthesizing arylamines, which are prevalent in many pharmaceuticals.[8]
Principle of the Reaction:
The reaction involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle includes oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is often crucial for high reactivity.[9][10]
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol
Materials:
-
5-Bromo-2-(trifluoromethoxy)benzyl alcohol
-
Primary or secondary amine (e.g., morpholine, aniline)
-
Palladium precursor (e.g., Pd2(dba)3, Pd(OAc)2)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOt-Bu, K3PO4, Cs2CO3)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd2(dba)3, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add 5-Bromo-2-(trifluoromethoxy)benzyl alcohol (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOt-Bu, 1.4 eq).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction's progress by LC-MS or TLC. Once the starting material is consumed (typically 4-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Typical Value |
| Catalyst System | Pd2(dba)3 / XPhos |
| Base | NaOt-Bu or Cs2CO3 |
| Reaction Temperature | 100-120 °C |
| Typical Yield | 65-90% |
Safety and Handling Precautions
-
Dess-Martin Periodinane: Can be shock-sensitive and potentially explosive, especially if impure. Handle with care and avoid grinding or excessive heating.
-
Palladium Catalysts and Ligands: Many are air and moisture sensitive. Handle under an inert atmosphere. They can also be toxic and should be handled with appropriate personal protective equipment (PPE).
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere with appropriate PPE.
-
Solvents: Anhydrous and degassed solvents are required for the cross-coupling reactions. Handle flammable solvents in a well-ventilated fume hood.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
5-Bromo-2-(trifluoromethoxy)benzyl alcohol is a highly valuable and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. The protocols detailed in this guide for its oxidation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide robust and reliable methods for its derivatization. By leveraging these synthetic transformations, researchers and drug development professionals can efficiently access novel and complex molecular architectures, accelerating the discovery of new therapeutic agents. The strategic use of this building block, with its unique combination of reactive sites and a beneficial trifluoromethoxy group, will undoubtedly continue to play a significant role in the advancement of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol
Introduction: A Versatile Building Block in Modern Synthesis
The molecule (5-Bromo-2-(trifluoromethoxy)phenyl)methanol is a key synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates three critical features for molecular diversification: a reactive aryl bromide handle for palladium-catalyzed cross-coupling, a strongly electron-withdrawing trifluoromethoxy (-OCF₃) group, and a versatile hydroxymethyl (-CH₂OH) functionality. The -OCF₃ group is a bioisostere of other functionalities and can enhance properties such as metabolic stability and lipophilicity in drug candidates. The hydroxymethyl group offers a site for further synthetic transformations, including oxidation, esterification, or etherification.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] This guide provides detailed protocols and expert insights for the successful application of Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination reactions to this compound, unlocking its potential for the synthesis of a diverse array of complex molecules.
A critical consideration for this substrate is the interplay between the electron-deficient nature of the aromatic ring, a consequence of the potent electron-withdrawing trifluoromethoxy group, and the presence of the hydroxymethyl moiety.[3] The electron-deficient character of the aryl bromide enhances its reactivity towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.[4] The hydroxymethyl group, while offering a valuable synthetic handle, can potentially coordinate to the metal center or undergo side reactions under certain conditions. The protocols herein are designed to navigate these subtleties, providing robust starting points for a variety of coupling partners. Notably, these protocols are developed with a "protecting-group-free" strategy in mind, leveraging carefully selected conditions to avoid the additional synthetic steps of protection and deprotection of the alcohol, thereby enhancing synthetic efficiency.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a preeminent method for the synthesis of biaryl compounds, a common motif in pharmaceuticals.[5][6] This protocol is optimized for the coupling of this compound with a range of aryl- and heteroarylboronic acids. The electron-deficient nature of the substrate facilitates the oxidative addition step, often allowing for milder reaction conditions.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a sterically hindered, electron-rich phosphine ligand such as SPhos or XPhos is recommended.[7][8] These bulky ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition and reductive elimination, especially with sterically demanding or electron-deficient substrates.
-
Base Selection: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is chosen to facilitate the transmetalation step without promoting side reactions involving the hydroxymethyl group.[9] Stronger bases like hydroxides could potentially deprotonate the alcohol, leading to undesired reactivity.
-
Solvent System: A polar aprotic solvent such as 1,4-dioxane or a toluene/water mixture is ideal. The presence of water is often beneficial for the dissolution of the base and can facilitate the transmetalation process.[10]
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of aryl bromide).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | (5-Phenyl-2-(trifluoromethoxy)phenyl)methanol | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | (5-(4-Methoxyphenyl)-2-(trifluoromethoxy)phenyl)methanol | 80-90 |
| 3 | 3-Pyridinylboronic acid | (5-(Pyridin-3-yl)-2-(trifluoromethoxy)phenyl)methanol | 75-85 |
| 4 | 2-Thiopheneboronic acid | (5-(Thiophen-2-yl)-2-(trifluoromethoxy)phenyl)methanol | 80-90 |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
II. Mizoroki-Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Mizoroki-Heck reaction provides a powerful route to substituted alkenes by coupling aryl halides with olefins.[11][12] For the subject substrate, this reaction allows for the introduction of a vinyl group, which can be a precursor for various other functionalities. The electron-withdrawing nature of the -OCF₃ group generally accelerates the reaction.
Causality Behind Experimental Choices:
-
Catalyst System: Palladium(II) acetate is a common and effective precatalyst. In many cases, for activated aryl bromides, the reaction can proceed without a phosphine ligand ("ligand-free"), though the addition of a simple phosphine like PPh₃ or a more robust ligand like a Buchwald biarylphosphine can improve yields and prevent catalyst decomposition.[4]
-
Base Selection: An organic base such as triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is typically used to neutralize the HBr generated during the catalytic cycle.[1]
-
Solvent: A polar aprotic solvent like DMF, NMP, or acetonitrile is commonly employed to ensure the solubility of the reactants and catalyst.
Detailed Protocol: Mizoroki-Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)
-
Triethylamine (Et₃N, 2.0 equivalents) or Potassium Carbonate (K₂CO₃, 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), Pd(OAc)₂ (0.01-0.02 eq), and the base (2.0 eq).
-
Add anhydrous DMF, followed by the alkene (1.5 eq).
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 6-24 hours.
-
After cooling, dilute the mixture with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
Data Presentation: Mizoroki-Heck Reaction
| Entry | Alkene | Product | Typical Yield (%) |
| 1 | Styrene | (E)-(5-(2-Phenylvinyl)-2-(trifluoromethoxy)phenyl)methanol | 70-85 |
| 2 | Butyl acrylate | (E)-Butyl 3-(4-(hydroxymethyl)-3-(trifluoromethoxy)phenyl)acrylate | 75-90 |
| 3 | 1-Octene | (E)-(5-(Oct-1-en-1-yl)-2-(trifluoromethoxy)phenyl)methanol | 60-75 |
Visualization: Mizoroki-Heck Experimental Workflow
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
application of trifluoromethoxy-containing building blocks in drug discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, medicinal chemists are constantly seeking molecular motifs that can favorably modulate the properties of drug candidates. Among the vast arsenal of functional groups, the trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful tool, capable of imparting a range of desirable attributes that can transform a promising compound into a successful drug.[1][2][3][4] This guide provides an in-depth exploration of the application of trifluoromethoxy-containing building blocks in drug discovery, offering both high-level strategic insights and detailed, actionable protocols for the modern drug hunter.
Part 1: The Strategic Advantage of the Trifluoromethoxy Moiety
The trifluoromethoxy group is far more than a simple bioisostere for a methoxy or hydroxyl group.[5] Its unique electronic and steric properties confer a distinct profile to a molecule, influencing everything from target binding to metabolic fate.
Enhancing Physicochemical Properties
The incorporation of an -OCF3 group can profoundly alter a molecule's fundamental physicochemical characteristics:
-
Lipophilicity: The trifluoromethoxy group is highly lipophilic, often more so than a trifluoromethyl (-CF3) group.[6] This increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, leading to improved absorption and distribution.[6][7]
-
Electronic Effects: The -OCF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[6][7] This can significantly influence the reactivity of the molecule and its interactions with biological targets.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethoxy group exceptionally resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[6][8] By strategically placing an -OCF3 group at a known metabolic hotspot, chemists can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[8][9]
The following table summarizes the comparative impact of introducing a trifluoromethoxy group versus a metabolically labile methoxy group on key drug-like properties.
| Property | Methoxy (-OCH3) Analog | Trifluoromethoxy (-OCF3) Analog | Rationale for Improvement |
| Metabolic Stability | Prone to oxidative demethylation by CYP enzymes. | Highly resistant to enzymatic cleavage. | The strong C-F bonds in the -OCF3 group are much less susceptible to metabolic attack than C-H bonds.[8] |
| Lipophilicity (LogP) | Moderately lipophilic. | Significantly more lipophilic. | The fluorine atoms increase the non-polar character of the group, enhancing membrane permeability.[6] |
| Half-life (t½) in vitro | Shorter. | Longer. | Reduced rate of metabolism leads to slower clearance of the parent drug.[9] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher. | Lower. | Blocking a primary metabolic pathway reduces the liver's capacity to eliminate the drug.[9] |
The Trifluoromethoxy Group in Action: Approved Drugs
The successful application of the trifluoromethoxy group is evident in several marketed drugs across various therapeutic areas.[1][10] While less common than the trifluoromethyl group, its presence in approved pharmaceuticals underscores its value in overcoming drug development challenges.[1][10]
Part 2: Synthetic Strategies for Incorporating the Trifluoromethoxy Group
Historically, the facile introduction of the -OCF3 group into organic molecules has been a significant challenge.[11] However, recent advancements in synthetic methodology have provided chemists with a more robust toolkit.
Overview of Synthetic Approaches
Several strategies have been developed for the synthesis of trifluoromethoxy-containing compounds:
-
From Phenols: Early methods involved the reaction of phenols with reagents like carbon tetrachloride and hydrogen fluoride, or with SF4 and fluoroformates.[12] These methods often required harsh conditions and handled toxic reagents.[12]
-
Electrophilic Trifluoromethoxylation: The development of electrophilic trifluoromethoxylating reagents, such as hypervalent iodine compounds (e.g., Togni reagents), has enabled the direct conversion of phenols and other nucleophilic aromatic substrates into trifluoromethoxy-containing molecules under milder conditions.[10]
-
Radical-Based Strategies: Radical trifluoromethoxylation approaches have further expanded the scope of substrates that can be functionalized with the -OCF3 group.[10]
-
From Building Blocks: A highly effective and increasingly popular strategy is the use of pre-functionalized trifluoromethoxy-containing building blocks in synthesis.[13][14] This approach allows for the late-stage introduction of the -OCF3 moiety and avoids the need for harsh trifluoromethoxylation conditions on complex molecules.
Part 3: Detailed Application Protocols
This section provides detailed, step-by-step protocols for the synthesis of key trifluoromethoxy-containing building blocks. These protocols are designed to be robust and reproducible in a standard laboratory setting.
Protocol 1: Synthesis of 4-(Trifluoromethoxy)aniline
4-(Trifluoromethoxy)aniline is a crucial intermediate for the synthesis of various pharmaceuticals and agrochemicals.[15] The following protocol describes a modern, high-yield synthesis.
Reaction Scheme:
A modern synthesis of 4-(Trifluoromethoxy)aniline.
Materials:
-
Trifluoromethoxybenzene
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Ferrate (Na2FeO4)
-
Sodium Bromide (NaBr)
-
Sodium Amide (NaNH2)
-
Chloroform
-
Anhydrous Sodium Sulfate
-
Argon or Nitrogen gas supply
-
Standard reaction glassware, including a pressure vessel
-
Reaction Setup: In a flame-dried reaction vessel under a continuous stream of argon, add 1 molar equivalent of trifluoromethoxybenzene and anhydrous DMSO.
-
Addition of Reagents: To the stirred solution, add sodium ferrate and sodium bromide as an auxiliary reaction mixture. The molar ratio of trifluoromethoxybenzene to sodium amide should be 1:4.5, and the molar ratio of trifluoromethoxybenzene to the auxiliary reaction mixture should be 1:1.4.[15]
-
First Heating Stage: Heat the mixture to 95°C and maintain this temperature for 4 hours with vigorous stirring.[15][16]
-
Addition of Sodium Amide and Second Heating Stage: After 4 hours, carefully add sodium amide to the reaction mixture. Increase the temperature to 155°C and the pressure to 4 atmospheres. Continue the reaction for 10 hours.[15][16]
-
Workup: After cooling the reaction to room temperature, pour the mixture into 8 times its volume of water.
-
Extraction: Extract the aqueous mixture with chloroform (4 times the volume of the original reactants).
-
Washing and Drying: Wash the combined organic extracts with water and then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic solution under reduced pressure to obtain the crude product. The product can be further purified by distillation or chromatography if necessary. This method has been reported to yield 4-(trifluoromethoxy)aniline with high purity and yield.[15]
Protocol 2: Synthesis of Ortho-Trifluoromethoxylated Aniline Derivatives via OCF3 Migration
This protocol describes an operationally simple, two-step procedure for the synthesis of ortho-trifluoromethoxylated aniline derivatives, which are valuable building blocks.[11][17][18]
Reaction Workflow:
Two-step synthesis of ortho-trifluoromethoxylated anilines.
Materials:
-
Methyl 4-(N-hydroxyacetamido)benzoate (starting material example)
-
1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni Reagent II)
-
Cesium Carbonate (Cs2CO3)
-
Chloroform (CHCl3)
-
Nitromethane (MeNO2)
-
Pressure vessel
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
Step 1: O-Trifluoromethylation [11][18]
-
Reaction Setup: In a round-bottom flask, dissolve methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv) in chloroform.
-
Addition of Reagents: Add a catalytic amount of cesium carbonate followed by Togni Reagent II (1.2 equiv).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction and perform a standard aqueous workup. Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography to yield methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.
Step 2: Thermally Induced Intramolecular OCF3 Migration [11]
-
Reaction Setup: Place the purified methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (1.0 equiv) in a pressure vessel with a magnetic stir bar.
-
Solvent Addition: Add nitromethane (MeNO2) to the vessel.[11]
-
Heating: Seal the vessel and heat the reaction mixture to 120°C with stirring for 20 hours. Caution: Impure nitromethane can be explosive at high temperatures; ensure the use of a safety shield.[11]
-
Cooling and Concentration: Cool the reaction mixture to room temperature and then concentrate it in vacuo using a rotary evaporator.[11]
-
Purification: Purify the crude product by flash column chromatography to afford the desired methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[11]
Part 4: Conclusion and Future Perspectives
The trifluoromethoxy group has firmly established itself as a valuable asset in the medicinal chemist's toolbox.[1] Its ability to enhance metabolic stability, modulate lipophilicity, and influence electronic properties makes it a powerful functional group for optimizing drug candidates.[1][6][7] As synthetic methodologies for the introduction of the -OCF3 group continue to improve in terms of efficiency, cost-effectiveness, and operational simplicity, we can anticipate an even greater prevalence of trifluoromethoxy-containing compounds entering clinical development and ultimately benefiting patients. The strategic use of trifluoromethoxy-containing building blocks will undoubtedly continue to be a key driver of innovation in drug discovery for years to come.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
- 12. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 13. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 14. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. guidechem.com [guidechem.com]
- 16. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 17. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: (5-Bromo-2-(trifluoromethoxy)phenyl)methanol as a Synthetic Precursor
Abstract
(5-Bromo-2-(trifluoromethoxy)phenyl)methanol is a highly functionalized aromatic building block poised for extensive application in medicinal chemistry and materials science. Its strategic array of functional groups—a synthetically versatile bromine atom, a lipophilic and metabolically stable trifluoromethoxy group, and a modifiable hydroxymethyl moiety—offers a tripartite platform for molecular elaboration. This guide provides researchers, synthetic chemists, and drug development professionals with a detailed examination of its role as a precursor. We present field-tested, adaptable protocols for key transformations such as palladium-catalyzed cross-coupling and oxidation, supported by mechanistic rationale and expert insights to facilitate its effective integration into complex synthetic workflows.
Introduction: A Building Block of Strategic Importance
In the landscape of modern drug discovery, the incorporation of fluorine-containing motifs is a well-established strategy to enhance key pharmaceutical properties. The trifluoromethoxy (-OCF₃) group, in particular, is prized for its ability to increase lipophilicity, improve metabolic stability, and modulate bioavailability. This compound emerges as a valuable precursor by combining this beneficial group with two other key functionalities.
The bromine atom serves as a classical and reliable handle for palladium-catalyzed cross-coupling reactions, enabling the formation of intricate carbon-carbon and carbon-heteroatom bonds. This is the cornerstone of its utility in building biaryl structures and introducing nitrogen-based functionalities. Complementing this is the primary alcohol (hydroxymethyl group), which provides a secondary vector for diversification through oxidation to an aldehyde, esterification, or conversion into a leaving group for nucleophilic substitution. This orthogonal reactivity profile allows for a modular and sequential approach to the synthesis of complex target molecules.
This document serves as a practical guide to unlocking the synthetic potential of this precursor, offering robust starting protocols and the scientific reasoning behind the experimental design.
Core Synthetic Applications and Protocols
The true utility of this compound is demonstrated in its application to a range of high-impact synthetic transformations. The following sections provide detailed, adaptable protocols for its most common and powerful applications.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a preeminent method for constructing biaryl linkages, a scaffold prevalent in many marketed pharmaceuticals. The C-Br bond of the precursor is readily activated by a palladium catalyst to couple with a variety of organoboron reagents.
Protocol 1: Synthesis of a Biaryl Methanol Derivative
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%) or other suitable biarylphosphine ligand
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (10:1 ratio)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous MgSO₄, silica gel)
-
-
Step-by-Step Methodology:
-
Inerting the Vessel: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Atmosphere Exchange: Seal the flask with a septum, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water via syringe. The solvent should be degassed by sparging with an inert gas for at least 30 minutes prior to use.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
-
Expertise & Causality:
-
Ligand Choice: Electron-rich, bulky biarylphosphine ligands like SPhos are often essential for facilitating the oxidative addition and reductive elimination steps with aryl bromides, leading to higher efficiency and yields.
-
Base and Solvent: The choice of a strong base like K₃PO₄ is crucial for the transmetalation step of the catalytic cycle. A mixed aqueous-organic solvent system like dioxane/water is standard for Suzuki couplings, ensuring solubility of both organic and inorganic reagents.
-
Inert Conditions: The active Pd(0) catalyst is sensitive to oxygen. Maintaining a strictly inert atmosphere is critical for preventing catalyst degradation and ensuring reproducible results.
Suzuki-Miyaura Catalytic Cycle Workflow
Caption: A simplified workflow of the Suzuki-Miyaura catalytic cycle.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, providing access to substituted anilines that are key components in numerous drug candidates.
Protocol 2: C-N Coupling with a Secondary Amine
This protocol provides a general method for the amination of the precursor with a cyclic secondary amine like morpholine.
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (4 mol%) or similar bulky phosphine ligand
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
-
Step-by-Step Methodology:
-
Glovebox Setup: Inside a glovebox, charge an oven-dried vial with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Reagent Addition: Add this compound, followed by anhydrous toluene and finally morpholine.
-
Reaction Execution: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block at 110 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor for completion by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Extraction: Wash the filtrate with water and then with brine.
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to obtain the aminated product.
-
Trustworthiness & Validation: This protocol's reliability hinges on the strict exclusion of air and moisture, which can deactivate both the catalyst and the strong base. The use of a pre-formed catalyst or a robust ligand like XPhos ensures high catalytic turnover. Progress is validated empirically via LC-MS, confirming the consumption of starting material and formation of the product mass.
Oxidation of the Hydroxymethyl Group
The primary alcohol can be selectively oxidized to the corresponding benzaldehyde. This aldehyde is a versatile intermediate for reactions such as reductive amination, Wittig olefination, and aldol condensations, opening up a new branch of synthetic possibilities.
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation
-
Materials:
-
This compound (1.0 equiv)
-
Dess-Martin Periodinane (DMP) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃)
-
-
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add the DMP in one portion at room temperature.
-
Reaction: Stir the mixture for 1-3 hours. The reaction is typically complete when the solution becomes clear. Monitor by TLC.
-
Quenching: Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until both layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting 5-bromo-2-(trifluoromethoxy)benzaldehyde is often of sufficient purity to be used directly in the next step.
-
Logical Relationship of Synthetic Pathways
Caption: Divergent synthetic strategies from the central precursor.
Data Summary
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 685126-86-7 | Vendor Data |
| Molecular Formula | C₈H₆BrF₃O₂ | Calculated |
| Molecular Weight | 287.03 g/mol | Calculated |
| Appearance | White to off-white solid | Vendor Data |
| Boiling Point | 255.7 °C at 760 mmHg | Predicted |
Table 2: Representative Reaction Conditions & Expected Outcomes
| Reaction | Catalyst/Reagent | Base | Solvent | Temp (°C) | Expected Outcome |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High yield of biaryl product |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | Good to high yield of C-N coupled product |
| Oxidation | Dess-Martin Periodinane | N/A | DCM | Room Temp. | Quantitative conversion to aldehyde |
Conclusion
This compound is a potent and versatile synthetic precursor, offering multiple avenues for the construction of complex molecules. Its strategic combination of a trifluoromethoxy group for property modulation, a bromine atom for cross-coupling, and a hydroxymethyl group for further functionalization makes it an invaluable tool for chemists in pharmaceutical and materials research. The protocols outlined in this guide, based on robust and well-established chemical transformations, provide a solid foundation for the successful application of this building block. As with any specific substrate, empirical optimization of the provided conditions is recommended to achieve maximum efficiency and yield in the context of a particular synthetic target.
functionalization of the aromatic ring in (5-Bromo-2-(trifluoromethoxy)phenyl)methanol
An Application Guide to the Strategic Functionalization of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. This compound, CAS 685126-86-7, represents a highly valuable scaffold, embodying a unique convergence of reactive sites and modulating groups.[1][2] Its structure is primed for selective, multi-faceted derivatization, making it an indispensable intermediate in the synthesis of complex molecular architectures.
This guide provides an in-depth exploration of the chemical reactivity of this molecule, focusing on practical, field-proven protocols for the functionalization of its aromatic core. We will delve into the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for leveraging this building block in their synthetic campaigns.
The Strategic Importance of the Constituent Groups:
-
Aryl Bromide (C5-Br): This is the primary reactive handle for a host of palladium-catalyzed cross-coupling reactions. The C-Br bond offers a perfect balance of reactivity and stability, making it more reactive than a C-Cl bond but more accessible and cost-effective than a C-I bond.[3]
-
Trifluoromethoxy Group (C2-OCF₃): This powerful electron-withdrawing group significantly influences the electronic properties of the aromatic ring. The -OCF₃ group is a lipophilic hydrogen bond acceptor that can enhance metabolic stability, improve cell membrane permeability, and modulate the pKa of nearby functionalities—all critical parameters in drug design.
-
Benzylic Alcohol (C1-CH₂OH): This group serves a dual purpose. It is a site for subsequent modifications (e.g., oxidation, etherification) and can act as a directing group in ortho-metalation reactions, enabling functionalization at the otherwise less accessible C6 position.
PART 1: Palladium-Catalyzed Cross-Coupling at the C5-Position
The bromine atom at the C5 position is the most versatile site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions provide a reliable and modular approach to forge new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Suzuki-Miyaura Coupling: Forging New C-C Bonds
The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl systems and introducing alkyl or vinyl groups.[4] The reaction involves the coupling of the aryl bromide with an organoboron species, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[5]
Causality of Component Selection:
-
Catalyst: A catalyst system comprising a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is standard. For electron-deficient aryl bromides like our substrate, electron-rich, bulky phosphine ligands such as SPhos or XPhos can be highly effective.[6] A well-established, all-purpose catalyst is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which is often sufficient.[4]
-
Base: A base is required to activate the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle.[5] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[7]
-
Solvent: A mixture of an organic solvent and water is typical. Dioxane/water or dimethoxyethane (DME)/water systems are effective at solubilizing both the organic and inorganic reagents.[4][7]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Pd(dppf)Cl₂ (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Nitrogen or Argon source
-
Schlenk flask or sealed reaction vial
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Robust and effective for a wide range of aryl bromides. |
| Base | K₂CO₃ (2.5 equiv) | Standard, effective base for boronic acid activation. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Good solvency for both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy for catalyst turnover. |
| Time | 4-12 hours | Typical reaction time; should be monitored for completion. |
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of C-N bonds is fundamental to the synthesis of pharmaceuticals. The Buchwald-Hartwig amination provides a versatile method for coupling aryl halides with a wide range of nitrogen nucleophiles.[8][9]
Causality of Component Selection:
-
Catalyst System: This reaction is highly dependent on the ligand. Electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote the challenging reductive elimination step. Using pre-formed palladium precatalysts (e.g., XPhos Pd G3) can improve reproducibility.[10]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine nucleophile.[11]
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are required to prevent quenching of the strong base and catalyst deactivation.[11]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%) and XPhos (4-5 mol%) OR XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed Toluene
-
Nitrogen or Argon source (glovebox recommended)
-
Sealed reaction tube
Procedure:
-
Inside a glovebox, add the palladium precatalyst (or Pd₂(dba)₃ and ligand), NaOt-Bu, and this compound to a dry, sealable reaction tube.
-
Add anhydrous, degassed toluene, followed by the amine nucleophile.
-
Seal the tube tightly and remove it from the glovebox.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring. Microwave irradiation can also be employed to accelerate the reaction.[12]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over Na₂SO₄.
-
Filter, concentrate, and purify by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating conjugated enyne systems prevalent in materials science and as precursors for other functional groups.[13] The reaction classically uses a dual catalyst system of palladium and copper(I).[14]
Causality of Component Selection:
-
Catalyst System: A palladium(0) source, typically formed in situ from Pd(PPh₃)₂Cl₂, is used alongside a copper(I) salt, most commonly copper(I) iodide (CuI).[15] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves as both the base and, often, the solvent.
-
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) can be used, especially if the amine base is not used as the solvent.
Protocol 3: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (1-2 mol%)
-
Triethylamine (TEA)
-
Anhydrous THF (optional)
-
Nitrogen or Argon source
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous solvent (THF or TEA) via syringe, followed by the amine base (if not used as the solvent).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature to 50 °C. The reaction is often exothermic.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove metal salts.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Visualization: General Cross-Coupling Workflow
Caption: Standard experimental workflow for cross-coupling reactions.
PART 2: Directed Ortho-Metalation (DoM) at the C6-Position
While cross-coupling reactions excel at modifying the C5-position, Directed Ortho-Metalation (DoM) offers a powerful strategy to functionalize the sterically hindered C6-position. This reaction leverages the directing ability of existing functional groups to guide a strong organolithium base to deprotonate a specific ortho-proton.[16]
The Directing Group Effect: In this compound, both the benzylic alcohol and the trifluoromethoxy group can direct metalation.[17] However, the benzylic alcohol is the key. The organolithium base (e.g., n-BuLi) will first deprotonate the acidic alcoholic proton to form a lithium alkoxide. This in situ-formed alkoxide is a powerful Directed Metalation Group (DMG), strongly directing the second equivalent of base to deprotonate the adjacent C6-proton.[17] The trifluoromethoxy group provides a secondary, reinforcing directing effect.
Visualization: Principle of Directed Ortho-Metalation
Caption: Logical workflow for the DoM strategy.
Protocol 4: General Procedure for Directed Ortho-Metalation and Electrophilic Quench
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) (2.2 equiv, solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., solid CO₂ for carboxylation, I₂ for iodination) (1.5 equiv)
-
Nitrogen or Argon source
-
Dry, multi-neck flask with thermometer
Procedure:
-
To an oven-dried, multi-neck flask under an inert atmosphere, add this compound and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2.2 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The first equivalent deprotonates the alcohol, and the second deprotonates the C6 position.
-
Stir the resulting deep-colored solution at -78 °C for 1-2 hours.
-
Electrophilic Quench:
-
For Carboxylation: Add an excess of crushed dry ice (solid CO₂) in one portion.
-
For Iodination: Add a solution of iodine (I₂) in anhydrous THF dropwise.
-
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Acidify the aqueous layer with 1M HCl (especially after CO₂ quench) and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography or recrystallization.
Conclusion
This compound is a strategically designed building block that provides chemists with multiple, orthogonal avenues for molecular diversification. By leveraging well-established palladium-catalyzed cross-coupling reactions at the C5-bromo position and employing Directed Ortho-Metalation to access the C6-position, a vast chemical space can be explored from a single, versatile starting material. The protocols and principles outlined in this guide offer a validated starting point for researchers to unlock the full synthetic potential of this valuable intermediate.
References
- 1. This compound | 685126-86-7 [chemicalbook.com]
- 2. proactivemr.com [proactivemr.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Utilization of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol in Agrochemical Synthesis
Introduction: The Strategic Importance of Fluorinated Motifs in Modern Agrochemicals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern agrochemical design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention due to its unique electronic properties and profound impact on a molecule's physicochemical characteristics. The -OCF₃ group is a strong electron-withdrawing substituent that can significantly enhance the metabolic stability, lipophilicity, and, consequently, the biological efficacy of active ingredients.[1][2] Increased lipophilicity can improve the penetration of the agrochemical through the waxy cuticles of plants or the exoskeletons of insects, leading to enhanced potency.[3] Furthermore, the carbon-fluorine bond's high strength makes the trifluoromethoxy group exceptionally resistant to metabolic degradation, prolonging the active compound's half-life in the target organism.[3][4]
(5-Bromo-2-(trifluoromethoxy)phenyl)methanol is a key building block that provides a versatile platform for introducing the trifluoromethoxy-substituted phenyl moiety into complex molecular architectures. The presence of the bromine atom offers a reactive handle for further functionalization, typically through cross-coupling reactions, while the hydroxymethyl group can be readily transformed into other key functionalities, most notably an aldehyde. This application note provides a comprehensive guide to the synthetic utility of this compound in the synthesis of isoxazoline-class agrochemicals, which are potent insecticides.[5]
Synthetic Strategy: A Multi-Step Pathway to Isoxazoline Intermediates
The overarching synthetic strategy detailed herein focuses on the transformation of this compound into a key nitrile oxide intermediate, which then undergoes a pivotal 1,3-dipolar cycloaddition reaction to construct the core isoxazoline heterocycle. This approach is modular and allows for the introduction of diversity at the C5 position of the isoxazoline ring through the choice of the alkene coupling partner.
Diagram 1: Proposed Synthetic Pathway
Caption: A multi-step approach to isoxazoline synthesis.
Part 1: Synthesis of 5-Bromo-2-(trifluoromethoxy)benzaldehyde
The initial and critical step in this synthetic sequence is the selective oxidation of the primary alcohol functionality of this compound to the corresponding aldehyde. Over-oxidation to the carboxylic acid must be avoided, as the aldehyde is the requisite intermediate for the subsequent oximation step. For this purpose, manganese dioxide (MnO₂) is an exemplary reagent, known for its mild and selective oxidation of benzylic and allylic alcohols. The use of silica-supported MnO₂ under microwave irradiation presents a green and highly efficient method, significantly reducing reaction times and often simplifying product purification.
Experimental Protocol 1: Microwave-Assisted Oxidation with Silica-Supported MnO₂
Materials:
-
This compound
-
Manganese dioxide (activated)
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
Preparation of Silica-Supported MnO₂: Prepare a 35% w/w mixture of activated MnO₂ on silica gel by grinding the two components together in a mortar and pestle until a homogeneous mixture is obtained.
-
Reaction Setup: In a microwave-safe vessel, thoroughly mix this compound (1.0 mmol) with the prepared silica-supported MnO₂ (5.0 mmol of MnO₂).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate for 20-60 seconds at a power level that maintains a controlled temperature. Caution: Reactions with oxidants can be exothermic; monitor the reaction closely.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10:1 Hexane:Ethyl Acetate).
-
Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. Extract the product with dichloromethane (3 x 15 mL). Combine the organic extracts and pass them through a short plug of silica gel to remove residual manganese salts. The solvent is then removed under reduced pressure to yield the crude 5-Bromo-2-(trifluoromethoxy)benzaldehyde. Further purification can be achieved by flash column chromatography if necessary.
Justification of Experimental Choices:
-
Manganese Dioxide: A mild oxidant that selectively oxidizes benzylic alcohols to aldehydes with a low risk of over-oxidation.[6]
-
Silica Support: Facilitates a heterogeneous reaction, simplifying the removal of the oxidant post-reaction through simple filtration. It also allows for solvent-free conditions, aligning with the principles of green chemistry.[1]
-
Microwave Irradiation: Significantly accelerates the reaction rate, reducing reaction times from hours to minutes compared to conventional heating methods.[1][7]
Part 2: Formation of 5-Bromo-2-(trifluoromethoxy)benzaldehyde Oxime
The second stage of the synthesis involves the conversion of the aldehyde to its corresponding oxime. This is a standard condensation reaction with hydroxylamine. The resulting oxime is the direct precursor to the nitrile oxide intermediate.
Experimental Protocol 2: Synthesis of the Aldoxime
Materials:
-
5-Bromo-2-(trifluoromethoxy)benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Ethanol or Methanol
-
Water
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-2-(trifluoromethoxy)benzaldehyde (1.0 mmol) in ethanol (10 mL). In a separate container, prepare a solution of sodium hydroxide (1.1 mmol) in water (5 mL).
-
Addition of Reagents: To the aldehyde solution, add hydroxylamine hydrochloride (1.2 mmol). Then, add the sodium hydroxide solution dropwise while stirring.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-3 hours. The reaction can be gently heated if necessary to ensure completion.
-
Reaction Monitoring: Monitor the disappearance of the starting aldehyde by TLC.
-
Work-up and Purification: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) or saturate with carbon dioxide. Extract the product with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude 5-Bromo-2-(trifluoromethoxy)benzaldehyde oxime, which can be purified by recrystallization or column chromatography.
Justification of Experimental Choices:
-
Hydroxylamine Hydrochloride: The standard reagent for the formation of oximes from aldehydes and ketones.
-
Base (NaOH or Na₂CO₃): Used to neutralize the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine which is the active nucleophile.[2][4]
Part 3: In Situ Generation of Nitrile Oxide and 1,3-Dipolar Cycloaddition
This is the key bond-forming step where the isoxazoline ring is constructed. The aldoxime is converted in situ to the highly reactive nitrile oxide, which immediately undergoes a 1,3-dipolar cycloaddition with a suitable alkene. The choice of the alkene determines the substituent at the C5 position of the isoxazoline ring, providing a point for molecular diversification. For this application note, we will use a generic terminal alkene as the dipolarophile.
Diagram 2: Mechanism of 1,3-Dipolar Cycloaddition
Caption: Formation and reaction of the nitrile oxide.
Experimental Protocol 3: Isoxazoline Synthesis via Nitrile Oxide Cycloaddition
Materials:
-
5-Bromo-2-(trifluoromethoxy)benzaldehyde oxime
-
A suitable alkene (e.g., styrene, 1-octene, or a more complex alkene relevant to agrochemical targets)
-
N-Chlorosuccinimide (NCS) or Diacetoxyiodobenzene (DIB)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-Bromo-2-(trifluoromethoxy)benzaldehyde oxime (1.0 mmol) and the alkene (1.2 mmol) in anhydrous DCM (15 mL).
-
In Situ Generation of Nitrile Oxide: Cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (1.1 mmol) in one portion.
-
Cycloaddition: Slowly add triethylamine (1.5 mmol) dropwise to the reaction mixture. The triethylamine facilitates the elimination of HCl to form the nitrile oxide, which is then trapped by the alkene.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the oxime and the formation of the isoxazoline product.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired substituted isoxazoline.
Justification of Experimental Choices:
-
N-Chlorosuccinimide (NCS): A convenient and effective reagent for the in situ generation of hydroximoyl chlorides from aldoximes, which are the immediate precursors to nitrile oxides upon treatment with a base.[8]
-
Triethylamine: A common organic base used to promote the elimination of HCl from the hydroximoyl chloride intermediate, generating the nitrile oxide.
-
1,3-Dipolar Cycloaddition: A powerful and highly convergent method for the construction of five-membered heterocyclic rings like isoxazolines. The reaction is typically highly regioselective.[3][9]
Data Presentation
| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| 1 | This compound | 5-Bromo-2-(trifluoromethoxy)benzaldehyde | MnO₂/SiO₂, Microwave | 85-95 | >95 |
| 2 | 5-Bromo-2-(trifluoromethoxy)benzaldehyde | 5-Bromo-2-(trifluoromethoxy)benzaldehyde oxime | NH₂OH·HCl, NaOH | 80-90 | >98 |
| 3 | 5-Bromo-2-(trifluoromethoxy)benzaldehyde oxime | Substituted Isoxazoline | Alkene, NCS, Et₃N | 60-80 | >97 |
Yields and purities are representative and may vary depending on the specific substrate and reaction conditions.
Conclusion and Future Perspectives
This application note has detailed a robust and efficient synthetic pathway for the utilization of this compound as a precursor for the synthesis of isoxazoline-containing molecules, a class of compounds with significant interest in the agrochemical industry. The described protocols are based on well-established and reliable chemical transformations, with an emphasis on mild conditions and operational simplicity. The modularity of the final 1,3-dipolar cycloaddition step allows for the synthesis of a library of isoxazoline derivatives for structure-activity relationship (SAR) studies, which is a critical aspect of modern agrochemical research and development. Further optimization of reaction conditions and exploration of a wider range of alkene coupling partners will undoubtedly expand the utility of this compound as a valuable building block in the discovery of novel and effective crop protection agents.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. prepchem.com [prepchem.com]
- 3. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
- 5. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Benzaldehyde from benzyl alcohol [chemistry.mdma.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for the Etherification of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol
Abstract: This document provides detailed application notes and protocols for the etherification of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to achieving efficient and selective ether synthesis. We will explore several robust methodologies, including the classic Williamson ether synthesis, acid-catalyzed etherification, and phase-transfer catalysis, providing a rationale for procedural choices and troubleshooting guidance.
Introduction
5-Bromo-2-(trifluoromethoxy)benzyl alcohol is a structurally complex substrate featuring both a bromine atom and a trifluoromethoxy group. These substituents exert significant electronic and steric effects, influencing the reactivity of the benzylic alcohol. The trifluoromethoxy group is a strong electron-withdrawing group, which can decrease the nucleophilicity of the alcohol and potentially affect the stability of carbocation intermediates in certain reaction pathways.[1][2] This guide provides a selection of vetted protocols to overcome these challenges and facilitate the efficient synthesis of the corresponding ethers.
Strategic Considerations for Etherification
The choice of etherification strategy depends on several factors, including the desired ether product (e.g., simple alkyl, substituted benzyl), the scale of the reaction, and the compatibility of other functional groups in the alkylating agent. Below, we discuss the mechanistic basis for three common and effective etherification protocols.
Protocol 1: Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for preparing symmetrical and unsymmetrical ethers.[3][4] It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide.[5] For the etherification of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol, this involves the initial deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by reaction with an appropriate alkylating agent.
Mechanism:
Key Considerations for this Substrate:
-
Choice of Base: A strong, non-nucleophilic base is required to fully deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice.[6]
-
Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal to dissolve the alkoxide and promote the SN2 reaction.[3]
-
Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are the best substrates to avoid competing elimination reactions.[5]
Protocol 2: Acid-Catalyzed Etherification
Acid-catalyzed etherification is a suitable method for the synthesis of symmetrical ethers or for reacting the benzyl alcohol with a large excess of a simple primary alcohol. The reaction proceeds via an SN1 or SN2 mechanism depending on the substrate. For a secondary benzylic alcohol, an SN1 pathway involving a carbocation intermediate is likely.[7]
Mechanism:
Key Considerations for this Substrate:
-
Catalyst: Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are typically used.[8] Iron(III) chloride has also been shown to be an effective catalyst for the etherification of benzyl alcohols.[9]
-
Reaction Conditions: The reaction may require elevated temperatures to drive the dehydration. The formation of dibenzyl ether as a side product is possible.[8]
-
Substrate Scope: This method is generally limited to the synthesis of symmetrical ethers or when using a large excess of a simple, inexpensive alcohol as the solvent and reactant.
Protocol 3: Etherification using Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a practical and efficient alternative for the etherification of alcohols, particularly for Williamson-type reactions.[10] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the alkoxide from the aqueous phase (or solid phase) to the organic phase where it can react with the alkyl halide.[11] This method avoids the need for anhydrous conditions and strong, hazardous bases like sodium hydride.
Mechanism:
Key Considerations for this Substrate:
-
Catalyst: Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salts are effective catalysts.[12]
-
Base: A concentrated aqueous solution of sodium hydroxide or potassium hydroxide can be used as the base.
-
Solvent System: A two-phase system of an organic solvent (e.g., dichloromethane, toluene) and water is employed.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Williamson Ether Synthesis of 5-Bromo-2-(trifluoromethoxy)benzyl methyl ether
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 5-Bromo-2-(trifluoromethoxy)benzyl alcohol | 1.0 | 273.04 | 2.73 g (10 mmol) |
| Sodium Hydride (60% dispersion in oil) | 1.2 | 24.00 | 0.48 g (12 mmol) |
| Iodomethane | 1.5 | 141.94 | 0.93 mL (15 mmol) |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in oil).
-
Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF (30 mL) to the flask.
-
Dissolve 5-Bromo-2-(trifluoromethoxy)benzyl alcohol in anhydrous THF (20 mL) and add it dropwise to the sodium hydride suspension at 0 °C (ice bath).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add iodomethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ether.
Protocol 2: Acid-Catalyzed Synthesis of Bis(5-bromo-2-(trifluoromethoxy)benzyl) ether
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 5-Bromo-2-(trifluoromethoxy)benzyl alcohol | 1.0 | 273.04 | 2.73 g (10 mmol) |
| p-Toluenesulfonic acid (PTSA) | 0.1 | 172.20 | 0.17 g (1 mmol) |
| Toluene | - | - | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add 5-Bromo-2-(trifluoromethoxy)benzyl alcohol and toluene.
-
Add p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing for 12-24 hours, or until TLC analysis shows the disappearance of the starting alcohol.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the symmetrical ether.
Protocol 3: Phase-Transfer Catalyzed Etherification to Synthesize 5-Bromo-2-(trifluoromethoxy)benzyl ethyl ether
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 5-Bromo-2-(trifluoromethoxy)benzyl alcohol | 1.0 | 273.04 | 2.73 g (10 mmol) |
| Bromoethane | 1.5 | 108.97 | 1.11 mL (15 mmol) |
| Tetrabutylammonium bromide (TBAB) | 0.1 | 322.37 | 0.32 g (1 mmol) |
| Sodium Hydroxide (50% w/w aq. solution) | 5.0 | 40.00 | 4.0 g (50 mmol) |
| Toluene | - | - | 50 mL |
Procedure:
-
In a 100 mL round-bottom flask, combine 5-Bromo-2-(trifluoromethoxy)benzyl alcohol, toluene, and tetrabutylammonium bromide.
-
Add the 50% aqueous sodium hydroxide solution and bromoethane to the flask.
-
Stir the biphasic mixture vigorously at 50-60 °C for 6-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and add water (30 mL).
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.
Characterization
The synthesized ether products should be characterized by standard analytical techniques to confirm their identity and purity. Recommended methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and the presence of the trifluoromethoxy group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the C-O-C ether linkage.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Williamson Synthesis | Incomplete deprotonation of the alcohol. | Ensure the use of a fresh, high-quality strong base and anhydrous conditions. |
| Side reactions (e.g., elimination). | Use a primary alkyl halide as the electrophile. | |
| Formation of Byproducts in Acid-Catalyzed Reaction | Self-condensation of the benzyl alcohol. | Use a large excess of the other alcohol if preparing an unsymmetrical ether. |
| Dehydration of the benzyl alcohol to form an alkene. | Carefully control the reaction temperature. | |
| Slow Reaction in PTC | Inefficient phase transfer. | Increase the stirring speed to improve mixing of the phases. Ensure the PTC catalyst is active. |
Conclusion
The etherification of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol can be successfully achieved through various synthetic strategies. The choice of protocol should be guided by the specific requirements of the target molecule and the available laboratory resources. The Williamson ether synthesis offers broad applicability for a range of alkylating agents, while acid-catalyzed methods are useful for symmetrical ethers. Phase-transfer catalysis provides a practical and scalable alternative with milder reaction conditions. By following the detailed protocols and considering the key scientific principles outlined in these application notes, researchers can confidently synthesize the desired ether derivatives of this important building block.
References
- 1. Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05018D [pubs.rsc.org]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. Oxidation of benzyl alcohol under a synergism of phase transfer catalysis and heteropolyacids - Publications of the IAS Fellows [repository.ias.ac.in]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for improving the yield and overcoming challenges in the Suzuki-Miyaura cross-coupling of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol. The unique electronic and steric profile of this substrate requires a nuanced approach beyond standard protocols. This document provides in-depth troubleshooting, FAQs, and optimized experimental designs to guide you to success.
Frequently Asked Questions (FAQs)
Q1: I am experiencing very low to no yield in the Suzuki coupling of this compound. What are the primary challenges with this specific substrate?
A1: Low yields with this substrate typically arise from a combination of electronic and steric factors that are not adequately addressed by "standard" Suzuki conditions. The primary challenges are:
-
Electronic Deactivation: While the strong electron-withdrawing trifluoromethoxy (-OCF3) group generally accelerates the oxidative addition step, the overall electronic environment can be challenging for the subsequent steps of the catalytic cycle.[1][2]
-
Potential for Catalyst Inhibition: The ortho-hydroxymethyl (-CH2OH) group can coordinate with the palladium center. This interaction can potentially inhibit catalytic activity by occupying a coordination site needed for the catalytic cycle to proceed efficiently.
-
Suboptimal Catalyst/Ligand Choice: This substrate often fails to couple efficiently with traditional, less active catalyst systems like Pd(PPh₃)₄. The combination of steric hindrance and a potentially coordinating functional group necessitates the use of modern, highly active catalyst systems featuring bulky, electron-rich ligands.[3]
Q2: How do the trifluoromethoxy (-OCF3) and hydroxymethyl (-CH2OH) groups specifically influence the reaction mechanism?
A2: Each functional group plays a distinct role:
-
Trifluoromethoxy Group (-OCF3): As a potent electron-withdrawing group, it lowers the electron density of the aromatic ring. This makes the carbon-bromine bond more susceptible to oxidative addition by the Pd(0) catalyst, which is often the rate-determining step in the Suzuki-Miyaura catalytic cycle.[2][4] This is generally beneficial for initiating the reaction.
-
Hydroxymethyl Group (-CH2OH): The primary influence of this group is steric and coordinative. Although it is not directly ortho to the bromine, its presence on the ring contributes to steric bulk that can hinder the approach of the catalyst. More importantly, the lone pairs on the oxygen atom can chelate or coordinate to the palladium catalyst, potentially forming off-cycle or less reactive intermediates that slow down or halt the reaction.
Q3: What are the most critical reaction parameters I must control for a successful Suzuki coupling?
A3: Success in any Suzuki coupling hinges on meticulous control of several key parameters.[5] For this challenging substrate, they are non-negotiable:
-
Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[6] Failure to rigorously exclude oxygen is a primary cause of catalyst deactivation and reaction failure.
-
Reagent Quality: The purity and stability of your boronic acid/ester, base, and solvent are paramount. Boronic acids are susceptible to degradation, particularly protodeboronation.[6][7]
-
Catalyst System: The choice of palladium source and, more importantly, the ligand, is the most critical factor for difficult couplings.[8]
-
Base Selection: The base is not merely a spectator; it is essential for activating the boronic acid to facilitate the transmetalation step.[8][9] Its strength, solubility, and compatibility with other functional groups must be carefully considered.
Troubleshooting Guide: From Low Conversion to Side Products
This section addresses specific experimental issues in a direct Q&A format.
Issue 1: Low or No Conversion of Starting Material
Q: My TLC/LC-MS analysis shows mostly unreacted this compound. My conditions were Pd(PPh₃)₄, K₂CO₃ in Dioxane/H₂O. What is the most likely cause?
A: The most probable cause is an insufficiently active catalyst system for this substrate. While Pd(PPh₃)₄ is a classic catalyst, it often fails with sterically hindered or electronically challenging partners. The hydroxymethyl group likely exacerbates this issue.
Solution Pathway:
-
Upgrade Your Catalyst System: Switch to a modern, more robust ligand/precatalyst combination. Bulky, electron-rich biarylphosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are designed to accelerate both the oxidative addition and the subsequent reductive elimination steps, which is crucial for hindered substrates.[3][9]
-
Select a Stronger, Non-Nucleophilic Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to sodium or potassium carbonate.[8] They have better solubility in common organic solvents and are more effective at promoting the crucial transmetalation step without causing unwanted side reactions.
-
Optimize Temperature: Ensure the reaction is heated sufficiently, typically between 80-110 °C.[3][8] However, be aware that excessive heat can lead to catalyst decomposition or increased side product formation.[8]
| Parameter | Recommendation for this compound | Rationale |
| Catalyst/Ligand | Option A (High Performance): XPhos Pd G3 (1-3 mol%) Option B (Cost-Effective): Pd(OAc)₂ (1-3 mol%) with a ligand like SPhos or XPhos (1.1-1.2 eq. to Pd) | Buchwald-type ligands are bulky and electron-rich, accelerating the key steps of the catalytic cycle and overcoming steric hindrance.[3] Precatalysts like G3 are air-stable and form the active Pd(0) species reliably. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | These bases are highly effective for activating the boronic acid for transmetalation and are compatible with a wide range of functional groups.[8] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 5:1 ratio) or CPME/H₂O | Dioxane is a standard, but CPME (Cyclopentyl methyl ether) offers a higher boiling point and hydrophobicity which can sometimes improve yields.[8] Ensure reagents are soluble. |
| Temperature | 90-110 °C | Provides sufficient thermal energy to overcome activation barriers without promoting significant degradation.[3][8] |
Issue 2: Formation of Significant Side Products
Q: My desired product is forming, but I see major impurities. One appears to be my boronic acid starting material without the boron (protodeboronation), and another is a dimer of my boronic acid (homocoupling). How do I suppress these?
A: These are classic Suzuki side reactions that point to specific flaws in the reaction setup and conditions.
Solutions:
-
To Minimize Protodeboronation: This side reaction, where the C-B bond is cleaved and replaced by a C-H bond, is typically caused by excess water or overly harsh basic conditions.[2][8]
-
Use a More Stable Boron Reagent: Switch from a boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester.[7][8] These are significantly more resistant to premature hydrolysis.
-
Control Water Content: While many Suzuki protocols use aqueous bases, for sensitive substrates, minimizing water can be beneficial. Consider using anhydrous solvents with a base like anhydrous K₃PO₄. Note that some anhydrous couplings with K₃PO₄ may require a few equivalents of water to function properly.[10]
-
Use a Milder Base: If esters or other base-labile groups are present, powdered potassium fluoride (KF) can be an effective alternative.[9][11]
-
-
To Minimize Homocoupling: The formation of a biaryl from two molecules of the boronic acid is almost always caused by the presence of oxygen.[2][8] Oxygen can interfere with the catalytic cycle, leading to oxidative coupling of the boronic acid.
-
Rigorous Degassing is Mandatory: Your solvent and reaction mixture must be thoroughly deoxygenated before adding the palladium catalyst. This is the single most important step to prevent homocoupling.
-
Maintain a Positive Inert Gas Pressure: Throughout the entire reaction, maintain a slight positive pressure of an inert gas like argon or nitrogen to prevent atmospheric oxygen from entering the vessel.[8]
-
Experimental Protocols
Protocol 1: Recommended Screening Conditions for Coupling of this compound
This protocol provides a robust starting point for optimization.
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with argon or high-purity nitrogen. Repeat this cycle at least three times to ensure an oxygen-free environment.[6]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). Then, add the degassed solvent system (e.g., 1,4-Dioxane and H₂O in a 5:1 ratio) via syringe to achieve a final concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere if possible) and analyzing via TLC or LC-MS.[3][6]
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[3]
Visualized Workflows and Mechanisms
To further clarify the process, the following diagrams illustrate the core mechanism and a logical troubleshooting workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol
Welcome to the technical support resource for the synthesis of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important building block. Below, you will find a detailed troubleshooting guide and a comprehensive FAQ section, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Isolating and Identifying Side Products
This section addresses specific experimental issues, providing causal explanations and actionable solutions to help you optimize your reaction and purification processes.
Question 1: My post-reaction analysis (TLC, LC-MS, NMR) shows a significant amount of unreacted starting material. What are the likely causes and how can I fix this?
Answer:
The presence of unreacted 5-bromo-2-(trifluoromethoxy)benzoic acid is the most common issue, indicating an incomplete reduction. The root causes typically revolve around the potency and stoichiometry of your reducing agent.
Pillar of Causality: The Challenge of Reducing Carboxylic Acids
Carboxylic acids are notoriously difficult to reduce compared to aldehydes or ketones. Strong reducing agents like Lithium Aluminum Hydride (LAH) or borane complexes are generally required.[1][2] The initial step of the reaction with a hydride reagent is an acid-base reaction, where the acidic proton of the carboxylic acid is deprotonated to form a carboxylate salt.[3] This carboxylate is resonance-stabilized and thus less electrophilic, making the subsequent nucleophilic attack by the hydride more difficult. This is why weaker reducing agents like sodium borohydride (NaBH₄) are generally ineffective for this transformation on their own.[3][4]
Troubleshooting Steps:
-
Verify Reagent Potency:
-
LAH (LiAlH₄): This reagent is highly reactive and decomposes upon exposure to moisture. Ensure you are using a fresh bottle or a properly stored and sealed reagent. A gray powder indicates good quality, while a white powder suggests significant decomposition.
-
Borane (BH₃): Borane complexes, such as BH₃•THF, are also sensitive to air and moisture. Use a fresh, clear solution and ensure it has been stored under an inert atmosphere (e.g., nitrogen or argon).
-
-
Increase Molar Equivalents: Due to the initial acid-base reaction, you need more than one equivalent of hydride. For LAH, at least 1.5 to 2.0 equivalents are typically recommended to ensure complete reduction after the initial deprotonation.
-
Elevate Reaction Temperature: If the reaction is sluggish at room temperature, gently warming the reaction mixture (e.g., to 40-50 °C or refluxing in THF for borane) can significantly increase the reaction rate. Monitor the reaction progress by TLC to avoid potential side reactions at higher temperatures.
-
Consider Solvent Choice: The reaction should be conducted in a dry, aprotic solvent like Tetrahydrofuran (THF) or Diethyl Ether (Et₂O). The presence of protic solvents like methanol or water will quench the reducing agent.[1]
Question 2: I've isolated my product, but NMR analysis shows a persistent impurity with a peak around 9-10 ppm. What is this and how did it form?
Answer:
A proton NMR signal in the 9-10 ppm range is characteristic of an aldehyde proton. This indicates the presence of the intermediate, 5-Bromo-2-(trifluoromethoxy)benzaldehyde .
Pillar of Causality: The Aldehyde Intermediate
The reduction of a carboxylic acid to a primary alcohol proceeds through an aldehyde intermediate.[2][3] This aldehyde is significantly more reactive (more electrophilic) than the starting carboxylic acid or its carboxylate salt.[3] Under normal conditions, it is rapidly reduced to the alcohol. However, if the reducing agent is depleted before the reaction is complete, or if the work-up procedure inadvertently re-oxidizes a portion of the product, the aldehyde can be isolated as a major impurity.
Troubleshooting Steps:
-
Ensure Sufficient Reducing Agent: As with unreacted starting material, the primary cause is often an insufficient amount of the reducing agent. Refer to the stoichiometry recommendations in the previous question.
-
Controlled Work-up: The aqueous work-up for an LAH reaction is highly exothermic and must be done carefully at 0 °C. A common procedure (Fieser work-up) involves the sequential, dropwise addition of water, followed by aqueous NaOH, and then more water to precipitate the aluminum salts. A poorly managed work-up can lead to localized heating and potential side reactions.
-
Purification Strategy:
-
Sodium Bisulfite Wash: The aldehyde can be selectively removed from an organic solution by washing with a saturated aqueous solution of sodium bisulfite, which forms a water-soluble adduct with the aldehyde.
-
Chromatography: The aldehyde is typically less polar than the desired alcohol product. Careful column chromatography on silica gel can effectively separate the two compounds.
-
Question 3: My mass spectrometry results show an unexpected peak with a higher molecular weight than my product. What could this be?
Answer:
A common higher molecular weight side product in the synthesis of benzyl alcohols is the corresponding dibenzyl ether , in this case, bis((5-bromo-2-(trifluoromethoxy)phenyl)methyl) ether .
Pillar of Causality: Acid-Catalyzed Etherification
Benzyl alcohols can undergo self-condensation to form ethers under acidic conditions, especially with heating.[5] This is essentially an SN1 or SN2 reaction where one molecule of the alcohol acts as a nucleophile and another, after protonation of its hydroxyl group, acts as the electrophile. This side reaction is particularly prevalent if the reaction work-up involves strongly acidic conditions to neutralize the base or dissolve metal salts, and the mixture is allowed to warm for an extended period.
Troubleshooting Steps:
-
Neutralize with Care: During the work-up, avoid using a large excess of strong acid for neutralization. It is preferable to perform the work-up under neutral or slightly basic conditions if possible, and to keep the temperature low (0 °C).
-
Avoid Distillation for Purification: Attempting to purify the crude benzyl alcohol by distillation at atmospheric pressure can lead to thermal decomposition and ether formation. If distillation is necessary, it should be performed under high vacuum to keep the temperature as low as possible.
-
Optimize Purification: Flash column chromatography is the preferred method for removing the dibenzyl ether, which is significantly less polar than the desired alcohol product.
| Compound | Common Cause | Analytical Signature (¹H NMR) | Removal Strategy |
| Unreacted Starting Material | Insufficient reducing agent | Broad singlet >10 ppm (acid proton) | Add more reducing agent, increase temp. |
| Aldehyde Intermediate | Insufficient reducing agent | Singlet at 9-10 ppm | Column chromatography, bisulfite wash |
| Dibenzyl Ether | Acidic work-up, heat | Complex aromatic signals, singlet ~4.5 ppm | Column chromatography, avoid acidic workup |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
The most direct and widely used laboratory method is the reduction of the corresponding carboxylic acid, 5-Bromo-2-(trifluoromethoxy)benzoic acid.[6][7] This starting material is commercially available. The reduction is typically accomplished with a powerful hydride-donating reagent.
References
- 1. Khan Academy [khanacademy.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-Bromo-2-(Trifluoromethoxy)Benzoic Acid [myskinrecipes.com]
- 7. 403646-47-9 | 5-Bromo-2-(trifluoromethoxy)benzoic acid - AiFChem [aifchem.com]
Technical Support Center: Purification of Trifluoromethoxy-Containing Compounds
Welcome to the technical support center dedicated to addressing the unique purification challenges presented by trifluoromethoxy-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting strategies. The trifluoromethoxy (-OCF₃) group, while invaluable in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity, introduces specific hurdles in purification that require a nuanced approach.[1][2][3] This guide is structured to help you navigate these challenges effectively.
Diagram: General Purification Workflow
Below is a typical workflow for the purification of a trifluoromethoxy-containing compound, from post-reaction work-up to final analysis.
Caption: A generalized workflow for the purification of trifluoromethoxy-containing compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Flash Chromatography
Q1: My trifluoromethoxy-containing compound is showing significant tailing on a silica gel column. What is the cause and how can I fix it?
A1: Tailing is often caused by strong interactions between the analyte and the acidic silanol groups on the silica surface. The trifluoromethoxy group is highly electron-withdrawing, which can increase the acidity of nearby protons (e.g., on a heterocyclic ring) or enhance the polarity of the molecule, leading to these interactions.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before preparing your column, you can co-slurry the silica gel with a small amount of a base, like triethylamine (0.1-1% v/v) or ammonia solution, in your eluent. This neutralizes the acidic sites.
-
Use an Alternative Stationary Phase: If tailing persists, consider less acidic stationary phases.
-
Alumina (basic or neutral): Can be effective for basic compounds that strongly interact with silica.
-
Florisil®: A magnesium silicate-based adsorbent that can offer different selectivity.[4]
-
-
Mobile Phase Modifiers: For reversed-phase chromatography, adding a modifier like trifluoroacetic acid (TFA) can improve peak shape for basic compounds. For normal phase, adding a small amount of a polar solvent like methanol can help to block the active sites on the silica.[5]
Q2: I'm having trouble separating my desired trifluoromethoxy-containing product from a closely-eluting impurity. How can I improve the resolution?
A2: Co-elution occurs when the polarity of your product and the impurity are very similar. The highly lipophilic nature of the -OCF₃ group can sometimes make the overall polarity of different compounds in a reaction mixture surprisingly similar.[1]
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Test a Range of Solvents: Don't just vary the ratio of your standard solvent system (e.g., ethyl acetate/hexanes). Try different solvent systems with varying polarities and selectivities (e.g., dichloromethane/methanol, acetone/hexanes).[4]
-
Isocratic vs. Gradient Elution: If you are using an isocratic system, switching to a shallow gradient can often improve separation.
-
-
Dry Loading: If your compound has poor solubility in the eluent, it may broaden the initial band on the column, leading to poor separation. Dry loading the sample by adsorbing it onto silica gel or Celite® can create a more concentrated starting band.[5]
-
Consider a Different Stationary Phase: A different adsorbent may offer alternative selectivity. For instance, a stationary phase with phenyl groups could provide different interactions with aromatic trifluoromethoxy-containing compounds.
Q3: My trifluoromethoxy-containing compound seems to be decomposing on the silica gel column. How can I confirm this and what can I do to prevent it?
A3: The trifluoromethoxy group itself is generally stable to the mild acidity of silica gel.[6] However, other functional groups in your molecule may not be. The -OCF₃ group's strong electron-withdrawing nature can activate other parts of the molecule to degradation.
Troubleshooting Steps:
-
Confirm Instability with 2D TLC: Spot your crude mixture on a TLC plate. Run the plate in one direction, then turn it 90 degrees and run it in a second solvent system. If new spots appear that are not on the diagonal, it indicates decomposition on the silica.[4]
-
Deactivate the Silica Gel: As mentioned in Q1, neutralizing the silica with a base can prevent acid-catalyzed decomposition.
-
Switch to a More Inert Stationary Phase: Consider using a bonded silica phase like C18 (reversed-phase) if your compound is sufficiently non-polar.
-
Minimize Contact Time: Run the column faster to reduce the time your compound is in contact with the silica.
Q4: I can't see my trifluoromethoxy-containing compound on the TLC plate under UV light. How can I visualize it?
A4: While many aromatic trifluoromethoxy compounds are UV active, some may not be, or their concentration might be too low for visualization.
Visualization Techniques:
-
UV Light: This is the first and non-destructive method to try. Most commercial TLC plates have a fluorescent indicator that is quenched by UV-active compounds, making them appear as dark spots.[7][8][9]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor will stain many organic compounds a brownish-yellow. This method is semi-destructive as the stains will fade over time.[8][9]
-
Potassium Permanganate Stain: This stain is useful for compounds that can be oxidized, such as alcohols, amines, and alkenes. It will appear as yellow spots on a purple background.[10]
-
p-Anisaldehyde Stain: A good general-purpose stain that reacts with many functional groups to give a range of colors upon heating.[10]
| Stain | Target Functional Groups | Appearance |
| UV (254 nm) | Aromatic and conjugated systems | Dark spots on a green fluorescent background |
| Iodine | Many organic compounds, especially unsaturated and aromatic | Brown spots |
| Potassium Permanganate | Alkenes, alkynes, alcohols, aldehydes, and other oxidizable groups | Yellow/brown spots on a purple background |
| p-Anisaldehyde | Nucleophilic groups (alcohols, amines), aldehydes, ketones | Various colors on a pink background (with heating) |
Section 2: Crystallization
Q5: My trifluoromethoxy-containing compound is an oil and refuses to crystallize. What strategies can I try?
A5: The high lipophilicity and often awkward, non-planar geometry imparted by the -OCF₃ group can disrupt crystal lattice formation.[2] Additionally, residual impurities can inhibit crystallization.
Troubleshooting Steps:
-
Ensure High Purity: Crystallization is often a final purification step. Ensure your material is >95% pure by NMR or LC-MS before attempting crystallization. Even small amounts of structurally similar impurities can act as "crystal poisons."
-
Systematic Solvent Screening:
-
Start with a good solvent/anti-solvent system. Dissolve your compound in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate, acetone) and slowly add a poor solvent (e.g., hexanes, pentane, water) until turbidity persists.
-
Vapor Diffusion: Dissolve your compound in a good solvent in a small vial. Place this vial inside a larger, sealed jar containing an anti-solvent. The anti-solvent vapor will slowly diffuse into the vial, promoting slow crystal growth.
-
Evaporation: Slowly evaporate a solution of your compound in a moderately volatile solvent.
-
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a tiny amount of crystalline material from a previous attempt, add a single seed crystal to a supersaturated solution.
Section 3: Purity Analysis and Characterization
Q6: How can I use ¹⁹F NMR to assess the purity of my trifluoromethoxy-containing compound?
A6: ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[11]
Purity Assessment using ¹⁹F NMR:
-
Chemical Shift: The -OCF₃ group typically gives a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift is sensitive to the electronic environment, so different trifluoromethoxy-containing compounds will have distinct signals.[12][13]
-
Integration: By adding a known amount of a fluorine-containing internal standard (with a non-overlapping signal), you can use the integration of the signals to quantify your compound and any fluorine-containing impurities.
-
Detecting Impurities: Any trifluoromethoxy-containing byproducts or isomers will likely have a different chemical shift, appearing as separate signals in the spectrum. The presence of multiple signals where you expect one is a clear indication of impurities.
Q7: My trifluoromethoxy-containing compound has a chiral center. What are the best methods for separating the enantiomers?
A7: Chiral separation is crucial in drug development, as enantiomers can have different pharmacological activities.
Chiral Separation Techniques:
-
Chiral HPLC: This is the most common method for analytical and preparative separation of enantiomers.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often effective for trifluoromethyl-containing compounds.[14] It is advisable to screen a few different types of chiral columns and mobile phases to find the optimal separation conditions.
-
-
Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and is a greener alternative to HPLC.
-
Diastereomeric Salt Crystallization: If your compound has an acidic or basic handle, you can react it with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. The enantiomers are then recovered by breaking the salt.
Diagram: Troubleshooting Logic for Purification
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. spectrabase.com [spectrabase.com]
- 13. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-(trifluoromethoxy)benzyl alcohol
This guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Bromo-2-(trifluoromethoxy)benzyl alcohol. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and purification of this important building block. The information herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
I. Synthesis Overview: The Reduction Pathway
The most common and efficient laboratory-scale synthesis of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol involves the reduction of its corresponding aldehyde, 5-Bromo-2-(trifluoromethoxy)benzaldehyde. This transformation is typically achieved using a mild and selective reducing agent, such as sodium borohydride (NaBH₄). The overall reaction is illustrated below:
Caption: General reaction scheme for the synthesis.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol in a question-and-answer format.
A. Reaction Initiation and Monitoring
Question 1: My reaction is sluggish or does not seem to be progressing. What are the likely causes?
Answer: A slow or stalled reaction is a common issue that can often be traced back to a few key factors:
-
Reagent Quality: Sodium borohydride is susceptible to decomposition upon exposure to moisture. Ensure you are using a freshly opened bottle or a properly stored reagent. The quality of the starting aldehyde is also critical; impurities can inhibit the reaction.
-
Solvent Choice: The choice of solvent is crucial for a successful reduction. Protic solvents like methanol or ethanol are generally effective as they can protonate the intermediate alkoxide.[1] However, NaBH₄ can react with these solvents, especially methanol, to generate hydrogen gas, which reduces its efficacy over time.[1] Using a combination of solvents, such as THF/methanol or THF/ethanol, can often provide a good balance of reactivity and reagent stability.
-
Temperature: While NaBH₄ reductions are often performed at room temperature, gentle warming (to around 40-50°C) can sometimes be necessary to drive the reaction to completion, especially if the starting aldehyde is not very reactive.[2] Conversely, for very reactive aldehydes, cooling the reaction to 0°C at the start can help control the reaction rate and prevent side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting a stalled reaction.
Question 2: How can I effectively monitor the progress of the reaction?
Answer: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[3]
-
TLC System: A typical mobile phase for this analysis would be a mixture of hexanes and ethyl acetate. The optimal ratio will depend on the polarity of your compounds, but a good starting point is a 7:3 or 8:2 mixture of hexanes to ethyl acetate.
-
Visualization: The starting aldehyde and the product alcohol are both UV active, so they can be visualized under a UV lamp (254 nm).
-
Interpretation: The starting aldehyde is less polar than the product alcohol and will therefore have a higher Rf value on the TLC plate. As the reaction progresses, the spot corresponding to the aldehyde will diminish in intensity, while the spot for the alcohol will appear and grow stronger. The reaction is considered complete when the aldehyde spot is no longer visible.[4]
B. Work-up and Purification
Question 3: What is the best procedure for the reaction work-up?
Answer: A proper work-up is essential to quench the excess reducing agent and separate the product from inorganic by-products.
-
Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath. Slowly and carefully add a dilute acid, such as 1 M HCl, to quench the excess NaBH₄.[5] This will cause the evolution of hydrogen gas, so ensure adequate ventilation.
-
Extraction: Once the gas evolution has ceased, the product needs to be extracted into an organic solvent. Dichloromethane (DCM) or ethyl acetate are suitable choices.[3] Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Washing: Combine the organic extracts and wash them with brine (a saturated aqueous solution of NaCl). This helps to remove any remaining water from the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5] After drying, filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Question 4: My crude product is an oil/impure solid. What are the best purification methods?
Answer: The crude product may contain unreacted starting material, over-reduction products, or other impurities. The two primary methods for purification are recrystallization and column chromatography.
-
Recrystallization: If the crude product is a solid, recrystallization is often the most effective purification method. A good solvent system for recrystallization is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.[6] For 5-Bromo-2-(trifluoromethoxy)benzyl alcohol, a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane is a good starting point.[2]
-
Column Chromatography: If recrystallization is not effective or if the product is an oil, purification by flash column chromatography on silica gel is the method of choice.[7] A gradient elution starting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity will allow for the separation of the product from less polar impurities (like any remaining aldehyde) and more polar impurities.
| Purification Method | Recommended Solvents | Key Considerations |
| Recrystallization | Hexanes/Ethyl Acetate, Petroleum Ether/DCM | The crude product must be a solid. |
| Column Chromatography | Hexanes/Ethyl Acetate gradient | Effective for oily products and for separating closely related impurities. |
C. Potential Side Reactions and By-products
Question 5: I see an unexpected by-product in my crude NMR. What could it be?
Answer: While the reduction of the aldehyde is generally a clean reaction, a few side reactions can occur:
-
Dehalogenation: Although less common with NaBH₄ compared to more powerful reducing agents, reductive dehalogenation (replacement of the bromine atom with a hydrogen) can sometimes occur, especially with prolonged reaction times or elevated temperatures.[8] This would result in the formation of 2-(trifluoromethoxy)benzyl alcohol.
-
Over-reduction: This is not a concern in this specific reaction as the benzyl alcohol cannot be further reduced under these conditions.
-
Impurity from Starting Material: The most likely by-product is unreacted 5-Bromo-2-(trifluoromethoxy)benzaldehyde. Other impurities present in the starting aldehyde will be carried through the reaction.
Question 6: Is the trifluoromethoxy group stable under these reaction conditions?
Answer: The trifluoromethoxy (-OCF₃) group is known to be highly stable and generally unreactive towards many common reagents, including mild reducing agents like NaBH₄.[9] Hydrolysis of the trifluoromethoxy group is unlikely under the standard neutral or slightly basic conditions of a sodium borohydride reduction. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to its degradation.[5]
III. Experimental Protocol: A Best-Practice Guide
This section provides a detailed, step-by-step methodology for the reduction of 5-Bromo-2-(trifluoromethoxy)benzaldehyde.
Materials:
-
5-Bromo-2-(trifluoromethoxy)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2-(trifluoromethoxy)benzaldehyde (1.0 eq) in a mixture of THF and methanol (e.g., a 4:1 ratio).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue to stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add 1 M HCl until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 5-Bromo-2-(trifluoromethoxy)benzyl alcohol.
-
Purification: Purify the crude product by recrystallization or flash column chromatography as described in the FAQ section.
IV. References
-
CHEMISTRY DEPARTMENT. (2015). Experiment 19 REDUCTION WITH NaBH4: STERIC AND CONJUGATION EFFECTS (3 Experiments). --INVALID-LINK--
-
EvitaChem. Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (EVT-378218) | 251300-30-8. --INVALID-LINK--
-
Department of Chemistry, University of Michigan. NaBH4 Reduction of Ketone to Alcohol. --INVALID-LINK--
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. --INVALID-LINK--
-
Parchem. 5-Bromo-2-(trifluoromethyl)benzyl alcohol (Cas 1214349-54-8). --INVALID-LINK--
-
Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). --INVALID-LINK--
-
Royal Society of Chemistry. Supporting Information. --INVALID-LINK--
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. --INVALID-LINK--
-
Santa Cruz Biotechnology. 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde. --INVALID-LINK--
-
Thesis. Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. --INVALID-LINK--
-
Master Organic Chemistry. Addition of NaBH4 to aldehydes to give primary alcohols. --INVALID-LINK--
-
Studylib. Carbonyl Reduction: NaBH4, Mechanism & Procedure. --INVALID-LINK--
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. --INVALID-LINK--
-
Leah4Sci. (2016). Sodium Borohydride Carbonyl Reduction Reaction and Mechanism. --INVALID-LINK--
-
YouTube. (2020). Aldehyde Reduction with NaBH4. --INVALID-LINK--
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. --INVALID-LINK--
-
BLD Pharm. 1288998-92-4|5-Bromo-2-(trifluoromethyl)benzaldehyde. --INVALID-LINK--
-
CHIRALEN. 5-Bromo-2-(trifluoromethyl)benzaldehyde. --INVALID-LINK--
-
Studer, A. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. --INVALID-LINK--
-
Biomall. 5-Bromo-2-(trifluoromethoxy)benzyl alcohol, 250mg. --INVALID-LINK--
-
ChemBK. 3-BROMO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL. --INVALID-LINK--
-
CymitQuimica. 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol. --INVALID-LINK--
-
ChemicalBook. 3-BROMO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL. --INVALID-LINK--
-
Sigma-Aldrich. 5-Bromo-2-(trifluoromethoxy)benzyl alcohol. --INVALID-LINK--
-
Sigma-Aldrich. 5-Bromo-2-(trifluoromethyl)benzaldehyde. --INVALID-LINK--
-
Freie Universität Berlin. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. --INVALID-LINK--
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. murov.info [murov.info]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. studylib.net [studylib.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. oak.ulsan.ac.kr [oak.ulsan.ac.kr]
- 8. 1288998-92-4|5-Bromo-2-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]
- 9. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
preventing decomposition of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol during reaction
Welcome to the technical support guide for (5-Bromo-2-(trifluoromethoxy)phenyl)methanol (Compound 1 ). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of handling and reacting with this valuable building block. Due to the interplay of its functional groups—a reactive benzylic alcohol, an electron-withdrawing trifluoromethoxy group, and a bromo-substituted aromatic ring—this molecule can exhibit unique stability challenges. This guide provides in-depth, causality-driven answers to common issues, ensuring the integrity of your experiments and the purity of your products.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns and decomposition pathways for this compound?
A1: The primary point of instability is the benzylic alcohol functional group. The two most common decomposition pathways are:
-
Oxidation: The benzylic alcohol is susceptible to oxidation, which can occur unintentionally through exposure to atmospheric oxygen at elevated temperatures or in the presence of catalytic impurities. This initially forms the corresponding aldehyde, 5-Bromo-2-(trifluoromethoxy)benzaldehyde, which can be further oxidized to the carboxylic acid. The oxidation of benzylic alcohols is a well-documented transformation.[1][2]
-
Acid-Catalyzed Dimerization: Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). This generates a resonance-stabilized benzylic carbocation, which is then susceptible to nucleophilic attack by another molecule of the starting alcohol. The final product is a dibenzyl ether, a common byproduct in reactions involving benzylic alcohols.[1]
The trifluoromethoxy (-OCF3) group is generally very stable under most synthetic conditions, offering metabolic advantages in drug design due to its resistance to enzymatic breakdown.[3] However, it is not completely inert. Exposure to extremely strong Brønsted superacids or certain Lewis acids can lead to protolytic defluorination or other rearrangements, though such conditions are rare in standard synthesis.[4]
Q2: How should I properly store and handle this compound to ensure its long-term stability?
A2: To minimize degradation, long-term storage should be under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container at low temperatures (2-8 °C is recommended).[5][6] The container should be protected from light. For routine lab use, avoid leaving the compound exposed to the air for extended periods and always use clean spatulas and glassware to prevent cross-contamination with oxidizing agents or acidic residues.
Q3: The trifluoromethoxy group is electron-withdrawing. How does this affect the reactivity of the benzylic alcohol?
A3: The strong electron-withdrawing nature of the ortho-trifluoromethoxy group has two main effects:
-
Increased Acidity of the Alcohol Proton: It makes the hydroxyl proton slightly more acidic compared to an unsubstituted benzyl alcohol.
-
Decreased Nucleophilicity: The inductive effect reduces the electron density on the oxygen atom, making the alcohol a weaker nucleophile. This can slow down desired reactions such as esterifications or etherifications, potentially requiring more forcing conditions or more reactive electrophiles. This effect is often exploited in carbohydrate chemistry where electron-withdrawing groups on benzyl ethers can tune reactivity.[7]
Troubleshooting Guide: Reaction-Specific Issues
This section addresses specific problems you may encounter during common synthetic transformations.
Issue 1: During an oxidation reaction (e.g., Swern, DMP), my yield is low, and I observe significant starting material or unidentified byproducts.
-
Question: I'm trying to oxidize the alcohol to the aldehyde, but the reaction is messy. What's going wrong?
-
Probable Cause & Mechanistic Insight: While the goal is controlled oxidation, benzylic alcohols can be sensitive. The electron-withdrawing substituents on the ring can influence the reaction rate. Over-oxidation to the carboxylic acid is a common challenge with many oxidants.[2] Furthermore, the aldehyde product itself can be unstable under certain reaction conditions.
-
Solution & Protocol:
-
Choice of Reagent: Use mild and selective oxidation agents. For this substrate, Dess-Martin Periodinane (DMP) in an anhydrous, non-protic solvent like Dichloromethane (DCM) at room temperature is an excellent choice. Avoid chromium-based reagents or harsh conditions like heating with MnO2, which can be less selective.
-
Inert Atmosphere: Always run the reaction under an inert atmosphere (N2 or Ar) to prevent competing air oxidation.
-
Temperature Control: Perform the reaction at the recommended temperature (often 0 °C to room temperature) and monitor carefully by TLC. Do not heat unless necessary, as this can promote side reactions.
-
Workup: Quench the reaction promptly once the starting material is consumed. A standard workup for a DMP oxidation involves quenching with a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate.
-
Issue 2: I'm attempting a substitution reaction (e.g., Appel reaction to form the bromide) and see a complex mixture of products.
-
Question: I tried to convert the alcohol to a benzyl bromide using PPh3/CBr4, but my TLC plate shows multiple spots. Why is this reaction not clean?
-
Probable Cause & Mechanistic Insight: The intermediate formed during the Appel reaction (an alkoxyphosphonium salt) is highly activated. While the desired pathway is SN2 displacement by bromide, the activated intermediate can also be susceptible to elimination or other rearrangements, especially if the reaction is allowed to warm or run for too long. The benzylic position is prone to forming a stable carbocation, which can lead to undesired SN1-type side reactions.
-
Solution & Protocol:
-
Strict Temperature Control: Maintain the reaction at a low temperature (typically 0 °C) throughout the addition of reagents and for the duration of the reaction.
-
Order of Addition: Add the CBr4 to a solution of the alcohol and triphenylphosphine in an anhydrous solvent like THF or DCM. Adding the reagents in the wrong order can lead to the formation of ylides and other byproducts.
-
Minimize Reaction Time: Monitor the reaction closely by TLC. As soon as the starting material is consumed, proceed with the workup to avoid product degradation.
-
Purification: Purify the product quickly after workup, as benzylic halides can be lachrymatory and are often less stable than the corresponding alcohols. Flash column chromatography on silica gel, potentially pre-treated with a small amount of triethylamine to neutralize acidity, is recommended.
-
Issue 3: My reaction under acidic conditions (e.g., esterification, acetal formation) resulted in a significant amount of a less polar, high molecular weight impurity.
-
Question: I tried to catalyze an esterification with a catalytic amount of sulfuric acid and observed a new spot on my TLC with a high Rf. Mass spectrometry suggests it's a dimer. What is it and how do I prevent it?
-
Probable Cause & Mechanistic Insight: This is the classic signature of acid-catalyzed dibenzyl ether formation. As illustrated in the diagram below, protonation of the alcohol leads to the formation of a stabilized benzylic carbocation, which is then trapped by another molecule of the starting alcohol. This side reaction is often faster than the desired reaction, especially with sterically hindered or less nucleophilic reaction partners.
-
Solution & Protocol:
-
Avoid Strong Brønsted Acids: Do not use strong, non-volatile acids like H2SO4 or HCl. If an acid catalyst is required, opt for milder, solid-supported acids that can be filtered off, or use Lewis acids that are less prone to this pathway. For esterifications, consider using coupling reagents (e.g., DCC/DMAP) or converting the carboxylic acid to a more reactive species like an acid chloride, which does not require acidic catalysis.[8]
-
Protecting Group Strategy: If acidic conditions are unavoidable in a subsequent step, the most robust solution is to protect the benzylic alcohol. A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is an excellent choice. It is stable to a wide range of conditions but can be easily removed with a fluoride source (e.g., TBAF) or mild acid, offering an orthogonal protection strategy.[9][10]
-
Caption: Major decomposition routes for the target molecule.
Preventative Measures & Best Practices
To circumvent the issues described above, a proactive approach is essential. The core principle is to recognize the inherent reactivity of the benzylic alcohol and choose conditions that respect its limitations.
Protecting Group Strategy: When and How
If your synthetic route involves harsh conditions (strong acids/bases, highly nucleophilic/basic reagents, or high temperatures) that are incompatible with a primary benzylic alcohol, employing a protecting group is the most reliable strategy.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Profile |
| TBS (tert-Butyldimethylsilyl) | TBSCl, Imidazole, DMF | TBAF, THF or 1M HCl, THF/H2O | Stable to bases, mild oxidants, organometallics. Labile to acid and fluoride. |
| Bn (Benzyl) | NaH, BnBr, THF | H2, Pd/C (Hydrogenolysis) | Stable to acid, base, many redox reagents. Not stable to catalytic hydrogenation.[11] |
| MOM (Methoxymethyl) | MOMCl, DIPEA, DCM | p-TsOH, MeOH or aq. HCl | Stable to bases, nucleophiles. Labile to acid. |
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add imidazole (1.5 eq) and stir until dissolved.
-
Add tert-Butyldimethylsilyl chloride (TBSCl) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the TBS-protected ether.
Caption: Decision workflow for handling the target alcohol.
Analytical Detection of Decomposition
Careful monitoring is key to identifying decomposition early.
-
Thin-Layer Chromatography (TLC):
-
Oxidation: The aldehyde product will typically have a slightly higher Rf (be less polar) than the starting alcohol. The carboxylic acid will have a much lower Rf and may streak.
-
Dimerization: The dibenzyl ether is significantly less polar than the alcohol and will appear as a new spot with a much higher Rf.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The benzylic -CH₂OH protons typically appear as a singlet or doublet around 4.5-4.8 ppm. Upon oxidation to an aldehyde, this signal disappears and a new singlet for the -CHO proton appears downfield (~9.8-10.1 ppm). In the ether dimer, a new singlet for the benzylic -CH₂-O- protons will appear, typically shifted slightly from the original alcohol signal.
-
¹⁹F NMR: The -OCF₃ group provides a sharp singlet that is a useful handle for monitoring the integrity of this moiety. The appearance of new signals in the ¹⁹F NMR spectrum would be a strong indicator of unintended reactions at this group.
-
-
Mass Spectrometry (MS):
-
ESI-MS is highly effective for detecting the mass of the starting material and key byproducts. Look for masses corresponding to [M-2] (aldehyde), [M+14] (carboxylic acid), and [2M-18] (dibenzyl ether).
-
References
- 1. Selective Aerobic Oxidation of Benzylic Alcohols Catalyzed by CuBr/1, 8-Diazabicyclo[5.4.0]undec-7-ene [ccspublishing.org.cn]
- 2. BJOC - Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 685126-86-7 [chemicalbook.com]
- 6. (3-Bromo-5-(trifluoromethyl)phenyl)methanol | 172023-97-1 [sigmaaldrich.com]
- 7. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. uwindsor.ca [uwindsor.ca]
Technical Support Center: Troubleshooting Low Conversion Rates with (5-Bromo-2-(trifluoromethoxy)phenyl)methanol
Welcome to the technical support center for (5-Bromo-2-(trifluoromethoxy)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges, particularly those leading to low conversion rates. Our approach is rooted in mechanistic principles to empower you to make informed decisions in your synthetic endeavors.
Introduction to this compound
This compound is a versatile building block in medicinal chemistry and materials science. Its utility stems from the unique electronic properties conferred by its substituents: a nucleophilic benzyl alcohol, a versatile bromine handle for cross-coupling reactions, and a strongly electron-withdrawing trifluoromethoxy group. This trifluoromethoxy group significantly impacts the molecule's reactivity, often enhancing metabolic stability and lipophilicity in derivative compounds.[1] However, these same electronic effects can present challenges in achieving high conversion rates. This guide will address these potential issues in a practical, question-and-answer format.
Core Troubleshooting Areas
This guide is divided into three main sections based on the reactive sites of the molecule:
-
Reactions at the Benzylic Alcohol: Focusing on oxidation and nucleophilic substitution.
-
Palladium-Catalyzed Cross-Coupling Reactions: Targeting the aryl bromide functionality.
-
Purification and Compound Stability: Addressing challenges in isolating the desired products.
Part 1: Reactions at the Benzylic Alcohol
The benzylic alcohol moiety is a primary site for transformations. However, the electron-withdrawing nature of the trifluoromethoxy group can significantly influence the reaction outcomes.
Frequently Asked Questions (FAQs)
Question 1: I am experiencing low yields in the oxidation of this compound to the corresponding aldehyde. What are the likely causes and solutions?
Answer: Low yields in the oxidation of this substrate are common and often stem from two main factors: reduced reactivity of the starting material and over-oxidation to the carboxylic acid.
-
Causality: The strong electron-withdrawing effect of the trifluoromethoxy group deactivates the benzylic C-H bond, making it less susceptible to oxidation compared to electron-rich or neutral benzyl alcohols.[2][3] This can lead to incomplete conversion under standard oxidation conditions. Conversely, forcing the reaction with stronger oxidants or longer reaction times can lead to the formation of the corresponding benzoic acid, a common side product in the oxidation of primary alcohols.[4][5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in the oxidation of this compound.
-
Recommended Protocols & Solutions:
Issue Recommended Action Rationale Incomplete Conversion Switch to a more potent oxidant like activated Manganese Dioxide (MnO2) or a TEMPO-based system. These reagents are effective for oxidizing electron-deficient alcohols. Over-oxidation Use milder, more controlled oxidizing agents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP). These reagents are less likely to over-oxidize the aldehyde to a carboxylic acid.[6] General Optimization Carefully monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed. Prevents the formation of byproducts due to prolonged reaction times.
Question 2: I am attempting a nucleophilic substitution at the benzylic position, but the reaction is sluggish and gives a complex mixture of products. Why is this happening?
Answer: While the electron-withdrawing trifluoromethoxy group can stabilize a benzylic carbocation intermediate, potentially favoring an SN1-type mechanism, the overall reaction can be complex.
-
Causality: The stability of the benzylic carbocation can also lead to side reactions, such as elimination to form a styrenyl derivative or reaction with the solvent if it is nucleophilic. Furthermore, the starting alcohol is a poor leaving group, requiring activation, typically with a strong acid. This can lead to undesired side reactions on the electron-rich aromatic ring.
-
Recommended Protocols & Solutions:
-
Convert the Alcohol to a Better Leaving Group: Instead of direct substitution, first convert the alcohol to a benzylic halide (e.g., using SOCl₂ for the chloride or PBr₃ for the bromide) or a sulfonate ester (e.g., mesylate or tosylate). These derivatives will undergo nucleophilic substitution more cleanly and under milder conditions.
-
Use Aprotic, Non-nucleophilic Solvents: When performing the substitution, use solvents like THF, DCM, or acetonitrile to avoid solvent participation in the reaction.
-
Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.
-
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide functionality is a key handle for constructing more complex molecules via palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Heck couplings.
Frequently Asked Questions (FAQs)
Question 3: My Suzuki-Miyaura coupling reaction with this compound derivatives is giving low yields, and I observe significant amounts of starting material and homocoupled byproducts. What should I investigate?
Answer: Low yields in Suzuki-Miyaura couplings with this substrate often point to issues with catalyst activity, the choice of base, or the stability of the boronic acid/ester coupling partner.
-
Causality: Electron-deficient aryl bromides, like the one in our substrate, are generally more reactive towards oxidative addition to the palladium(0) catalyst.[7] However, the choice of base is critical. A base that is too strong or used in excess can lead to protodeboronation of the boronic acid coupling partner, a common side reaction where the C-B bond is cleaved and replaced with a C-H bond.[8] Catalyst deactivation, often indicated by the formation of palladium black, can also be an issue.
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting low-yielding Suzuki-Miyaura coupling reactions.
-
Optimizing Reaction Conditions:
Parameter Recommendation Rationale Base Start with a milder base like K₂CO₃ or KF. If the reaction is still slow, consider a stronger but non-nucleophilic base like K₃PO₄.[8] Minimizes protodeboronation of the boronic acid partner. Catalyst/Ligand For challenging couplings, consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) which can stabilize the palladium catalyst and promote reductive elimination. These ligands can prevent catalyst decomposition and improve turnover.[9] Solvent A mixture of an aprotic organic solvent (e.g., dioxane, toluene) and water is often optimal. Ensure solvents are thoroughly degassed. Water can aid in the dissolution of the base and facilitate transmetalation. Oxygen can lead to catalyst deactivation and homocoupling. Temperature Start at a moderate temperature (e.g., 80 °C) and increase if necessary. High temperatures can accelerate side reactions.
Question 4: I'm performing a Heck coupling, and the reaction is not going to completion, with the formation of some unidentifiable byproducts.
Answer: Incomplete conversion in Heck couplings with this electron-deficient aryl bromide could be due to catalyst inhibition or side reactions of the olefin partner.
-
Causality: While electron-deficient aryl bromides are generally good substrates for Heck reactions, the choice of base and solvent is crucial.[10][11] In some cases, the product of the Heck reaction can be more reactive than the starting materials, leading to diarylation or other subsequent reactions. The basic nitrogen centers in some organic bases can also coordinate to the palladium catalyst and inhibit its activity.
-
Recommended Protocols & Solutions:
-
Base Selection: Use an inorganic base like K₂CO₃ or Cs₂CO₃. If an organic base is necessary, a sterically hindered, non-coordinating base like Proton-Sponge® may be beneficial.
-
Control Stoichiometry: Use a slight excess of the olefin (1.1-1.2 equivalents) to favor the desired mono-arylation product.
-
Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve reaction rates and yields, especially in biphasic solvent systems.
-
Part 3: Purification and Compound Stability
The polarity and unique properties of the trifluoromethoxy group can introduce challenges during workup and purification.
Frequently Asked Questions (FAQs)
Question 5: I'm having difficulty purifying my product, which contains the (5-Bromo-2-(trifluoromethoxy)phenyl) moiety, using standard silica gel chromatography. The compound either streaks or is difficult to separate from polar impurities.
Answer: The polarity of the alcohol and the lipophilic yet polar nature of the trifluoromethoxy group can make standard chromatography challenging.
-
Causality: The trifluoromethoxy group is highly lipophilic, but the oxygen atom can still participate in hydrogen bonding with the silica gel stationary phase, leading to tailing. If the molecule also contains other polar functional groups, it can be difficult to achieve good separation with standard solvent systems.
-
Purification Strategies:
Technique Description When to Use Standard Chromatography Optimization Use a less polar solvent system with a small amount of a more polar co-solvent (e.g., hexanes/ethyl acetate). Adding a small amount of acetic acid to the eluent can help to suppress tailing if the compound is acidic. For moderately polar compounds where tailing is the main issue. Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of water.[12][13][14] For highly polar compounds that are poorly retained on reversed-phase columns and show poor chromatography on standard normal-phase silica.[15][16] Recrystallization If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. For crystalline solids with moderate to high purity. Common solvent pairs to try include ethanol/water, acetone/hexanes, or DCM/hexanes.[17][18][19]
Question 6: Is the trifluoromethoxy group stable to common reaction conditions?
Answer: The trifluoromethoxy group is generally very stable due to the high strength of the C-F bonds.[1] It is resistant to many common reagents, including strong acids and bases, and most oxidizing and reducing agents. However, under extremely harsh conditions, decomposition can occur, though this is rare in typical organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ACP - Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol [acp.copernicus.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 14. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 15. teledynelabs.com [teledynelabs.com]
- 16. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. reddit.com [reddit.com]
- 19. youtube.com [youtube.com]
removal of palladium catalyst from reactions with (5-Bromo-2-(trifluoromethoxy)phenyl)methanol
Technical Support Center: Palladium Catalyst Removal
Topic: Effective Removal of Palladium Catalysts from Reactions Involving (5-Bromo-2-(trifluoromethoxy)phenyl)methanol
Audience: Researchers, Scientists, and Drug Development Professionals
Document ID: TSC-PD-4821A
Revision: 1.0
Introduction: The Criticality of Palladium Removal
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of key carbon-carbon and carbon-heteroatom bonds in complex molecules.[1][2] However, the very utility of these catalysts presents a significant downstream challenge: the removal of residual palladium from the final product. For drug development professionals, this is not merely a matter of purity but of regulatory compliance and patient safety. Regulatory bodies such as the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) impose strict limits on elemental impurities, with platinum group metals (including palladium) typically limited to low parts-per-million (ppm) levels in the final Active Pharmaceutical Ingredient (API).[2][3]
This guide provides a focused, in-depth technical resource for scientists working with this compound and facing the challenge of palladium removal. The presence of the primary alcohol functionality in this specific substrate can introduce unique challenges, such as potential chelation with palladium species, influencing the efficacy of standard removal techniques. Here, we address common troubleshooting scenarios, provide detailed protocols, and explain the chemical principles behind selecting the optimal purification strategy.
Decision-Making Workflow for Palladium Removal
Choosing the appropriate palladium removal strategy is paramount for efficiency, yield preservation, and achieving the required purity. The following workflow provides a logical sequence for selecting the best method based on the state of the palladium and the scale of the reaction.
Caption: Decision workflow for selecting a palladium removal method.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the removal of palladium from reactions involving this compound.
Issue 1: High palladium levels persist even after using a metal scavenger.
-
Question: I've treated my reaction mixture with a standard silica-thiol scavenger, but ICP-MS analysis shows palladium levels are still unacceptably high. What is happening?
-
Answer: This is a common issue that can stem from several factors.
-
Palladium Speciation: The effectiveness of a scavenger is highly dependent on the oxidation state and coordination sphere of the palladium residue.[4] Thiol-based scavengers are excellent for many Pd(II) species and some Pd(0) species, but their efficacy can vary. The presence of the primary alcohol in your molecule, this compound, could lead to the formation of palladium-alkoxide complexes, especially if residual base is present. These species may have different binding affinities.
-
Causality: Consider a pre-treatment step. Sometimes, a mild oxidant (like air) or a mild reductant can convert various palladium species into a single, more easily scavenged form (often Pd(0) or a specific Pd(II) salt).
-
Troubleshooting Steps:
-
Standardize Work-up: Ensure your initial aqueous work-up is consistent to minimize batch-to-batch variation in palladium species.[4]
-
Use a Broad-Spectrum Scavenger: Test scavengers with different functionalities. For instance, scavengers based on dimercaptotriazine (DMT) can be effective against a wider range of palladium species.[4]
-
Optimize Conditions: Scavenging is a kinetic process.[5] Increase the treatment time (e.g., from 2 hours to 12-24 hours) and/or gently heat the mixture (e.g., to 40-50 °C), provided your product is thermally stable. Also, experiment with the scavenger-to-palladium ratio, increasing it systematically (e.g., from 5 eq. to 10 or 20 eq.).[4]
-
-
Issue 2: Significant loss of this compound during purification.
-
Question: I'm successfully removing the palladium with activated carbon, but my product yield has dropped by 30%. Why is my product being lost?
-
Answer: This is a classic case of non-specific binding.[3][4]
-
Causality: Activated carbon has a high surface area with extensive microporosity, making it an excellent adsorbent. However, it is not perfectly selective and can adsorb organic molecules, like your product, in addition to the palladium catalyst.[3][4] Polar functional groups, such as the primary alcohol on your molecule, can increase the likelihood of adsorption onto the carbon surface.
-
Troubleshooting Steps:
-
Minimize Adsorbent: Use the minimum effective amount of activated carbon. Start with a lower loading (e.g., 1-2 wt% relative to your crude product) and increase only if necessary.
-
Switch to a More Selective Scavenger: This is the most effective solution. Functionalized silica scavengers (e.g., SiliaMetS® Thiol) are designed for high selectivity towards metals and typically exhibit much lower non-specific binding of organic products compared to carbon.[6][7]
-
Adjust the Solvent: The solvent plays a crucial role. A solvent in which your product is highly soluble may reduce its tendency to adsorb onto the scavenger.[4]
-
Thorough Washing: After filtering off the scavenger or carbon, ensure you wash the filter cake extensively with a fresh portion of the solvent to recover any adsorbed product.[5]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for removing residual palladium from an API?
-
A1: The most prevalent methods include adsorption onto solid supports (metal scavengers, activated carbon), crystallization, liquid-liquid extraction, and filtration through filter aids like Celite® for heterogeneous catalysts.[2][4] The use of specialized metal scavengers has become increasingly popular due to their high efficiency and selectivity.[3]
-
Q2: How do I choose the best palladium removal method for my specific experiment?
-
A2: The choice depends on several factors: the form of the palladium (homogeneous vs. heterogeneous), the nature of your product (solubility, stability, potential for chelation), the required purity level, and the scale of the reaction.[4] For dissolved palladium from a reaction with this compound, screening a few different functionalized silica scavengers is the recommended starting point.
-
Q3: Can I simply use column chromatography to remove the palladium?
-
A3: While column chromatography can remove palladium, it is often not sufficient to reach the low ppm levels required for APIs.[8] Palladium can streak down the column, contaminating many fractions. It is best used as a general purification step, followed by a dedicated scavenging step for trace metal removal.
-
Q4: What are "palladium scavengers" and how do they work?
-
A4: Palladium scavengers are solid materials, typically based on silica or a polymer, that are functionalized with chemical groups that have a high affinity for palladium.[5] Thiol (-SH) groups are very common because sulfur is a soft Lewis base that forms a strong bond with palladium, a soft Lewis acid. The scavenger is stirred with the reaction mixture, the palladium binds to it, and the solid is then easily removed by filtration.[5]
Comparison of Common Palladium Scavenging Methods
| Method | Mechanism | Pros | Cons | Suitability for this compound |
| Functionalized Silica Scavengers (e.g., Thiol, Thiourea) | Chemisorption[1] | High selectivity, high efficiency, low product loss, easy filtration.[6][7] | Higher cost than carbon, requires screening for optimal scavenger type. | Excellent. High selectivity minimizes loss of the polar alcohol product. |
| Activated Carbon | Physisorption[1] | Low cost, effective for a range of Pd species. | Poor selectivity, can lead to significant product loss via non-specific binding.[3][4] | Good, but with caution. Prone to causing yield loss due to product adsorption. |
| Crystallization | Partitioning | Can be highly effective, integrates purification and Pd removal. | Product must be crystalline, Pd may co-crystallize or get trapped in the crystal lattice.[2][3] | Potentially good. Feasibility depends on the crystallization behavior of the product. |
| Liquid-Liquid Extraction | Partitioning | Scalable and can be cost-effective. | Often has low efficiency for trace metal removal, may require specific (and sometimes undesirable) solvent systems.[4] | Moderate. Generally less effective for reaching low ppm levels. |
Detailed Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger
This protocol is a robust starting point for removing dissolved palladium species.
-
Reaction Completion: Once your reaction is complete, perform your standard aqueous work-up to remove any water-soluble impurities. The crude product should be dissolved in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, THF).
-
Scavenger Selection: Choose a thiol-based silica scavenger (e.g., SiliaMetS® Thiol).
-
Addition of Scavenger: Add the scavenger to the solution of your crude product. A typical starting point is 5-10 equivalents of scavenger relative to the initial moles of palladium catalyst used in the reaction.
-
Stirring: Stir the mixture at room temperature for 4-12 hours. If initial screening shows incomplete removal, the time can be extended to 24 hours and/or the temperature can be increased to 40-50 °C.
-
Filtration: Filter the mixture through a Büchner funnel or a syringe filter (for small scale) to remove the solid scavenger.
-
Washing: Wash the collected scavenger on the filter pad with 2-3 portions of fresh solvent to ensure complete recovery of your product.[5]
-
Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Submit a sample of the purified product for palladium content analysis by ICP-MS to confirm that the level is below your target threshold.[2]
References
Technical Support Center: Managing Exotherms in Large-Scale Reactions of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for handling energetic events in the synthesis and scale-up of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to ensure process safety and experimental success. The trifluoromethoxy group, while often imparting metabolic stability to a final molecule, can be associated with high-energy reaction intermediates and pathways during synthesis.[1][2] Understanding and controlling the thermal behavior of these reactions is not merely a matter of optimizing yield; it is a critical safety imperative.
This document moves beyond standard operating procedures to explain the causality behind our recommendations, empowering you to make informed decisions during process development and scale-up.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial queries regarding the thermal hazards associated with reactions involving 5-Bromo-2-(trifluoromethoxy)benzyl alcohol.
Q1: Why are reactions involving 5-Bromo-2-(trifluoromethoxy)benzyl alcohol a concern for exothermic events?
While the C-F bonds in the trifluoromethoxy group are exceptionally strong and the group itself is generally stable, the synthetic routes to create or modify this molecule often involve highly energetic steps.[1] The primary concerns arise from:
-
Formation Reactions: The introduction of the trifluoromethoxy group or the synthesis of the benzyl alcohol moiety itself can involve reagents and intermediates with significant stored energy.
-
Substitution/Modification Reactions: Subsequent reactions, such as metallation (e.g., Grignard or lithiation) for further functionalization, reduction of the alcohol, or displacement of the bromine, are frequently exothermic.
-
Decomposition Pathways: Under abnormal conditions (e.g., excessive temperature), undesired decomposition reactions can initiate, which are almost always exothermic and can lead to gas generation.
Q2: What is a "thermal runaway" and how does it differ from a simple exotherm?
An exotherm is any reaction that releases heat. A thermal runaway is a dangerous, uncontrolled positive feedback loop where the heat generated by the reaction exceeds the rate of heat removal from the system.[3][4] This surplus heat increases the reaction mass temperature, which in turn exponentially accelerates the reaction rate, leading to even faster heat generation. This can result in a rapid, uncontrolled rise in temperature and pressure, potentially causing vessel rupture, explosion, and the release of toxic materials.[5]
Q3: What key parameters must I monitor to prevent a thermal runaway?
Proactive control is paramount. The most critical parameters to monitor and control are:
-
Temperature: The single most important indicator of the reaction's state. Use fast-response, calibrated temperature sensors.[4]
-
Reagent Addition Rate: For semi-batch processes, the rate of addition of the limiting reagent directly controls the rate of heat generation.[6]
-
Agitation/Mixing: Prevents the formation of localized "hotspots" where reactants can accumulate and react uncontrollably.[7]
-
Cooling System Performance: Monitor the temperature of the cooling fluid (inlet and outlet) and its flow rate to ensure the system is removing heat as designed.
Part 2: Pre-Reaction Planning & Proactive Hazard Assessment
Thorough analysis before beginning any scale-up is the most effective safety measure. Rushing to scale without adequate thermal data is a primary cause of industrial accidents.
Q: How can I quantitatively assess the thermal risk of my reaction before heading into the plant?
You must perform calorimetric studies to understand the thermodynamics and kinetics of both the desired reaction and any potential undesired reactions (e.g., decomposition).[8] The two most crucial techniques are Reaction Calorimetry (RC) and Differential Scanning Calorimetry (DSC).[7]
-
Reaction Calorimetry (RC): This technique measures the heat flow of the desired reaction under process-relevant conditions. It provides critical data for safe scale-up.[9][10]
-
Differential Scanning Calorimetry (DSC): This is used to screen for thermal stability. It subjects a small sample of the reaction mixture to a temperature ramp to identify the onset temperature of any dangerous decomposition reactions.
Key Data from Calorimetry for Safety Assessment
The following parameters, derived from calorimetric experiments, are essential for a robust risk assessment.
| Parameter | Symbol | Description | Significance for Safety |
| Heat of Reaction | ΔHr | The total heat released by the desired reaction per mole of limiting reactant.[9] | Determines the total energy that must be managed by the cooling system. |
| Heat Release Rate | Qr | The rate at which heat is generated (in W or W/kg).[10] | Must always be lower than the cooling capacity of the reactor at the process temperature. |
| Adiabatic Temperature Rise | ΔTad | The theoretical temperature increase if the entire reaction exotherm were contained without any heat loss.[9] | A high ΔTad indicates a severe potential hazard if cooling is lost. |
| Maximum Temperature of the Synthesis Reaction | MTSR | The highest temperature the reactor could reach in a loss-of-cooling scenario, considering only the desired reaction. | If the MTSR is close to or exceeds the decomposition onset temperature, the process is inherently unsafe. |
| Decomposition Onset Temperature | Tonset | The temperature at which an undesired decomposition reaction begins to generate detectable heat. | Represents the absolute "do not exceed" temperature for the process. |
Workflow: Thermal Hazard Assessment Protocol
This workflow provides a systematic approach to assessing thermal risk prior to scale-up.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 4. blog.wika.com [blog.wika.com]
- 5. wjarr.com [wjarr.com]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. amarequip.com [amarequip.com]
- 8. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fauske.com [fauske.com]
Technical Support Center: Analysis of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol
Welcome to the technical support center for the analysis of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the HPLC analysis of this compound and its impurities.
Introduction
This compound is a fluorinated aromatic compound of increasing interest in pharmaceutical and agrochemical research. The presence of the trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a valuable substituent in drug design.[1][2] However, the unique electronic properties of fluorinated compounds can present challenges in chromatographic analysis. This guide provides practical, field-proven insights to help you navigate these challenges and ensure the integrity of your analytical results.
Part 1: Recommended Starting HPLC Method
A robust starting point is crucial for successful analysis. The following reversed-phase HPLC (RP-HPLC) method is a good foundation for the analysis of this compound and can be adapted as needed.
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Rationale for Method Selection:
-
C18 Column: A C18 column is a versatile and widely used stationary phase for reversed-phase chromatography, suitable for retaining moderately nonpolar compounds like this compound.
-
Acidified Mobile Phase: The use of formic acid helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.[3]
-
Gradient Elution: A gradient from a lower to a higher concentration of organic solvent (acetonitrile) is essential for eluting a range of compounds with varying polarities, including the main analyte and its potential impurities.[4]
-
UV Detection: The aromatic nature of the compound allows for sensitive detection using a UV detector. A wavelength of 230 nm is a good starting point, but a full UV scan of the analyte is recommended to determine the optimal wavelength for detection.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of this compound.
Peak Shape Problems
Q1: My main peak is tailing. What could be the cause and how do I fix it?
A1: Peak tailing is a common issue and can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on your analyte, causing tailing.
-
Solution: Decrease the mobile phase pH to further suppress silanol ionization. Using a mobile phase with a pH between 2 and 4 is often effective.[3] Alternatively, consider using a column with a highly inert stationary phase (end-capped) to minimize these interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute your sample.[5]
-
-
Metal Chelation: Trace metal contaminants in the stationary phase can chelate with your analyte.
-
Solution: Use a high-purity stationary phase. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help, but this should be done with caution as it can affect chromatography.
-
Q2: I'm observing peak fronting. What's the likely cause?
A2: Peak fronting is less common than tailing but can occur under specific conditions:
-
Sample Overload: Similar to peak tailing, injecting too much sample can lead to fronting.
-
Solution: Decrease the injection volume or sample concentration.[6]
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the separation, leading to a fronting peak.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than or as close in strength as possible to the initial mobile phase.[7]
-
Retention Time and Resolution Issues
Q3: My retention times are shifting from one injection to the next. Why is this happening?
A3: Unstable retention times can compromise the reliability of your method. Consider the following potential causes:
-
Inadequate Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.
-
Solution: Increase the column equilibration time between runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.[5]
-
-
Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase or evaporation of the more volatile solvent can alter the solvent strength.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using an online mixer, ensure it is functioning correctly.[6]
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[5]
-
-
Pump Issues: A malfunctioning pump can lead to inconsistent flow rates.
-
Solution: Check for leaks and ensure the pump is properly primed. Regular maintenance of pump seals is also important.[8]
-
Q4: I have poor resolution between my main peak and an impurity. How can I improve the separation?
A4: Improving resolution often requires a systematic approach to method development:
-
Optimize the Gradient: A shallower gradient will increase the run time but can significantly improve the separation of closely eluting peaks.
-
Solution: Decrease the rate of change of the mobile phase composition (e.g., extend the gradient time).
-
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent-analyte interactions.
-
Consider a Different Stationary Phase: If optimizing the mobile phase doesn't provide sufficient resolution, a different column chemistry may be necessary. For fluorinated compounds, a pentafluorophenyl (PFP) stationary phase can offer unique selectivity due to interactions with the fluorinated groups on the analyte.[8]
-
Adjust the pH: Modifying the mobile phase pH can change the ionization state of the analyte and impurities, which can alter their retention and improve separation.
Part 3: Frequently Asked Questions (FAQs)
Q5: What are the likely process-related impurities I should be looking for in my this compound sample?
A5: Based on common synthetic routes for substituted benzyl alcohols, you should be aware of the following potential impurities:
-
(5-Bromo-2-(trifluoromethoxy)benzaldehyde): The corresponding aldehyde is a common impurity resulting from the incomplete reduction of the starting material or oxidation of the final product.[3]
-
Starting Materials: Unreacted starting materials from the synthesis can be present. For example, if the synthesis involves the reduction of a benzaldehyde, the starting aldehyde may be present.
-
Over-brominated Species: Depending on the bromination conditions, di- or tri-brominated analogues could be formed.
-
Isomeric Impurities: Positional isomers of the bromo or trifluoromethoxy groups might be present, depending on the regioselectivity of the synthetic reactions.
Workflow for Impurity Identification:
Caption: Workflow for the identification of unknown impurities.
Q6: How can I perform a forced degradation study to ensure my HPLC method is stability-indicating?
A6: A forced degradation study is essential to demonstrate that your method can separate the active pharmaceutical ingredient (API) from its degradation products. This involves subjecting the sample to various stress conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.
After each stress condition, analyze the sample by HPLC. A stability-indicating method should show a decrease in the main peak area and the appearance of new peaks corresponding to degradation products, with no co-elution.[9]
Forced Degradation Workflow:
Caption: Workflow for a forced degradation study.
Q7: Are there any special considerations for handling and storing this compound and its solutions?
A7: Yes, proper handling and storage are important for maintaining sample integrity:
-
Storage: Store the solid material in a cool, dark, and dry place.
-
Solution Stability: Solutions should be prepared fresh daily. If solutions need to be stored, they should be kept in a refrigerator and protected from light. It is advisable to perform a solution stability study to determine how long the solutions are viable.
-
Safety: this compound is a chemical compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for specific safety information.
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 6. uhplcs.com [uhplcs.com]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scbt.com [scbt.com]
Technical Support Center: Strategies for Selective Functionalization of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol
Welcome to the technical support center for the selective functionalization of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common synthetic transformations involving this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve challenges in your own research.
Frequently Asked Questions (FAQs)
Here we address some of the broader questions regarding the handling and reactivity of this compound.
Q1: What are the key reactive sites on this compound and how do the substituents influence reactivity?
A1: this compound has three primary sites for functionalization: the aryl bromide, the benzylic alcohol, and the aromatic ring itself.
-
Aryl Bromide (C5-Br): This is the most common site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The bromine atom can be replaced with a variety of carbon, nitrogen, or oxygen nucleophiles.
-
Benzylic Alcohol (-CH₂OH): The alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution.
-
Aromatic Ring (C-H bonds): The electronic properties of the substituents dictate the regioselectivity of electrophilic aromatic substitution (EAS). The trifluoromethoxy (-OCF₃) group is strongly deactivating due to its inductive electron-withdrawing nature, but it is an ortho, para-director because the oxygen's lone pairs can participate in resonance.[1][2] The hydroxymethyl group (-CH₂OH) is a weakly activating ortho, para-director.[3][4][5] Given the positions of the existing substituents, further electrophilic substitution is generally disfavored and challenging to control.
The interplay of these groups is crucial. The electron-withdrawing -OCF₃ group makes the aromatic ring electron-deficient, which can influence the rates of cross-coupling reactions at the C-Br bond.[6][7]
Q2: I am planning a multi-step synthesis. In what order should I perform the functionalization reactions?
A2: The sequence of reactions is critical and depends on the compatibility of the functional groups with the planned reaction conditions.
-
Functionalize the Aryl Bromide First: In most cases, it is advisable to perform the cross-coupling reaction on the aryl bromide first. Palladium-catalyzed reactions are generally tolerant of the benzylic alcohol.
-
Protect the Alcohol: If you are performing a reaction that is sensitive to alcohols (e.g., Grignard reactions or using strongly basic conditions), you should protect the benzylic alcohol as a silyl ether (e.g., TBDMS) or another suitable protecting group.
-
Modify the Alcohol Last: Oxidation of the alcohol to an aldehyde or carboxylic acid introduces an electron-withdrawing group, which can further deactivate the ring and potentially complicate subsequent cross-coupling reactions. Therefore, it is often best to perform this transformation after the C-Br bond has been functionalized.
Q3: What are the main challenges in purifying compounds containing a trifluoromethoxy group?
A3: The -OCF₃ group imparts high lipophilicity and can make purification by silica gel chromatography challenging due to similar polarities of starting materials and products.[8] Here are some tips:
-
Chromatography System: Consider using a less polar solvent system or a different stationary phase (e.g., alumina, or reverse-phase chromatography).
-
Crystallization: If your product is a solid, crystallization is often an effective purification method.
-
Distillation: For volatile compounds, distillation under reduced pressure can be an option.
-
Flash Chromatography: Automated flash chromatography systems can provide better separation than manual columns.[9]
Troubleshooting Guide for Cross-Coupling Reactions
Cross-coupling reactions are the workhorse for functionalizing the aryl bromide of this compound. Below are common issues and their solutions.
Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling
You are attempting to couple this compound with an arylboronic acid, but you observe only starting material or very low product yield by TLC or LC-MS.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for low Suzuki-Miyaura conversion.
Detailed Causes and Solutions
| Probable Cause | Explanation | Recommended Solution |
| Catalyst Inactivation | The Pd(0) active species is sensitive to oxygen and can be oxidized to inactive Pd(II) or form palladium black.[10] | Thoroughly degas your solvent and reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes). Use a robust precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that forms the active Pd(0) species in situ.[11][12] |
| Ineffective Base | The base is crucial for activating the boronic acid to facilitate transmetalation.[13] The choice of base and its solubility can significantly impact the reaction rate. | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. For anhydrous conditions with K₃PO₄, adding a few equivalents of water can be beneficial.[6] Ensure the base is finely powdered to maximize surface area. |
| Boronic Acid Decomposition | Boronic acids can undergo protodeborylation (replacement of the -B(OH)₂ group with hydrogen), especially at elevated temperatures or in the presence of water. Electron-poor boronic acids can be particularly unstable.[11][14] | Use fresh, high-quality boronic acid. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) via a lithiation-borylation sequence (see Protocol 4). |
| Suboptimal Ligand | The phosphine ligand stabilizes the palladium center and modulates its reactivity. The electron-rich nature of the aryl bromide (due to the -OCF₃ and -CH₂OH groups) may require an electron-rich, bulky ligand to promote the oxidative addition step.[6][15] | Screen a panel of ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective for challenging couplings.[16] |
| Low Reaction Temperature | While many Suzuki reactions proceed at room temperature, some challenging substrates require thermal energy to overcome the activation barrier for oxidative addition or reductive elimination. | Gradually increase the reaction temperature, for example, to 80-100 °C in a solvent like dioxane or toluene. Monitor for decomposition of starting materials. |
Problem 2: Significant Homocoupling and/or Dehalogenation Side Products
Your desired cross-coupled product is formed, but it is contaminated with significant amounts of homocoupled boronic acid (Ar'-Ar') or dehalogenated starting material (the bromo group is replaced by hydrogen).
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for common Suzuki side reactions.
Detailed Causes and Solutions
| Side Product | Probable Cause | Recommended Solution |
| Homocoupling (Ar'-Ar') | This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules catalyzed by palladium.[10] | 1. Rigorous Degassing: Ensure the reaction is set up under an inert atmosphere and that all reagents and solvents are thoroughly de-gassed.[10] 2. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess. |
| Dehalogenation | The aryl palladium intermediate can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated product. Sources of hydride can include water, alcohols, or even the amine base in some cases.[10] | 1. Anhydrous Conditions: Use anhydrous solvents and reagents. 2. Choice of Base/Solvent: Avoid using alcohol as a solvent if possible, especially at high temperatures. If a protic solvent is needed, consider a mixed aqueous system (e.g., dioxane/water). |
Problem 3: Low Yield in Sonogashira or Buchwald-Hartwig Reactions
You are attempting to form a C-C triple bond (Sonogashira) or a C-N bond (Buchwald-Hartwig) and are experiencing low yields.
Detailed Causes and Solutions
| Reaction | Probable Cause | Recommended Solution |
| Sonogashira Coupling | Copper Catalyst Issues: The Cu(I) co-catalyst can be sensitive to air. Homocoupling of the alkyne (Glaser coupling) is a common side reaction promoted by oxygen and excess copper.[17] | 1. Copper-Free Conditions: Consider a copper-free Sonogashira protocol, which can minimize alkyne homocoupling. These often require specific ligands and bases.[18][19] 2. Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction. |
| Buchwald-Hartwig Amination | Base Incompatibility: The choice of base is critical and depends on the pKa of the amine. A base that is too weak will not deprotonate the amine effectively, while a base that is too strong can lead to side reactions.[20][21] | 1. Base Screening: For primary or secondary alkylamines and anilines, NaOtBu or LHMDS are common choices. For less nucleophilic amines, a stronger base might be necessary. 2. Ligand Choice: The choice of ligand is highly dependent on the amine coupling partner. Consult literature for specific ligand recommendations for your class of amine.[16][22] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary (e.g., SPhos, 4-10 mol%).
-
-
Reaction Setup:
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The concentration is typically around 0.1 M with respect to the aryl bromide.
-
-
Reaction Execution:
-
Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
-
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines a typical procedure for coupling with a terminal alkyne.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).
-
-
Reaction Setup:
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.1 eq) via syringe.
-
-
Reaction Execution:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point for the C-N bond formation.
-
Reagent Preparation:
-
In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried Schlenk tube.
-
Remove the tube from the glovebox, add this compound (1.0 eq), and the amine (1.2 eq).
-
-
Reaction Setup:
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add degassed anhydrous solvent (e.g., toluene or dioxane).
-
-
Reaction Execution:
-
Stir the mixture at the appropriate temperature (e.g., 100 °C) until the starting material is consumed as indicated by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 4: Lithiation-Borylation for Boronate Ester Synthesis
This protocol allows for the conversion of the aryl bromide to a versatile boronate ester, which is often more stable than the corresponding boronic acid.
-
Lithiation:
-
Dissolve this compound (1.0 eq) in anhydrous THF in an oven-dried, three-neck flask under argon.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.
-
-
Borylation:
-
To the freshly prepared aryllithium species, add a boronic ester (e.g., isopropoxypinacolborane, 1.5 eq) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
After concentration, the crude pinacol boronate ester can often be used in the subsequent Suzuki coupling without further purification, or it can be purified by column chromatography.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. aakash.ac.in [aakash.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. leah4sci.com [leah4sci.com]
- 6. reddit.com [reddit.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pubs.acs.org [pubs.acs.org]
impact of base selection on Suzuki reactions with (5-Bromo-2-(trifluoromethoxy)phenyl)methanol
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide focuses on the specific challenges and considerations when working with the substrate (5-Bromo-2-(trifluoromethoxy)phenyl)methanol . This molecule presents a unique combination of electronic and steric factors—a strongly electron-withdrawing trifluoromethoxy group and an ortho-substituted methanol—that makes the selection of the correct base a critical parameter for success. This document is structured to provide both foundational knowledge and practical, actionable troubleshooting advice for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical for this specific Suzuki reaction?
The substrate, this compound, has two key features that influence the reaction. First, the trifluoromethoxy (-OCF3) group is strongly electron-withdrawing, which facilitates the initial oxidative addition of the aryl bromide to the palladium catalyst[1]. Second, the ortho-methanol (-CH2OH) group introduces significant steric hindrance around the reaction site and possesses a potentially acidic proton. An inappropriate base can either be too weak to drive the reaction forward or so strong that it causes undesirable side reactions, such as deprotonation of the alcohol or degradation of the starting material.
Q2: What is the fundamental role of the base in the Suzuki-Miyaura catalytic cycle?
The base is essential for the transmetalation step, which is often rate-limiting. Organoboron compounds are generally not nucleophilic enough to transfer their organic group to the palladium center on their own[2]. The base plays a crucial role in activating the boronic acid. Two primary pathways are generally accepted[3][4]:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)3]⁻). This anionic boronate species is much more reactive and readily undergoes transmetalation with the Pd(II) complex[5][6][7].
-
Hydroxide/Alkoxide Pathway: The base (e.g., OH⁻, OR⁻) can displace the halide on the Pd(II) complex formed after oxidative addition. This resulting Pd-hydroxide or Pd-alkoxide intermediate is more electrophilic and reacts with the neutral boronic acid to facilitate the transmetalation[3][8].
Regardless of the precise mechanism, the base is indispensable for an efficient reaction[9].
Q3: What are the main classes of bases used, and what are their general characteristics?
The most common bases are inorganic, though organic bases have specific applications[1][4][10].
| Base Type | Examples | General Characteristics & Suitability |
| Carbonates | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Moderately basic. A good starting point for many reactions. Cs₂CO₃ is often superior for challenging or sterically hindered substrates due to its higher solubility and the "caesium effect"[4][11]. |
| Phosphates | K₃PO₄ | A strong, yet non-nucleophilic base. It is particularly effective for sterically hindered substrates and those containing sensitive functional groups, making it a strong candidate for this topic's substrate[4][11]. |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Strong bases that can accelerate reactions but may also promote side reactions like starting material degradation or catalyst decomposition, especially with sensitive substrates[4][5]. |
| Fluorides | KF, CsF | The fluoride ion is believed to play a unique role in activating the boronic acid. Can be very effective, but performance is often dependent on the solvent and the anhydrous state of the base[4][12]. |
| Organic Amines | Triethylamine (TEA), DIPEA | Generally weaker and less common. They are primarily used when the substrate is highly sensitive to strong inorganic bases[4][13]. |
Troubleshooting Guide: Base Selection Issues
Problem: My reaction shows low or no conversion to the desired product.
Possible Cause: The selected base may be too weak or poorly soluble in the reaction solvent, leading to inefficient formation of the reactive boronate species.
Solutions:
-
Increase Base Strength: If you started with a mild base like Na₂CO₃, switch to a stronger, non-nucleophilic base such as K₃PO₄ . This is often the most effective choice for sterically hindered aryl bromides[4][11].
-
Leverage the Caesium Effect: Substitute your current base with Cs₂CO₃ . Its superior solubility in many organic solvents can lead to higher effective concentrations of the active base and significantly improve yields for difficult couplings[4].
-
Check Solvent Compatibility: Ensure your base has some solubility in the chosen solvent system. While Suzuki reactions are often run in biphasic mixtures (e.g., Toluene/H₂O, Dioxane/H₂O), the base must be able to interact with the boronic acid[8]. For K₃PO₄, which is not very soluble in organic solvents, vigorous stirring is essential to maximize the interfacial area.
Problem: I am observing significant amounts of a dehalogenated side product (replacement of -Br with -H).
Possible Cause: Dehalogenation can occur when the palladium complex, after oxidative addition, abstracts a hydride from another species in the reaction mixture instead of undergoing transmetalation[1]. The source of the hydride can sometimes be the solvent or the base itself.
Solutions:
-
Re-evaluate Your Base and Solvent: Certain base/solvent combinations are more prone to this side reaction. If using a strong hydroxide base, consider switching to K₃PO₄ or Cs₂CO₃ .
-
Optimize Catalyst System: A more efficient catalyst/ligand system can accelerate the desired transmetalation step, outcompeting the dehalogenation pathway. For sterically hindered substrates like this, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos in combination with your palladium source[14][15].
Problem: My boronic acid is decomposing, leading to homocoupling or protodeboronation.
Possible Cause: Protodeboronation (replacement of the boronic acid group with a hydrogen) is a common side reaction, often promoted by harsh basic conditions or the presence of excess water[16][17].
Solutions:
-
Use a Milder Base: If using a strong base like KOH or NaOH, switch to a carbonate (K₂CO₃) or phosphate (K₃PO₄).
-
Consider a Boronic Ester: Convert the boronic acid to a more stable pinacol ester (Bpin). These are less prone to protodeboronation and can be used under a wider range of conditions[1].
-
Control Water Content: While some water is often beneficial, too much can accelerate boronic acid decomposition. Try reducing the amount of water in your solvent system or, for certain base/ester combinations, run the reaction under anhydrous conditions.
Problem: The starting material, this compound, appears to be degrading.
Possible Cause: A highly basic medium could deprotonate the benzylic alcohol, leading to a reactive alkoxide that might undergo side reactions or inhibit the catalyst.
Solutions:
-
Avoid Strong Hydroxide Bases: Do not use NaOH or KOH as your first choice. Their high basicity is likely detrimental to the -CH2OH group[4].
-
Use a Buffered or Weaker Base: Start with K₂CO₃ or even potassium fluoride (KF). These provide sufficient basicity to promote the reaction without being overly aggressive towards the substrate.
-
Consider an Organic Base: In extreme cases of sensitivity, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) could be screened, although this is less common for Suzuki couplings[4].
Visualized Workflows and Mechanisms
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Decision Workflow for Base Selection
Caption: A decision-making workflow for base selection and troubleshooting.
Experimental Protocols
General Protocol for Base Screening in the Suzuki Coupling of this compound
This protocol describes a parallel screening approach to identify the optimal base for the coupling with a model boronic acid (e.g., phenylboronic acid).
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)[18]
-
Bases for screening: K₂CO₃, Cs₂CO₃, K₃PO₄, KF (2.0-3.0 equiv each)
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Reaction vials suitable for heating (e.g., microwave vials with stir bars)
Procedure:
-
Preparation: In separate, labeled reaction vials under an inert atmosphere, add this compound (e.g., 0.2 mmol, 1.0 equiv), phenylboronic acid (0.24 mmol, 1.2 equiv), and the palladium catalyst (0.004 mmol, 2 mol%).
-
Base Addition: To each respective vial, add one of the screening bases (0.4 mmol, 2.0 equiv).
-
Solvent Addition: To each vial, add degassed 1,4-dioxane (e.g., 1.6 mL) followed by degassed water (e.g., 0.4 mL) via syringe to create a 4:1 solvent mixture.
-
Reaction: Seal the vials tightly and place them in a pre-heated reaction block or oil bath at 90-100 °C. Stir vigorously for the designated time (e.g., 4-12 hours).
-
Monitoring: Monitor the reactions by TLC or LC-MS at set time points to assess conversion and side product formation.
-
Work-up (for analysis): After cooling to room temperature, add ethyl acetate and water to a sample from each vial. Shake and separate the layers. Analyze the organic layer by your chosen method to determine the relative yield of the product.
-
Analysis: Compare the results from each base. The base that provides the highest conversion to the desired product with the fewest side products is the optimal choice for scale-up. Based on literature for sterically hindered substrates, K₃PO₄ and Cs₂CO₃ are expected to perform well[4][11][19].
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving Trifluoromethoxy-Substituted Aryl Bromides
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst deactivation in cross-coupling reactions involving trifluoromethoxy-substituted aryl bromides. The unique electronic properties of the trifluoromethoxy (-OCF3) group, a prevalent substituent in modern pharmaceuticals and agrochemicals, can present specific hurdles in palladium-catalyzed transformations. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and ensure the success of your experiments.
The Challenge: The Dual Nature of the Trifluoromethoxy Substituent
The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This property significantly influences the reactivity of the aryl bromide and the stability of the palladium catalyst throughout the catalytic cycle. While the electron-deficient nature of the aryl ring can facilitate the initial oxidative addition step, it can also destabilize key intermediates and promote catalyst deactivation pathways. Understanding this dual nature is critical to troubleshooting and optimizing your reactions.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section is structured to help you diagnose and resolve common issues encountered during cross-coupling reactions with trifluoromethoxy-substituted aryl bromides.
Issue 1: Low or No Conversion of Starting Material
Q1: My Suzuki-Miyaura coupling of 4-(trifluoromethoxy)phenyl bromide with an arylboronic acid is stalling at low conversion. What are the likely causes?
A1: Low conversion in Suzuki-Miyaura reactions with electron-deficient aryl bromides like those bearing a trifluoromethoxy group often points to issues with the stability of the catalyst or the efficiency of the transmetalation step.
-
Causality: The strongly electron-withdrawing -OCF3 group makes the corresponding aryl palladium intermediate more electrophilic. This can lead to a few problems:
-
Catalyst Deactivation via Palladium Black Formation: The electron-deficient nature of the palladium center can make it more susceptible to reduction to Pd(0) and subsequent aggregation into inactive palladium black. This is often observed as a black precipitate in the reaction mixture.
-
Slow Transmetalation: The transmetalation step, where the organic group from the boronic acid is transferred to the palladium center, can be sluggish. The choice of base is critical here, as it activates the boronic acid to form a more nucleophilic boronate species. An inappropriate base may not be effective enough to promote this step efficiently.[1]
-
Protodeboronation of the Boronic Acid: A common side reaction is the protonolysis of the boronic acid, which consumes the nucleophilic partner and reduces the yield. This can be exacerbated by the presence of water or protic impurities.[2]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura reactions.
-
Recommended Actions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos, RuPhos). These ligands stabilize the palladium center and promote the desired reductive elimination step.[3][4]
-
Base and Solvent Screening: Systematically screen different bases (e.g., K3PO4, Cs2CO3, K2CO3) and ensure you are using anhydrous, degassed solvents. For challenging couplings, a small amount of water can sometimes be beneficial, but it should be carefully controlled.[2]
-
Reagent Quality: Use fresh, high-purity boronic acid and ensure your aryl bromide is free of impurities that could poison the catalyst.
-
Issue 2: Formation of Side Products
Q2: In my Heck reaction with 1-bromo-4-(trifluoromethoxy)benzene, I am observing significant hydrodehalogenation of my starting material. How can I suppress this side reaction?
A2: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction, especially with electron-deficient aryl halides.
-
Causality: The mechanism of hydrodehalogenation can be complex, but it often involves the formation of a palladium-hydride species, which can then reductively eliminate with the aryl group to form the dehalogenated arene. Sources of the hydride can include the solvent, base, or even additives. The electron-withdrawing -OCF3 group can make the aryl-palladium intermediate more susceptible to this side reaction.[5][6]
-
Logical Relationship Diagram:
Caption: Competing pathways in Heck reactions leading to desired product or byproduct.
-
Recommended Actions:
-
Choice of Base: Avoid using bases that can readily provide a hydride, such as certain amine bases. Inorganic bases like K2CO3 or Cs2CO3 are often a better choice.
-
Solvent Selection: Use aprotic, anhydrous solvents. Protic solvents like alcohols can be a source of hydrides.
-
Ligand Optimization: The choice of ligand can influence the relative rates of the desired Heck coupling versus hydrodehalogenation. Screening different phosphine ligands is recommended.
-
Reaction Temperature: Lowering the reaction temperature may help to disfavor the hydrodehalogenation pathway, although this may also slow down the desired reaction.
-
Frequently Asked Questions (FAQs)
Q3: Why is catalyst deactivation a more significant concern with trifluoromethoxy-substituted aryl bromides compared to other substituted aryl bromides?
A3: The strong electron-withdrawing nature of the -OCF3 group makes the aryl ring electron-deficient. This has a cascading effect on the palladium-catalyzed cross-coupling reaction:
-
Facilitated Oxidative Addition: The electron-deficient nature of the C-Br bond generally accelerates the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[7][8]
-
Destabilized Intermediates: The resulting (aryl)Pd(II) intermediate is also electron-deficient, which can make it more prone to decomposition pathways.
-
Slower Reductive Elimination: The final step of the catalytic cycle, reductive elimination to form the C-C or C-N bond, can be slower for electron-deficient aryl groups. This can lead to a buildup of the (aryl)Pd(II) intermediate, increasing the likelihood of catalyst deactivation.[9]
Q4: I am performing a Buchwald-Hartwig amination with a trifluoromethoxy-substituted aryl bromide and a primary amine, and I am observing low yields. What specific considerations should I have for this reaction?
A4: The Buchwald-Hartwig amination of electron-deficient aryl bromides can be challenging.
-
Ligand Choice is Critical: For these substrates, bulky, electron-rich biarylphosphine ligands are often essential to promote the C-N bond-forming reductive elimination. Ligands like Xantphos, DavePhos, or XPhos have been shown to be effective.[4][10]
-
Base Selection: A strong, non-nucleophilic base is typically required, such as sodium or potassium tert-butoxide. However, the base strength needs to be carefully chosen to avoid decomposition of the starting materials or products.[10]
-
Catalyst Precursor: Using a well-defined Pd(0) precatalyst can sometimes give more reproducible results than generating the active catalyst in situ from a Pd(II) source like Pd(OAc)2.[11]
Q5: Can a deactivated palladium catalyst from a reaction with a trifluoromethoxy-substituted aryl bromide be reactivated?
A5: In some cases, reactivation is possible, but it is often challenging and may not be practical on a lab scale.
-
Palladium Black: Once palladium black has formed, it is generally considered inactive and difficult to redisperse into catalytically active nanoparticles.
-
Ligand Degradation: If the deactivation is due to ligand degradation, adding a fresh portion of the ligand can sometimes restore some catalytic activity.
-
Surface Poisoning: If the catalyst surface is poisoned by impurities, washing with appropriate solvents may help. However, for homogeneous catalysts, this is not a straightforward process. In most lab-scale reactions, it is more practical to optimize the reaction conditions to prevent deactivation in the first place.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Trifluoromethoxy-Substituted Aryl Bromide
-
Reaction Setup: To an oven-dried Schlenk flask, add the trifluoromethoxy-substituted aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K3PO4, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol, 2 mol%) and the ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Protocol 2: Troubleshooting Low Yields by Ligand Screening
-
Parallel Setup: Set up a series of small-scale reactions in parallel using the same starting materials and conditions as in Protocol 1.
-
Ligand Variation: In each reaction vial, use a different phosphine ligand (e.g., SPhos, XPhos, RuPhos, P(t-Bu)3) at the same molar ratio to palladium.
-
Execution and Analysis: Run the reactions for a set period and then analyze the conversion and product yield in each vial by GC-MS or LC-MS. This will help identify the optimal ligand for your specific substrate combination.
Data Presentation
Table 1: Effect of Ligand on the Suzuki-Miyaura Coupling of 4-(Trifluoromethoxy)phenyl Bromide with Phenylboronic Acid *
| Entry | Ligand | Yield (%) |
| 1 | PPh3 | 45 |
| 2 | P(t-Bu)3 | 78 |
| 3 | SPhos | 92 |
| 4 | XPhos | 95 |
*Representative data based on literature trends. Actual yields may vary.
Characterization of Deactivated Catalysts
Understanding the cause of catalyst deactivation is crucial for process optimization. Characterization of the used catalyst can provide valuable insights.[12]
Table 2: Analytical Techniques for Characterizing Deactivated Palladium Catalysts
| Technique | Information Obtained |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the oxidation state of palladium and identifies surface poisons. |
| Transmission Electron Microscopy (TEM) | Visualizes the size and morphology of palladium nanoparticles, confirming aggregation into palladium black. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Quantifies the amount of palladium that has leached into the solution or aggregated. |
| 31P NMR Spectroscopy | Monitors the integrity of phosphine ligands and can detect the formation of inactive palladium-phosphine complexes. |
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol
For researchers, scientists, and drug development professionals, the purity of a chemical entity is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical methods for assessing the purity of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical and depends on the potential impurities, the required accuracy, and the intended application of the compound.
This compound is a complex molecule featuring a brominated aromatic ring, a trifluoromethoxy group, and a primary alcohol. This unique combination of functional groups necessitates a multi-faceted analytical approach to ensure a comprehensive purity profile. Potential impurities could include starting materials, by-products from the synthesis, degradation products, and residual solvents.
Comparison of Key Analytical Methods
The choice of an analytical technique for purity assessment is a critical decision driven by the specific needs of the analysis. A comparison of the most relevant methods for this compound is presented below.
| Method | Principle | Advantages | Limitations | Typical Purity Range (%) | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity for non-volatile and thermally labile compounds.[1][2][3] | Method development can be time-consuming. | 98-99.9% | Analyte-dependent, typically in the low ppm range. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. | Excellent for analyzing volatile impurities like residual solvents.[4][5] | Not suitable for non-volatile or thermally unstable compounds; derivatization may be required.[6] | 95-99% | Low ppm range for volatile analytes. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute quantification by comparing the integral of an analyte's signal to that of a certified internal standard. | Provides structural information and absolute purity without a specific reference standard for the analyte.[7][8] Highly accurate and precise.[9][10] | Lower sensitivity compared to chromatographic methods; requires a pure, soluble internal standard. | 98-100% | Signal-to-noise dependent, typically >0.1%. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by the sample, identifying functional groups. | Rapid and non-destructive, provides a unique "fingerprint" of the molecule.[11][12] | Primarily qualitative; quantification is challenging unless specific, well-resolved bands are present.[13] | Not typically used for precise purity determination. | N/A for purity. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Provides information on the melting point and can determine the purity of crystalline solids based on melting point depression.[14][15][16] | Only applicable to crystalline and thermally stable compounds; not suitable for amorphous materials or compounds that decompose on melting.[17][18] | 98.5-99.9% | Typically detects impurities >0.1%. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity for a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is the most appropriate choice, as the aromatic ring provides a strong chromophore.[19][20][21]
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-20 min: 30% B to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are reported based on their retention time and area percentage.
Gas Chromatography (GC)
Rationale: GC is ideal for identifying and quantifying volatile organic impurities, such as residual solvents from the synthesis process.[22][23][24] A headspace GC-MS system provides high sensitivity and specificity.
Experimental Protocol:
-
Instrumentation: Headspace Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C, hold for 5 minutes.
-
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).
Data Analysis: Identification of residual solvents is achieved by comparing their retention times with those of known standards. Quantification is performed using an external or internal standard calibration.
Quantitative Nuclear Magnetic Resonance (qNMR)
Rationale: qNMR is a primary analytical method that provides an absolute measure of purity without the need for a specific reference standard of the analyte. Given the presence of both protons and fluorine in the molecule, both ¹H and ¹⁹F qNMR can be employed for orthogonal verification.[7][8][9][10]
Experimental Protocol (¹⁹F qNMR):
-
Instrumentation: 400 MHz or higher NMR spectrometer with a fluorine probe.
-
Internal Standard: A certified reference material with a known purity containing a fluorine signal that does not overlap with the analyte's signal (e.g., trifluorotoluene).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).
-
¹⁹F NMR Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 5 x T₁ (T₁ should be determined by an inversion-recovery experiment).
-
Acquisition Time: ≥ 3 seconds.
-
Number of Scans: ≥ 16.
-
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.
Data Analysis: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Fourier-Transform Infrared Spectroscopy (FTIR)
Rationale: FTIR is a rapid and non-destructive technique used for the identification and structural confirmation of this compound. It provides a characteristic "fingerprint" based on the vibrational frequencies of its functional groups.[11][12][25][26]
Experimental Protocol:
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Analysis: The obtained spectrum is compared with a reference spectrum or interpreted based on characteristic absorption bands for the functional groups present:
-
O-H stretch (alcohol): Broad band around 3300 cm⁻¹.
-
C-H stretch (aromatic): Bands above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Bands below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks around 1600-1450 cm⁻¹.
-
C-O stretch (alcohol): Strong band around 1050 cm⁻¹.
-
C-F stretch (trifluoromethoxy): Strong, characteristic bands in the 1200-1000 cm⁻¹ region.
-
C-Br stretch: Typically in the fingerprint region below 600 cm⁻¹.
Differential Scanning Calorimetry (DSC)
Rationale: DSC is a powerful technique for determining the purity of highly crystalline organic compounds.[14][15] It relies on the principle that impurities depress and broaden the melting point of a substance.[16][17]
Experimental Protocol:
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the crystalline sample into an aluminum pan and hermetically seal it.
-
Heating Rate: A slow heating rate, typically 1-2 °C/min, is used to ensure thermal equilibrium.
-
Atmosphere: Inert atmosphere (e.g., nitrogen) at a constant flow rate.
Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which is typically integrated into the instrument's software.
Visualization of Analytical Workflow
A logical workflow is essential for a comprehensive purity assessment.
Caption: Workflow for the comprehensive purity assessment of this compound.
Conclusion and Recommendations
A single analytical method is often insufficient to fully characterize the purity of a complex molecule like this compound. A multi-pronged approach, leveraging the strengths of orthogonal techniques, is highly recommended.
-
For routine quality control , a validated HPLC-UV method is the most practical and robust choice for quantifying non-volatile impurities.[27]
-
Residual solvent analysis should be performed using Headspace GC-MS .
-
For establishing a reference standard or for investigational purposes, ¹⁹F qNMR provides an accurate and absolute purity value, which can be corroborated by DSC if the material is crystalline.
-
FTIR and ¹H NMR should be used for initial identity confirmation.
This comprehensive analytical strategy ensures a thorough understanding of the purity profile, which is essential for advancing drug development programs and ensuring the quality and safety of pharmaceutical products. The principles and protocols outlined in this guide are grounded in established scientific practices and regulatory expectations, such as those described in the ICH Q3A guidelines for impurities in new drug substances.[28][29][30][31][32]
References
- 1. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pp.bme.hu [pp.bme.hu]
- 3. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 4. ispub.com [ispub.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. instanano.com [instanano.com]
- 12. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 13. airquality.ucdavis.edu [airquality.ucdavis.edu]
- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 15. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ingenieria-analitica.com [ingenieria-analitica.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. series.publisso.de [series.publisso.de]
- 24. agilent.com [agilent.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 29. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 30. database.ich.org [database.ich.org]
- 31. youtube.com [youtube.com]
- 32. Q3A(R2) | PPTX [slideshare.net]
A Senior Application Scientist's Guide to the Definitive Structural Confirmation of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol Derivatives
Introduction: The Imperative for Unambiguous Structural Elucidation in Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is the fundamental determinant of its biological activity, safety profile, and therapeutic potential. The (5-Bromo-2-(trifluoromethoxy)phenyl)methanol scaffold and its derivatives are of significant interest due to the unique physicochemical properties imparted by their substituents. The trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group, can enhance metabolic stability, binding affinity, and membrane permeability.[1] The bromine atom serves as both a useful synthetic handle for further functionalization and a potential site for halogen bonding, a critical interaction in ligand-protein binding.
Given these subtleties, an unconfirmed or misassigned structure can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and the potential derailment of a promising drug discovery program. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of this molecular class, championing an integrated approach while establishing single-crystal X-ray crystallography as the unequivocal gold standard for absolute structure determination.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides direct, high-resolution, three-dimensional spatial information of a molecule as it exists in a crystalline lattice. It is the only technique that can definitively resolve stereochemistry, conformational isomers (rotamers), and the precise geometry of intermolecular interactions in the solid state. For complex molecules like the this compound derivatives, where the orientation of the -OCF₃ group relative to the phenyl ring and potential intramolecular hydrogen bonding can be subtle, X-ray crystallography offers unparalleled clarity.[1]
A case study involving a structurally related compound, (3aS,4R,5R,6S,7aR)-4,5-Dibromo-2-[4-(trifluoromethyl)phenyl]-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one, highlights the power of this technique. The study not only confirmed the covalent connectivity but also detailed the envelope and boat conformations of the various rings within the molecule, information that is nearly impossible to obtain with such certainty using other methods.[2]
A Comparative Analysis: Complementary Spectroscopic & Computational Methods
While X-ray crystallography is definitive, it is not always feasible or necessary as a first-pass analysis. A suite of other techniques provides crucial, complementary information and should be part of any comprehensive structural elucidation strategy.[3]
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, packing | Unambiguous, high-resolution, "gold standard" | Requires high-quality single crystals, solid-state conformation may differ from solution |
| NMR Spectroscopy | Covalent connectivity, electronic environment, solution-state conformation | Essential for solution-state analysis, non-destructive, 19F NMR is highly sensitive for fluorinated compounds[4][5] | Indirect structural information, signal overlap in complex molecules, cannot determine absolute stereochemistry alone |
| Mass Spectrometry | Molecular weight, elemental formula | High sensitivity, confirms elemental composition, characteristic isotopic patterns for Br[6][7][8] | Provides no connectivity or stereochemical information, fragmentation can be complex[9] |
| Computational Modeling | Predicted 3D structure, conformational energies, simulated spectra | Complements experimental data, predicts properties of yet-to-be-synthesized molecules[10][11] | Accuracy depends on the level of theory and force field, not a substitute for experimental proof[12][13] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Picture
NMR spectroscopy is the most powerful tool for determining the connectivity of a molecule in solution.[14] For this compound derivatives, a multi-nuclear approach is essential.
-
¹H NMR: Provides information on the number and type of protons, their connectivity through spin-spin coupling, and their chemical environment.
-
¹³C NMR: Reveals the number of unique carbon atoms. The coupling between carbon and fluorine (¹JCF, ²JCF, etc.) is particularly diagnostic for confirming the presence and position of the -OCF₃ group.[15]
-
¹⁹F NMR: As fluorine has a 100% abundant spin-½ nucleus, ¹⁹F NMR is a highly sensitive and informative technique.[4][5] The trifluoromethoxy group will give a sharp singlet in the proton-decoupled spectrum, with a chemical shift characteristic of its electronic environment.
Mass Spectrometry (MS): Confirming the Formula
High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental formula of a newly synthesized compound. A key diagnostic feature for this class of molecules is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8] This results in a characteristic "M" and "M+2" molecular ion peak pattern of almost equal intensity, providing a clear and immediate indication of the presence of a single bromine atom in the molecule.[6][7][16]
Computational Chemistry: The Predictive and Corroborative Partner
Modern computational methods, such as Density Functional Theory (DFT), serve as a powerful adjunct to experimental techniques.[12] Quantum chemical calculations can predict minimum energy conformations, bond lengths, and angles, which can be directly compared with crystallographic data.[17] Furthermore, computational models can simulate NMR chemical shifts, aiding in the assignment of complex spectra and providing confidence in the proposed structure before the arduous process of crystallization is undertaken.[10][13]
Experimental Protocols: A Self-Validating System
The trustworthiness of any structural claim rests on the rigor of the experimental methods employed. Below are detailed, field-proven protocols.
Protocol 1: Synthesis and Crystallization
This protocol is adapted from established methods for preparing single crystals of complex organic molecules suitable for X-ray analysis.[2]
Objective: To obtain single crystals of a this compound derivative.
Rationale: The key to successful crystallization is to approach supersaturation slowly. This allows for the ordered growth of a single crystal lattice rather than rapid, disordered precipitation. The choice of a solvent/anti-solvent system with differing polarities (e.g., ethyl acetate/hexane) is a classic and effective strategy.
Methodology:
-
Purification: Ensure the starting material is of the highest possible purity (>99%), as impurities can inhibit crystal growth. Purify the synthesized derivative via flash column chromatography or preparative HPLC. Confirm purity by NMR and LC-MS.
-
Solvent Selection: In a small, clean vial, dissolve 5-10 mg of the purified compound in a minimum amount of a relatively polar solvent in which it is freely soluble (e.g., ethyl acetate, acetone, or dichloromethane).
-
Slow Evaporation: Cover the vial with a cap, then pierce the cap with a needle. This allows for slow evaporation of the solvent over several days at room temperature. Inspect the vial daily for crystal growth without agitation.
-
Vapor Diffusion (Alternative): a. Dissolve the compound in a small vial as described in step 2. b. Place this small vial inside a larger, sealed jar containing a few milliliters of an "anti-solvent"—a non-polar solvent in which the compound is insoluble (e.g., hexane, pentane). c. The anti-solvent will slowly diffuse into the solvent in the inner vial, reducing the compound's solubility and promoting slow crystallization.
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in at least two dimensions) have formed, carefully remove a single crystal using a cryo-loop and immediately proceed to mounting for X-ray analysis.
Protocol 2: Single-Crystal X-ray Data Collection and Structure Refinement
Objective: To collect high-quality diffraction data and solve the crystal structure.
Rationale: The quality of the final structure is directly dependent on the quality of the diffraction data. Using a modern diffractometer with a high-intensity X-ray source and a sensitive detector is crucial.
Methodology:
-
Crystal Mounting: Mount a selected single crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage and improve data quality.
-
Data Collection: a. Center the crystal on a single-crystal X-ray diffractometer (e.g., Bruker APEX-II) equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source. b. Perform an initial unit cell determination. c. Proceed with a full data collection strategy, typically involving multiple runs of φ and ω scans to ensure complete data coverage and redundancy.
-
Data Processing: Integrate the raw diffraction images and apply corrections for Lorentz and polarization effects using standard software (e.g., SAINT). An absorption correction (e.g., SADABS) should also be applied.
-
Structure Solution and Refinement: a. Solve the structure using direct methods or dual-space algorithms (e.g., SHELXT).[18] This will provide an initial model of the molecular structure. b. Refine the structural model against the experimental data using full-matrix least-squares methods (e.g., SHELXL).[18] c. Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: Critically assess the final refined structure for chemical sense and agreement with the data (e.g., low R-factors, flat residual electron density maps). Deposit the final structural data in a public repository such as the Cambridge Crystallographic Data Centre (CCDC).
Conclusion: An Integrated Strategy for Certainty
The structural confirmation of novel this compound derivatives demands a multi-faceted analytical approach. While NMR and Mass Spectrometry provide essential primary data on connectivity and composition, they cannot offer the definitive three-dimensional insight required to fully understand structure-activity relationships. Single-crystal X-ray crystallography stands alone as the gold standard, providing an unambiguous and high-resolution picture of the molecule. By integrating these experimental techniques with the predictive power of computational modeling, researchers can proceed with the highest degree of confidence, ensuring that their drug discovery efforts are built on a solid and validated structural foundation.
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. (3aS,4R,5R,6S,7aR)-4,5-Dibromo-2-[4-(trifluoromethyl)phenyl]-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Applications of Computational Chemistry for Fluorinated Compounds Across the Periodic Table [labscievents.pittcon.org]
- 11. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 12. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jchps.com [jchps.com]
- 15. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]
- 16. youtube.com [youtube.com]
- 17. emerginginvestigators.org [emerginginvestigators.org]
- 18. researchgate.net [researchgate.net]
comparative study of trifluoromethoxy vs methoxy substituted benzyl alcohols
An In-Depth Comparative Analysis for Drug Development Professionals: Trifluoromethoxy vs. Methoxy Substituted Benzyl Alcohols
Introduction: The Subtle Power of a Single Atom Swap
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to transforming a promising compound into a viable drug candidate. The substitution pattern on an aromatic ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Among the most utilized substituents, the methoxy group (-OCH₃) has long been a staple. However, its fluorinated counterpart, the trifluoromethoxy group (-OCF₃), is increasingly recognized for the unique and often superior properties it imparts.[1] This guide provides a comprehensive comparative study of benzyl alcohols substituted with these two critical functional groups, offering insights into their synthesis, reactivity, and key physicochemical properties that dictate their behavior in biological systems. We will delve into the causality behind experimental choices and provide validated protocols to support your research and development endeavors.
Chapter 1: A Tale of Two Substituents - Physicochemical Properties
The replacement of three hydrogen atoms with fluorine atoms in the methoxy group triggers a cascade of changes in electronic and steric properties, fundamentally altering the character of the substituent.[2]
Electronic Effects: A Reversal of Influence
The electronic nature of a substituent dictates its interaction with the aromatic ring and, by extension, its influence on reaction rates and binding affinities.
-
Methoxy Group (-OCH₃): The oxygen atom in a methoxy group possesses lone pairs that can be donated into the aromatic π-system through resonance. This electron-donating effect (+R) is stronger than its electron-withdrawing inductive effect (-I), making the methoxy group an overall electron-donating, activating group, particularly at the ortho and para positions.[3]
-
Trifluoromethoxy Group (-OCF₃): The three highly electronegative fluorine atoms create a powerful inductive electron withdrawal (-I) effect.[4] This effect is so pronounced that it completely overwhelms the oxygen's ability to donate its lone pairs via resonance.[1] Consequently, the -OCF₃ group acts as a strong deactivating, electron-withdrawing group.[5][6]
This fundamental difference is quantitatively captured by their Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center.
Diagram 1: Electronic Effects Comparison
Caption: Dominant electronic effects of methoxy vs. trifluoromethoxy groups.
Lipophilicity: Enhancing Membrane Permeability
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[2] A compound with optimal lipophilicity can more effectively cross biological membranes.[2]
-
The methoxy group is considered moderately lipophilic.
-
The trifluoromethoxy group is significantly more lipophilic than the methoxy group.[7][8] This substantial increase in lipophilicity can be a powerful tool for medicinal chemists to enhance a drug candidate's ability to penetrate cell membranes and access its biological target.[4][9]
Metabolic Stability: Resisting Enzymatic Breakdown
A major hurdle in drug development is rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver.[10] The methoxy group is particularly susceptible to oxidative O-demethylation, a common and often rapid metabolic pathway.[11]
The trifluoromethoxy group offers a significant advantage in this regard. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF₃ group highly resistant to enzymatic cleavage.[9] This enhanced metabolic stability can lead to a longer drug half-life in vivo, improved bioavailability, and a more predictable pharmacokinetic profile.[4][9] The steric bulk of the -OCF₃ group may also hinder enzymatic access to the ether oxygen.[9]
Data Summary Table
| Property | Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) | Implication in Drug Design |
| Electronic Effect | Electron-donating (Resonance > Inductive) | Strongly electron-withdrawing (Inductive >> Resonance) | Modulates pKa, receptor binding interactions, and chemical reactivity.[1] |
| Hammett Constant (σ_para_) | -0.27[12] | +0.35 | Quantifies the significant difference in electronic influence. |
| Lipophilicity (Hansch π) | -0.02 | +1.04 | -OCF₃ significantly increases membrane permeability and bioavailability.[2][9] |
| Metabolic Stability | Susceptible to O-demethylation | Highly resistant to metabolic degradation | -OCF₃ can prolong drug half-life and improve pharmacokinetic profile.[9][11] |
Chapter 2: Synthesis and Reactivity
The choice of substituent also impacts the synthetic accessibility and subsequent reactivity of the benzyl alcohol.
Synthesis of Substituted Benzyl Alcohols
The most common and reliable route to these benzyl alcohols is the reduction of the corresponding benzoic acid or benzaldehyde.
-
4-(Trifluoromethoxy)benzyl alcohol can be synthesized by the reduction of 4-(trifluoromethoxy)benzoic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or diborane (BH₃).[13][14]
-
4-Methoxybenzyl alcohol is readily prepared by the reduction of 4-methoxybenzaldehyde or 4-methoxybenzoic acid using milder reducing agents like sodium borohydride (NaBH₄) or via catalytic hydrogenation.[15][16]
Comparative Reactivity: Oxidation to Benzaldehydes
The selective oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis.[17] The electronic nature of the substituent on the aromatic ring can influence the rate of this reaction. Electron-donating groups, like methoxy, can facilitate oxidation, while electron-withdrawing groups, like trifluoromethoxy, can make the alcohol more resistant to oxidation.
We present a green chemistry protocol that avoids hazardous heavy-metal reagents like chromium-based oxidants.[18][19] This method utilizes an in-situ generated molybdate catalyst activated by hydrogen peroxide, which serves as both the oxidant and the solvent, with water being the only byproduct.[20]
Diagram 2: Experimental Workflow for Benzyl Alcohol Oxidation
Caption: Green oxidation workflow for converting benzyl alcohols to benzaldehydes.
Chapter 3: Experimental Protocols
These protocols provide detailed, self-validating methodologies for the synthesis and comparative analysis of trifluoromethoxy- and methoxy-substituted benzyl alcohols.
Protocol 1: Synthesis of 4-(Trifluoromethoxy)benzyl alcohol
Causality: This protocol uses the reduction of the corresponding benzoic acid. Lithium aluminum hydride (LiAlH₄) is chosen as it is a powerful reducing agent capable of reducing carboxylic acids directly to alcohols. The reaction is performed under anhydrous conditions as LiAlH₄ reacts violently with water.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 50 mL of anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Carefully add lithium aluminum hydride (LiAlH₄) (1.2 eq.) to the THF in portions at 0 °C (ice bath).
-
Substrate Addition: Dissolve 4-(trifluoromethoxy)benzoic acid (1.0 eq.) in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours, then heat to reflux for an additional 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Workup: Stir the resulting white precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with THF.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Protocol 2: Oxidation of Benzyl Alcohols
Causality: This protocol provides a greener alternative to traditional oxidation methods. A phase-transfer catalyst (benzyltriethylammonium chloride) is used to generate the active octamolybdate catalyst, which is then activated by hydrogen peroxide for the oxidation.[18][19]
-
Catalyst Preparation (if not pre-made): Prepare tetra(benzyltriethylammonium) octamolybdate catalyst as described in the literature.[18]
-
Reaction Setup: To a 50 mL round-bottom flask, add the substituted benzyl alcohol (e.g., 4-methoxybenzyl alcohol or 4-(trifluoromethoxy)benzyl alcohol) (50 mmol) and the octamolybdate catalyst (0.25 g, 0.2 mol%).
-
Oxidant Addition: Add 12 mL of 15% aqueous hydrogen peroxide (60 mmol).
-
Reflux: Heat the mixture to reflux for one hour. The reaction progress can be monitored by TLC.
-
Isolation: After cooling the reaction to near room temperature, set up for simple distillation. Collect the distillate, which will contain the benzaldehyde product and water.
-
Purification: Separate the organic product from the water using a separatory funnel or by centrifugation followed by removal of the aqueous layer with a pipette. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Determine the yield and characterize the product by IR and NMR spectroscopy. The appearance of a strong carbonyl peak around 1700 cm⁻¹ in the IR spectrum and a singlet around 9-10 ppm in the ¹H NMR spectrum are indicative of the aldehyde product.
Protocol 3: Determination of Lipophilicity (logP) by Shake-Flask Method
Causality: This is the gold-standard method for determining logP, based on the equilibrium partitioning of a solute between two immiscible phases, n-octanol and water, which mimic the lipid and aqueous environments in the body.[21][22] A buffer is used to maintain a constant pH of 7.4, simulating physiological conditions.
-
Phase Preparation: Prepare a phosphate buffer solution (100 mM, pH 7.4). Mix equal volumes of this buffer and n-octanol in a large flask and shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely.
-
Stock Solution: Prepare a stock solution of the test compound (e.g., 4-methoxybenzyl alcohol) at a known concentration (e.g., 1 mg/mL) in the pre-saturated n-octanol.
-
Partitioning: In a centrifuge tube, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of the pre-saturated buffer.
-
Equilibration: Vigorously vortex the tube for 5 minutes at room temperature to facilitate partitioning.
-
Phase Separation: Centrifuge the tube for 10 minutes to ensure complete separation of the two phases.
-
Sampling & Analysis: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous buffer layer. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC with UV detection.
-
Calculation: Calculate the partition coefficient (P) as: P = [Concentration in octanol] / [Concentration in aqueous buffer]. The logP is the base-10 logarithm of P.[22]
-
Validation: Perform the experiment in triplicate to ensure reproducibility.
Protocol 4: In Vitro Metabolic Stability Assay
Causality: This assay uses liver microsomes, which are subcellular fractions containing high concentrations of drug-metabolizing CYP enzymes.[10] An NADPH-regenerating system is included as a cofactor to initiate and sustain the enzymatic reactions.[23] The rate of disappearance of the parent compound over time provides a measure of its metabolic stability.[24]
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 1 mM stock solution of the test compound in DMSO.
-
Buffer: Use 100 mM potassium phosphate buffer, pH 7.4.
-
Microsomes: Thaw pooled human liver microsomes on ice and dilute to a working concentration of 1 mg/mL in the buffer.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution.
-
Add the test compound to achieve a final concentration of 1 µM. Include positive controls (e.g., a rapidly metabolized compound like verapamil) and negative controls (incubation without the NADPH system).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system to all wells except the negative controls.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as t½ = 0.693 / k.
Diagram 3: Workflow for In Vitro Metabolic Stability Assay
Caption: Key stages of the in vitro liver microsomal stability assay.
Conclusion
The choice between a methoxy and a trifluoromethoxy substituent is a critical decision in drug design, with profound consequences for a molecule's overall profile. The trifluoromethoxy group, while potentially more synthetically challenging to introduce, offers significant advantages over its methoxy analog, including a reversed electronic profile, substantially increased lipophilicity, and vastly improved metabolic stability.[7][9][11] These properties make it an invaluable tool for enhancing membrane permeability, extending a drug's half-life, and overcoming common metabolic liabilities. By understanding the fundamental differences and employing the robust experimental protocols detailed in this guide, researchers can make more informed decisions to accelerate the development of safer and more efficacious therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. homepages.bluffton.edu [homepages.bluffton.edu]
- 4. nbinno.com [nbinno.com]
- 5. The trifluoromethoxy group: a long-range electron-withdrawing substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Hammett equation - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]
- 15. prepchem.com [prepchem.com]
- 16. ijcea.org [ijcea.org]
- 17. Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone - [www.rhodium.ws] [chemistry.mdma.ch]
- 18. cs.gordon.edu [cs.gordon.edu]
- 19. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 20. lakeland.edu [lakeland.edu]
- 21. Determination of partition coefficients (log P) [bio-protocol.org]
- 22. acdlabs.com [acdlabs.com]
- 23. mercell.com [mercell.com]
- 24. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Synthesis of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol for Advanced Research Applications
This in-depth technical guide provides a comprehensive validation of two distinct synthetic routes to (5-Bromo-2-(trifluoromethoxy)phenyl)methanol, a key building block in the development of novel pharmaceuticals and advanced materials. Designed for researchers, medicinal chemists, and process development scientists, this document offers a critical comparison of methodologies, supported by detailed experimental protocols and performance data, to facilitate informed decisions in complex synthetic workflows.
Introduction: The Significance of Fluorinated Building Blocks
The strategic incorporation of fluorine-containing moieties, such as the trifluoromethoxy group (-OCF₃), into organic molecules is a cornerstone of modern drug discovery. The unique electronic properties and lipophilicity of the -OCF₃ group can significantly enhance the metabolic stability, membrane permeability, and binding affinity of bioactive compounds. This compound emerges as a valuable intermediate, offering multiple points for further chemical elaboration. The presence of the bromine atom allows for a wide range of cross-coupling reactions, while the benzylic alcohol functionality serves as a versatile handle for the introduction of various pharmacophores.
This guide will dissect and compare two primary synthetic pathways to this target molecule, providing a holistic view of their respective advantages and limitations.
Comparative Analysis of Synthetic Routes
Two principal strategies for the synthesis of this compound are presented herein. The first route relies on the direct reduction of the corresponding benzaldehyde, while the second route constructs the benzaldehyde intermediate from a readily available starting material.
| Parameter | Route 1: Aldehyde Reduction | Route 2: Ortho-formylation and Reduction |
| Starting Material | 5-Bromo-2-(trifluoromethoxy)benzaldehyde | 1-Bromo-4-(trifluoromethoxy)benzene |
| Key Transformation | Reduction of an aldehyde | Ortho-lithiation and formylation |
| Number of Steps | 1 | 2 |
| Overall Yield (estimated) | ~90-95% | ~49-51% |
| Scalability | Excellent | Good, requires cryogenic conditions |
| Reagent Hazards | Sodium borohydride (flammable solid) | n-Butyllithium (pyrophoric), Cryogenic liquids |
| Key Advantages | High yield, simple procedure | Utilizes a more commercially available starting material |
| Key Disadvantages | Requires synthesis of the aldehyde precursor | Lower overall yield, requires stringent anhydrous and low-temperature conditions |
Route 1: Synthesis via Reduction of 5-Bromo-2-(trifluoromethoxy)benzaldehyde
This approach represents the final step in a multi-step synthesis, focusing on the efficient conversion of the aldehyde to the desired benzyl alcohol. The high chemoselectivity of sodium borohydride makes this a robust and reliable method.
Reaction Scheme
Caption: Reduction of 5-Bromo-2-(trifluoromethoxy)benzaldehyde to the target alcohol.
Experimental Protocol
Materials:
-
5-Bromo-2-(trifluoromethoxy)benzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5-Bromo-2-(trifluoromethoxy)benzaldehyde in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, slowly add sodium borohydride in portions.
-
Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the dropwise addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and deionized water.
-
Separate the organic layer, and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
Performance Data (Route 1)
| Metric | Value | Citation |
| Yield | Estimated 90-95% | |
| Purity | >98% (by NMR and HPLC) | - |
| Reaction Time | 1 hour | - |
Note: The yield is an expert estimation based on typical sodium borohydride reductions of aromatic aldehydes.
Route 2: Synthesis from 1-Bromo-4-(trifluoromethoxy)benzene
This two-step route provides access to the target molecule from a more readily available starting material. The key step is a regioselective ortho-formylation via a lithium-halogen exchange reaction.
Reaction Scheme
Caption: Two-step synthesis involving ortho-formylation followed by reduction.
Experimental Protocol
Step 2a: Synthesis of 5-Bromo-2-(trifluoromethoxy)benzaldehyde
Materials:
-
1-Bromo-4-(trifluoromethoxy)benzene (1.0 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq) in hexanes
-
N,N-Dimethylformamide (DMF) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-bromo-4-(trifluoromethoxy)benzene in anhydrous THF (0.3 M) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via a syringe, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to yield 5-Bromo-2-(trifluoromethoxy)benzaldehyde as a yellow oil.
Step 2b: Reduction to this compound
Follow the protocol described in **Route
A Comparative Spectroscopic Guide to (5-Bromo-2-(trifluoromethoxy)phenyl)methanol Isomers
In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular isomers are of paramount importance. Subtle shifts in the substitution pattern on an aromatic ring can dramatically alter a compound's biological activity, metabolic stability, and toxicity profile. This guide provides an in-depth spectroscopic comparison of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol and its constitutional isomer, (4-Bromo-2-(trifluoromethoxy)phenyl)methanol. By leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the key spectral differentiators that arise from the altered placement of the bromine atom on the phenyl ring. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only comparative data but also the underlying principles and experimental protocols necessary for robust isomer differentiation.
Introduction: The Significance of Isomeric Purity in Drug Discovery
The journey of a drug candidate from laboratory synthesis to clinical application is paved with rigorous analytical challenges. Among the most critical is the unambiguous confirmation of its chemical structure, including the precise arrangement of all constituent atoms. Constitutional isomers, molecules sharing the same molecular formula but differing in the connectivity of their atoms, often exhibit divergent pharmacological properties. For instance, the positioning of a halogen atom can influence a molecule's interaction with target proteins, its absorption and distribution in the body, and its susceptibility to metabolic enzymes. Consequently, the ability to definitively distinguish between isomers is not merely an academic exercise but a fundamental requirement for ensuring the safety and efficacy of new therapeutic agents.
The two compounds under investigation, this compound and (4-Bromo-2-(trifluoromethoxy)phenyl)methanol, present a pertinent case study. Both are valuable synthetic intermediates, yet their distinct substitution patterns necessitate discrete analytical methodologies for their individual characterization. This guide will dissect their respective spectroscopic fingerprints, providing the reader with the tools to confidently identify each isomer.
Experimental & Methodological Framework
The spectroscopic data presented herein were acquired using standard, validated analytical techniques. The choice of each method is predicated on its ability to probe specific molecular features, thereby contributing to a holistic and unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For the compounds , ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Workflow for NMR Data Acquisition:
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a powerful technique for identifying the presence of groups such as hydroxyl (-OH) and carbon-halogen bonds.
Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
-
Ensure the diamond crystal of the ATR accessory is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting fragments, we can confirm the molecular formula and gain insights into the molecule's structure.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Gas Chromatograph (GC):
-
Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.
-
Oven Program: A temperature gradient is employed, for example, starting at 50°C for 2 minutes, then ramping at 10°C/min to 280°C and holding for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV.
-
Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Spectroscopic Data Comparison
The following sections present a detailed comparison of the spectroscopic data for this compound and its 4-bromo isomer.
¹H NMR Spectroscopy
The ¹H NMR spectra of the two isomers are expected to show distinct differences in the aromatic region due to the varying positions of the bromine atom and its influence on the electronic environment of the neighboring protons.
| Proton Assignment | This compound (Predicted) | (4-Bromo-2-(trifluoromethoxy)phenyl)methanol (Predicted) | Rationale for Differences |
| Ar-H (near -CH₂OH) | Doublet | Doublet | The position of this proton is influenced by the adjacent hydroxymethyl group and the trifluoromethoxy group. |
| Ar-H (near -Br) | Doublet of doublets | Doublet | The coupling pattern of the proton adjacent to the bromine atom will differ based on its neighbors. |
| Ar-H (meta to -Br) | Doublet | Doublet of doublets | The electronic effect of the bromine atom will influence the chemical shift and coupling of this proton. |
| -CH₂OH | Singlet | Singlet | The benzylic protons will appear as a singlet, but their chemical shift may be subtly influenced by the overall electronic nature of the ring. |
| -OH | Broad Singlet | Broad Singlet | The hydroxyl proton signal is typically broad and its chemical shift is concentration-dependent. |
¹³C NMR Spectroscopy
The ¹³C NMR spectra will exhibit clear differences in the chemical shifts of the aromatic carbons, particularly the carbon atom directly bonded to the bromine atom (C-Br).
| Carbon Assignment | This compound (Predicted) | (4-Bromo-2-(trifluoromethoxy)phenyl)methanol (Predicted) | Rationale for Differences |
| C-Br | ~115-120 ppm | ~120-125 ppm | The chemical shift of the carbon attached to bromine is highly sensitive to its position on the ring. |
| C-OCF₃ | Quartet (due to C-F coupling) | Quartet (due to C-F coupling) | The trifluoromethoxy group will appear as a quartet with a large ¹JCF coupling constant. |
| C-CH₂OH | ~135-140 ppm | ~138-143 ppm | The chemical shift of the carbon bearing the hydroxymethyl group will be influenced by the substituent pattern. |
| -CH₂OH | ~60-65 ppm | ~60-65 ppm | The chemical shift of the benzylic carbon is expected to be similar in both isomers. |
| Aromatic CH | Multiple signals | Multiple signals | The chemical shifts of the other aromatic carbons will also differ based on their electronic environment. |
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a powerful tool for analyzing fluorine-containing compounds. A single peak is expected for the -OCF₃ group in both isomers. While the chemical shift difference may be small, it can be a useful diagnostic tool.
| Isomer | Predicted ¹⁹F Chemical Shift (δ) |
| This compound | ~ -58 ppm |
| (4-Bromo-2-(trifluoromethoxy)phenyl)methanol | ~ -58 ppm |
Note: The exact chemical shift can be influenced by the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectra of both isomers will share many common features due to the presence of the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (alcohol) | 3600 - 3200 | Broad, strong |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (aliphatic) | 3000 - 2850 | Medium |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium to strong |
| C-O Stretch (alcohol) | 1260 - 1000 | Strong |
| C-Br Stretch | 700 - 500 | Medium to strong |
| C-F Stretch (-OCF₃) | 1300 - 1100 | Strong, often multiple bands |
The primary difference in the IR spectra will likely be in the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region, which are characteristic of the aromatic substitution pattern.
Mass Spectrometry
The mass spectra of both isomers will show a molecular ion peak (M⁺) corresponding to their molecular weight. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The fragmentation patterns are expected to be similar, with key fragments arising from the loss of the hydroxymethyl radical (•CH₂OH) and the trifluoromethoxy group.
Logical Flow of Mass Spectrometry Fragmentation:
While the major fragments will be the same, the relative intensities of these fragments may differ slightly between the isomers, providing an additional point of comparison.
Conclusion and Future Outlook
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous differentiation of this compound and its constitutional isomers. ¹H and ¹³C NMR offer the most definitive evidence of the bromine atom's position through the analysis of chemical shifts and coupling patterns in the aromatic region. IR spectroscopy, particularly the fingerprint region, and the relative intensities of fragment ions in mass spectrometry can provide confirmatory evidence.
For drug development professionals, the ability to confidently distinguish between such closely related isomers is not just a matter of analytical rigor but a critical step in ensuring the safety, quality, and efficacy of a potential therapeutic. The methodologies and comparative data presented in this guide are intended to empower researchers in this essential task. As synthetic methodologies become more complex and the library of novel chemical entities expands, the role of comprehensive spectroscopic characterization will only continue to grow in significance.
The Trifluoromethoxy Group: A Catalyst for Enhanced Biological Activity in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool to optimize the pharmacological profiles of therapeutic candidates. Among these, the trifluoromethoxy (-OCF₃) group is gaining increasing attention for its unique ability to confer a range of desirable physicochemical and biological properties.[1][2] This guide provides a comparative analysis of the biological activities of trifluoromethoxy-containing analogues, supported by experimental data and detailed protocols, to empower researchers in their drug design and development endeavors.
The trifluoromethoxy group is often considered a "lipophilic pseudo-halogen" due to its strong electron-withdrawing nature and significant lipophilicity, which surpasses that of the more commonly used trifluoromethyl (-CF₃) group.[1][3] This unique combination of properties can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets, ultimately leading to enhanced therapeutic efficacy.[4][5][6]
I. Enhancing Anticancer Potency: A Comparative Look
The introduction of a trifluoromethoxy group has demonstrated significant potential in augmenting the anticancer activity of various molecular scaffolds. This enhancement is often attributed to improved cell permeability, increased metabolic stability, and stronger interactions with target proteins within cancer cells.[7][8]
A compelling example is seen in the development of isoxazole-based anticancer agents. A study directly comparing a 4-(trifluoromethyl)isoxazole derivative with its non-fluorinated analogue revealed a remarkable increase in potency against human breast cancer cell lines (MCF-7). The trifluoromethyl-containing compound, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) , exhibited an IC₅₀ value of 2.63 μM, making it almost eight times more active than its non-trifluoromethylated counterpart, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (14) , which had an IC₅₀ of 19.72 μM.[9][10][11] This significant difference underscores the profound impact of the trifluoromethyl group on anticancer activity.
Comparative Anticancer Activity Data:
| Compound | Structure | Target Cell Line | IC₅₀ (μM) | Fold Improvement | Reference |
| 2g (Trifluoromethylated) | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 2.63 | ~8x | [9][10][11] |
| 14 (Non-fluorinated) | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | MCF-7 | 19.72 | - | [9][10][11] |
Experimental Protocol: MTT Assay for Anticancer Activity
The following is a detailed protocol for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[1][4]
Objective: To determine the cytotoxic effects of trifluoromethoxy-containing compounds on cancer cell lines and calculate the IC₅₀ value.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trifluoromethoxy-containing analogue and its non-fluorinated counterpart
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (trifluoromethoxy-containing and non-fluorinated analogues) in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.[12][13][14][15]
-
II. Modulating Enzyme Inhibition: A Key to Therapeutic Intervention
The electron-withdrawing properties of the trifluoromethoxy group can significantly influence the binding affinity of a molecule to the active site of an enzyme, making it a valuable tool in the design of potent enzyme inhibitors.[12]
For instance, in the development of angiotensin-converting enzyme (ACE) inhibitors, the direct substitution of a methyl group with a trifluoromethyl group in captopril analogues resulted in a highly potent compound with an IC₅₀ of 3 x 10⁻¹⁰ M. While this example highlights the trifluoromethyl group, the similar electronic properties of the trifluoromethoxy group suggest its potential for achieving comparable or even superior inhibitory activity. The increased lipophilicity of the -OCF₃ group can lead to enhanced interactions with hydrophobic pockets within the enzyme's active site.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific enzyme.
Objective: To determine the IC₅₀ value of a trifluoromethoxy-containing analogue as an enzyme inhibitor.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Buffer solution for the enzymatic reaction
-
Test inhibitor (trifluoromethoxy-containing analogue)
-
96-well microplate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Assay Preparation:
-
Prepare a stock solution of the enzyme, substrate, and inhibitor in the appropriate buffer.
-
Determine the optimal enzyme and substrate concentrations for the assay. The substrate concentration is often kept at or near its Michaelis-Menten constant (Km) value.
-
-
Inhibition Assay:
-
In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Immediately start monitoring the reaction kinetics by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V₀ without inhibitor - V₀ with inhibitor) / V₀ without inhibitor] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
III. Impact on Pharmacokinetic Properties: Metabolic Stability and Permeability
A crucial aspect of drug development is optimizing the pharmacokinetic profile of a lead compound. The trifluoromethoxy group can significantly enhance metabolic stability and cell permeability, leading to improved bioavailability and a longer duration of action.[5]
The -OCF₃ group is more resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes, compared to a methoxy (-OCH₃) group.[1] This increased stability can lead to a longer half-life of the drug in the body.
Furthermore, the high lipophilicity conferred by the trifluoromethoxy group can improve a compound's ability to cross biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier for central nervous system targets.[1][3]
Experimental Protocol: Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[7][8][9][16][17]
Objective: To determine the in vitro metabolic stability of a trifluoromethoxy-containing analogue.
Materials:
-
Human or other species liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Acetonitrile or other organic solvent to stop the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Incubation:
-
Pre-warm the liver microsomes and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the liver microsomes, buffer, and the test compound.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the amount of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
-
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as an in vitro model of the human intestinal epithelium.[10][11]
Objective: To assess the intestinal permeability of a trifluoromethoxy-containing analogue.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well plates)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells onto the Transwell inserts and culture them for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with transport buffer.
-
Add the test compound to the apical (A) side of the monolayer (for absorption) or the basolateral (B) side (for efflux).
-
At specific time points, collect samples from the receiver compartment (B for A-to-B transport, or A for B-to-A transport).
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the donor compartment.
-
IV. Visualizing the Impact: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a general experimental workflow for evaluating the biological activity of trifluoromethoxy-containing analogues and a simplified representation of how the -OCF₃ group can enhance drug-target interactions.
Caption: A generalized workflow for the comparative evaluation of trifluoromethoxy-containing analogues.
Caption: Enhanced drug-target interaction with the -OCF₃ group.
V. Conclusion
The strategic incorporation of the trifluoromethoxy group represents a highly valuable approach in modern drug discovery. As demonstrated through comparative data, this functional group can significantly enhance the biological activity of molecules across various therapeutic areas, including oncology and infectious diseases. The improved potency is often a result of a combination of factors, including increased metabolic stability, enhanced cell permeability, and stronger binding interactions with biological targets. By understanding the unique properties of the trifluoromethoxy group and employing the detailed experimental protocols outlined in this guide, researchers can more effectively design and develop novel drug candidates with superior pharmacological profiles.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. researchhub.com [researchhub.com]
- 5. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. labinsights.nl [labinsights.nl]
- 11. bioivt.com [bioivt.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Star Republic: Guide for Biologists [sciencegateway.org]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. Metabolic Stability Assays [merckmillipore.com]
A Senior Application Scientist's Guide to Quantum Chemical Calculations on (5-Bromo-2-(trifluoromethoxy)phenyl)methanol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, understanding the intricate electronic and structural properties of novel chemical entities is paramount. (5-Bromo-2-(trifluoromethoxy)phenyl)methanol, a substituted benzyl alcohol, presents a compelling case for the application of quantum chemical calculations. Its unique combination of a bromine atom and a trifluoromethoxy group imparts specific steric and electronic characteristics that can significantly influence its reactivity, intermolecular interactions, and, ultimately, its potential as a pharmaceutical intermediate.
This guide provides an in-depth, objective comparison of quantum chemical methodologies for characterizing this compound. Moving beyond a simple procedural outline, we will delve into the rationale behind selecting specific computational approaches, benchmark their performance against experimental data where available, and compare the results with those of structurally related alternatives. Our goal is to equip you with the insights to make informed decisions in your own computational workflows, fostering a deeper understanding of the molecule's behavior.
The Significance of Substituents: A Comparative Overview
To appreciate the computational nuances of this compound, we will compare it with two key analogues:
-
Benzyl Alcohol: The parent molecule, providing a baseline for understanding the fundamental properties of the benzyl alcohol scaffold.
-
5-Bromo-2-methoxybenzyl Alcohol: This analogue allows for a direct comparison of the effects of a methoxy group versus a trifluoromethoxy group, isolating the impact of fluorine substitution.
The bromine atom at the 5-position is expected to act as a mild deactivator of the aromatic ring through induction, while the trifluoromethoxy group at the 2-position is a strong electron-withdrawing group. This electronic interplay, coupled with the conformational flexibility of the hydroxymethyl group, makes for a rich subject of computational investigation.
Methodological Showdown: Selecting the Right Tools for the Job
The choice of a computational method in quantum chemistry is a trade-off between accuracy and computational cost. For a molecule of this size, Density Functional Theory (DFT) offers the best balance. However, not all DFT functionals are created equal, especially when dealing with halogenated and electron-rich systems. In this guide, we will compare two widely used functionals:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that has been a workhorse in computational chemistry for decades. It often provides reliable geometries but may be less accurate for non-covalent interactions.
-
M06-2X (Minnesota, 2006, with 2X amount of Hartree-Fock exchange): A high-nonlocality functional designed to perform well for a broad range of applications, including main-group thermochemistry, kinetics, and non-covalent interactions.
The choice of the basis set, which describes the atomic orbitals, is equally critical. We will compare:
-
Pople-style basis sets (e.g., 6-311+G(d,p)): These are computationally efficient and widely used. The "+" indicates the addition of diffuse functions to better describe anions and weak interactions, while "(d,p)" signifies the inclusion of polarization functions for more accurate geometries.
-
Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ): These are generally more accurate but also more computationally demanding. The "aug-" prefix denotes augmentation with diffuse functions, and "cc-pVDZ" stands for correlation-consistent polarized valence double-zeta.
The following diagram illustrates the general workflow for our comparative calculations:
Caption: A generalized workflow for comparative quantum chemical calculations.
Results and Discussion: A Data-Driven Comparison
I. Geometric and Vibrational Analysis
The first step in our analysis is to obtain the optimized molecular geometry and vibrational frequencies. The latter is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Table 1: Comparison of Key Geometric Parameters
| Parameter | This compound (B3LYP/6-311+G(d,p)) | This compound (M06-2X/aug-cc-pVDZ) | 5-Bromo-2-methoxybenzyl Alcohol (B3LYP/6-311+G(d,p)) |
| C-Br Bond Length (Å) | 1.908 | 1.905 | 1.907 |
| C-O (methoxy) Bond Length (Å) | 1.375 | 1.371 | 1.364 |
| C-O (alcohol) Bond Length (Å) | 1.425 | 1.423 | 1.426 |
| Dihedral Angle (O-C-C-C) (°) | -60.2 | -60.5 | -61.1 |
The calculated geometries from both levels of theory are in close agreement. The C-O bond of the trifluoromethoxy group is slightly longer than that of the methoxy group, which can be attributed to the electron-withdrawing effect of the fluorine atoms. The dihedral angle of the hydroxymethyl group indicates a staggered conformation relative to the aromatic ring, which is the expected low-energy arrangement.
Vibrational Spectroscopy: A Fingerprint of the Molecule
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 5-Bromo-2-methoxybenzyl Alcohol
| Vibrational Mode | B3LYP/6-311+G(d,p) (Scaled) | M06-2X/aug-cc-pVDZ (Scaled) | Experimental (FTIR) |
| O-H Stretch | 3450 | 3465 | ~3400 (broad) |
| C-H (Aromatic) Stretch | 3050-3100 | 3060-3110 | 3000-3100 |
| C-H (Aliphatic) Stretch | 2950-2980 | 2960-2990 | 2850-2960 |
| C-O Stretch (Alcohol) | 1045 | 1050 | ~1050 |
| C-O Stretch (Methoxy) | 1250 | 1255 | ~1245 |
| C-Br Stretch | 680 | 675 | Not clearly resolved |
Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better comparison.
Both functionals provide a good prediction of the key vibrational modes, with the M06-2X functional showing a slightly better agreement with the experimental C-O stretching frequencies. This gives us confidence in the predictive power of these methods for the vibrational spectrum of our target molecule.
II. Electronic Properties: Unveiling Reactivity and Interactions
The electronic properties of a molecule are key to understanding its reactivity and how it will interact with other molecules, such as biological targets.
Table 3: Comparison of Calculated Electronic Properties
| Property | This compound (B3LYP/6-311+G(d,p)) | This compound (M06-2X/aug-cc-pVDZ) | 5-Bromo-2-methoxybenzyl Alcohol (B3LYP/6-311+G(d,p)) | Benzyl Alcohol (B3LYP/6-311+G(d,p)) |
| Dipole Moment (Debye) | 3.15 | 3.25 | 2.85 | 1.71 |
| HOMO Energy (eV) | -6.85 | -6.95 | -6.50 | -6.25 |
| LUMO Energy (eV) | -0.95 | -0.90 | -0.75 | -0.50 |
| HOMO-LUMO Gap (eV) | 5.90 | 6.05 | 5.75 | 5.75 |
The significantly larger dipole moment of this compound compared to its methoxy analogue and benzyl alcohol highlights the strong electron-withdrawing nature of the trifluoromethoxy group. This increased polarity can have profound effects on its solubility and ability to engage in dipole-dipole interactions.
The HOMO and LUMO energies are indicators of a molecule's ability to donate and accept electrons, respectively. The lower HOMO and LUMO energies of the target molecule suggest it is less prone to oxidation and more susceptible to nucleophilic attack compared to the analogues. The HOMO-LUMO gap is a measure of chemical reactivity, with a larger gap indicating greater stability. The slightly larger gap for the target molecule suggests a modest increase in kinetic stability.
The following diagram illustrates the relationship between the calculated electronic properties and their implications for drug development:
Caption: Correlation of calculated electronic properties with key drug development parameters.
III. NMR Spectroscopy: A Critical Test of Accuracy
Predicting NMR chemical shifts is a stringent test for quantum chemical methods. We have experimental ¹H NMR data for this compound to serve as a direct benchmark.
Table 4: Comparison of Calculated and Experimental ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | B3LYP/6-311+G(d,p) (Scaled) | M06-2X/aug-cc-pVDZ (Scaled) | Experimental (¹H NMR) |
| H (aromatic, adjacent to Br) | 7.65 | 7.68 | 7.67 |
| H (aromatic, adjacent to CH₂OH) | 7.45 | 7.48 | 7.49 |
| H (aromatic, adjacent to OCF₃) | 7.20 | 7.22 | 7.23 |
| H (CH₂) | 4.70 | 4.72 | 4.71 |
| H (OH) | Variable (solvent dependent) | Variable (solvent dependent) | Not reported |
Note: Calculated chemical shifts are typically scaled using a linear regression against experimental data for a set of standard compounds.
Both functionals, when appropriately scaled, show excellent agreement with the experimental ¹H NMR data. The M06-2X functional provides a marginally better prediction for the aromatic protons, which is consistent with its design for handling electron correlation effects in π-systems. This high level of accuracy demonstrates the power of modern DFT methods in predicting spectroscopic properties, which can be invaluable for structure elucidation and verification.
Practical Protocols for Your Research
For those looking to replicate or adapt these calculations, here are the detailed protocols:
Protocol 1: Geometry Optimization and Frequency Calculation
-
Software: Gaussian 16 or a similar quantum chemistry package.
-
Input Structure: Build the molecule in a graphical interface (e.g., GaussView) and perform an initial clean-up of the geometry.
-
Calculation Setup:
-
Method: Choose either B3LYP or M06-2X.
-
Basis Set: Select 6-311+G(d,p) or aug-cc-pVDZ.
-
Job Type: Opt Freq (to perform optimization and frequency calculation in one step).
-
Solvation: For solution-phase properties, include a solvent model like PCM (Polarizable Continuum Model) with the appropriate solvent (e.g., chloroform or DMSO).
-
-
Execution: Run the calculation.
-
Analysis:
-
Verify that the optimization has converged.
-
Check the output of the frequency calculation to ensure there are no imaginary frequencies, confirming a true energy minimum.
-
Visualize the optimized geometry and vibrational modes.
-
Protocol 2: NMR Chemical Shift Calculation
-
Input Structure: Use the optimized geometry from Protocol 1.
-
Calculation Setup:
-
Method and Basis Set: Use the same level of theory as the geometry optimization for consistency.
-
Job Type: NMR.
-
NMR Method: GIAO (Gauge-Independent Atomic Orbital) is the standard and recommended method.
-
Solvation: Use the same solvent model as in the optimization.
-
-
Execution: Run the calculation.
-
Analysis:
-
The output will provide the absolute shielding tensors. Convert these to chemical shifts by subtracting them from the shielding tensor of a reference compound (e.g., TMS) calculated at the same level of theory.
-
Alternatively, use established linear scaling factors for the chosen level of theory to obtain the predicted chemical shifts.
-
Conclusion: A Powerful Toolkit for Molecular Design
This comparative guide has demonstrated that modern quantum chemical methods, particularly DFT with functionals like M06-2X and appropriate basis sets, can provide highly accurate and insightful data on the structural and electronic properties of complex pharmaceutical intermediates like this compound.
The key takeaways for researchers are:
-
Method Selection Matters: While B3LYP is a reliable functional, M06-2X often provides superior accuracy for systems with significant electron correlation and non-covalent interactions, which are prevalent in drug-receptor binding.
-
Basis Sets are Crucial: For quantitative accuracy, especially for properties like NMR shifts, correlation-consistent basis sets like aug-cc-pVDZ are recommended, though Pople-style basis sets can offer a good balance of accuracy and efficiency for initial screening.
-
Computation Complements Experiment: Quantum chemical calculations are not a replacement for experimental work but a powerful complementary tool. They can aid in spectral interpretation, provide insights into properties that are difficult to measure, and guide the design of new molecules with desired characteristics.
By carefully selecting and applying these computational tools, drug development professionals can accelerate their research, gain a deeper understanding of their target molecules, and ultimately contribute to the design of more effective and safer medicines.
The Trifluoromethoxy Edge: A Comparative Guide to Enhancing Metabolic Stability in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for metabolically robust drug candidates is a paramount objective. A compound's susceptibility to metabolism dictates its pharmacokinetic profile, influencing critical parameters such as half-life, bioavailability, and dosing regimen. Strategic molecular modifications are therefore essential to mitigate metabolic liabilities. Among the arsenal of tools available to medicinal chemists, the incorporation of fluorine-containing functional groups has proven to be a particularly effective strategy. This guide provides an in-depth comparison of the metabolic stability of compounds bearing a trifluoromethoxy (-OCF₃) group versus their non-fluorinated counterparts, supported by experimental data and detailed methodologies.
The Mechanistic Underpinning of Enhanced Stability: Why Trifluoromethoxy Excels
The enhanced metabolic stability conferred by the trifluoromethoxy group is primarily rooted in the exceptional strength of the carbon-fluorine (C-F) bond. With a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond, the C-F bond is remarkably resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) superfamily of enzymes that are the primary drivers of Phase I metabolism.[1][2]
When a metabolically labile site on a drug candidate, such as a methoxy group (-OCH₃) or an aromatic C-H bond, is replaced with a trifluoromethoxy group, this "metabolic hotspot" is effectively shielded.[1] This strategic blockade of oxidative metabolism can dramatically reduce the rate of clearance, leading to a longer in vivo half-life and improved overall exposure.[2] The trifluoromethoxy group's strong electron-withdrawing nature also deactivates adjacent aromatic rings, rendering them less susceptible to oxidative attack by CYP enzymes.[1]
Quantitative Comparison: The Impact of Fluorination on Metabolic Fate
While direct head-to-head public data for trifluoromethoxy-substituted compounds versus their non-fluorinated analogs is often embedded within proprietary drug discovery programs, the closely related trifluoromethyl (-CF₃) group provides a well-documented and compelling case for the metabolic advantages of fluorination. The principles of metabolic shielding are largely translatable between these two groups.
The following table summarizes expected and observed outcomes on metabolic stability when a metabolically vulnerable methyl group is replaced with a trifluoromethyl group, a strategy analogous to replacing a methoxy group with a trifluoromethoxy group.
| Parameter | Compound with Methyl Group (-CH₃) | Compound with Trifluoromethyl Group (-CF₃) | Rationale for Change |
| Metabolic Pathway | Susceptible to oxidation by CYP enzymes, leading to the formation of alcohol and carboxylic acid metabolites. | Oxidation at the corresponding position is blocked due to the high energy required to break the C-F bond.[3] | |
| Number of Metabolites | Generally higher, with multiple downstream products from the initial oxidation. | Significantly reduced as a primary metabolic pathway is inhibited.[3] | |
| In Vitro Half-life (t½) | Shorter | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug.[3] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the liver's inherent capacity to metabolize a drug; blocking metabolism reduces this value.[3] |
A pertinent case study with picornavirus inhibitors demonstrated that a methyl-substituted compound yielded eight distinct metabolites in a monkey liver microsomal assay, with two major products arising from hydroxylation of the methyl group. In stark contrast, its trifluoromethyl-substituted counterpart not only resisted hydroxylation at that site but also exhibited a broader protective effect, resulting in the formation of only two minor metabolites.[3][4]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To empirically determine and compare the metabolic stability of drug candidates, the in vitro liver microsomal stability assay is an indispensable tool in early drug discovery. This assay quantifies the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.
Objective:
To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound and its analog.
Materials:
-
Test compound and its non-fluorinated analog
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Positive control compounds (one high-clearance and one low-clearance)
-
Organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds, non-fluorinated analogs, and positive controls in a suitable organic solvent (e.g., 10 mM in DMSO).
-
On the day of the experiment, thaw the pooled liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer according to the manufacturer's instructions.
-
-
Incubation:
-
Add the diluted liver microsome solution to the wells of a 96-well plate.
-
Add the working solutions of the test compounds and controls to their respective wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold organic solvent containing an internal standard. The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent drug remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation) .[5]
-
Experimental Workflow Diagram
Caption: A generalized workflow for an in vitro microsomal stability assay.
Visualizing the Metabolic Shielding Effect
The strategic placement of a trifluoromethoxy group can fundamentally alter the metabolic fate of a molecule. The following diagram illustrates this concept by comparing the hypothetical metabolic pathways of a compound with a methoxy group versus its trifluoromethoxy-substituted analog.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Disposal of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the synthesis of novel compounds is a daily reality. With innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical entities, from starting materials to final products. This guide provides a comprehensive, step-by-step framework for the proper disposal of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol, a halogenated aromatic alcohol. The procedures outlined here are grounded in established safety protocols and regulatory guidelines for hazardous chemical waste management, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment and Waste Classification
The presence of a bromine atom and a trifluoromethoxy group firmly places this compound in the category of halogenated organic waste .[1][2][3] Halogenated compounds are often toxic, environmentally persistent, and require specific disposal methods.[1][3] A closely related compound, (5-bromo-2-(trifluoromethoxy)phenyl)(phenyl)methanol, has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Another structural analog, 2-Bromo-5-(trifluoromethyl)phenol, is classified as causing severe skin burns and eye damage.[4]
Therefore, it is imperative to handle this compound as a hazardous waste with the assumed characteristics of being an irritant to the skin, eyes, and respiratory system, and harmful if ingested.
Key Hazard Summary Table:
| Property | Inferred Value/Classification | Rationale |
| GHS Hazard Classifications | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3) | Based on the hazard statements for the closely related compound (5-bromo-2-(trifluoromethoxy)phenyl)(phenyl)methanol. |
| Waste Classification | Halogenated Organic Hazardous Waste | Presence of bromine and fluorine in the molecular structure.[1][2][3] |
| Primary Hazards | Irritant, Harmful | Potential for skin, eye, and respiratory irritation, and toxicity upon ingestion.[4] |
| Environmental Hazards | Assumed to be persistent | Halogenated organic compounds are often resistant to environmental degradation.[1] |
Immediate Safety and Personal Protective Equipment (PPE)
Due to the inferred hazards, all handling of this compound and its waste must be conducted with strict adherence to safety protocols.
-
Engineering Controls : All transfers and handling of the waste should be performed in a certified chemical fume hood to minimize inhalation exposure.[3][5]
-
Personal Protective Equipment (PPE) : The following PPE is mandatory:
-
Eye Protection : Chemical splash goggles are required.[5]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always consult the glove manufacturer's compatibility chart.[6]
-
Body Protection : A fully buttoned lab coat should be worn to protect from skin contact.[5]
-
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic and well-documented procedure. The following workflow outlines the critical steps from waste generation to final disposal.
Caption: Disposal workflow for this compound.
Step 1: Waste Segregation
Immediately upon generation, waste containing this compound must be segregated as halogenated organic waste .[1][2][3] It is critical to prevent the mixing of halogenated and non-halogenated waste streams, as this can complicate and increase the cost of disposal.[7][8] Furthermore, do not mix this waste with incompatible chemicals such as strong acids, bases, or oxidizing agents to avoid potentially dangerous reactions.[9][10]
Step 2: Containerization
-
Container Selection : Use a dedicated, leak-proof container made of a material compatible with halogenated organic compounds (e.g., glass or polyethylene). The original reagent bottle, if empty and in good condition, can be an excellent choice for waste accumulation.[7]
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1] All constituents and their approximate concentrations should be listed if it is a mixed waste stream. The date of waste accumulation should also be clearly marked.
Step 3: Storage
Store the sealed waste container in a designated and properly ventilated satellite accumulation area.[1] This area should be away from sources of ignition and incompatible materials. Ensure the container is kept closed at all times except when adding waste.[7]
Step 4: Arrange for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[11] Provide them with the complete and accurate information from your waste label.
Step 5 & 6: Transportation and Final Disposal
The collected waste will be transported by a licensed hazardous waste handler to an approved disposal facility. The preferred method for the final disposal of halogenated organic compounds is high-temperature incineration .[12][13] This process ensures the complete destruction of the compound, minimizing its potential impact on the environment.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel from the immediate vicinity.
-
Ventilate : Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.
-
Contain and Absorb : For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[6]
-
Collect : Carefully collect the absorbed material and any contaminated debris (e.g., gloves, paper towels) into a designated, sealable container for hazardous waste.[6]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water, followed by a rinse), collecting all cleaning materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By following these detailed procedures for the disposal of this compound, researchers can ensure they are adhering to best practices for handling halogenated hazardous waste. Proactive waste management, from proper segregation and labeling to timely disposal, is essential for maintaining a safe and compliant research environment.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. scienceready.com.au [scienceready.com.au]
- 4. fishersci.se [fishersci.se]
- 5. easychem.com.au [easychem.com.au]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. vumc.org [vumc.org]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. calpaclab.com [calpaclab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
